5-Fluoro-1H-indazole-3-carboxylic acid hydrazide
Description
Properties
IUPAC Name |
5-fluoro-1H-indazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4O/c9-4-1-2-6-5(3-4)7(13-12-6)8(14)11-10/h1-3H,10H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRJWHUJTCYRJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NN2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301236879 | |
| Record name | 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203-98-1 | |
| Record name | 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide
This guide provides a detailed examination of the essential physicochemical properties of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering both foundational data and the experimental rationale crucial for its application in research and development.
Introduction: The Significance of Indazole Derivatives
Indazole derivatives are a class of heterocyclic compounds recognized for their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1] The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's metabolic stability, binding affinity, and lipophilicity, making it a key structural motif in modern drug design. Understanding the fundamental physicochemical properties of this compound is a critical first step in harnessing its therapeutic potential, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Identity and Structure
A precise understanding of a compound's structure is fundamental to all further analysis.
-
Chemical Name: this compound
-
CAS Number: 1203-98-1[2]
-
Molecular Formula: C₈H₇FN₄O
-
Molecular Weight: 194.17 g/mol
The molecular structure consists of a bicyclic indazole core, fluorinated at the 5-position, with a carboxylic acid hydrazide group at the 3-position. This hydrazide functional group is a key reactive handle for the synthesis of more complex derivatives.
Core Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a drug candidate are pivotal as they directly influence its formulation, stability, and pharmacokinetic behavior.[3][4] A summary of the key properties for this compound is presented below.
| Property | Value / Range | Significance in Drug Development |
| Melting Point (°C) | Data not consistently available; requires experimental determination. | Influences compound purity, stability, and formulation choices (e.g., solid dosage forms). |
| Aqueous Solubility | Predicted to be low; requires experimental determination. | Directly impacts bioavailability. Poor solubility can lead to erratic absorption and limit therapeutic efficacy.[5][6][7] |
| pKa (Acid Dissociation Constant) | Estimated to have both acidic (indazole N-H) and basic (hydrazide) centers. | Governs the ionization state at physiological pH, which affects solubility, permeability across membranes, and receptor binding.[3][4][8] |
| LogP (Octanol-Water Partition Coefficient) | Requires experimental determination. | A key measure of lipophilicity, which influences membrane permeability, plasma protein binding, and metabolic clearance.[9][10] |
Experimental Methodologies and Rationale
Accurate and reproducible data is the bedrock of scientific integrity. This section details standardized protocols for determining the critical physicochemical properties outlined above, explaining the causality behind the experimental design.
Determination of Aqueous Solubility: The Shake-Flask Method
Rationale: The shake-flask method, as described in OECD Guideline 105, is considered the "gold standard" for determining the thermodynamic solubility of a compound.[11][12][13] It measures the equilibrium concentration of a substance in a saturated solution, providing a definitive value that is crucial for preclinical development. This method is chosen over kinetic solubility assays when a precise, formulation-relevant value is required.[5][6]
Caption: Workflow for the OECD 105 Shake-Flask Solubility Method.
-
Preparation: Add an excess amount of this compound solid to three separate glass flasks containing a precise volume of the test medium (e.g., phosphate-buffered saline, pH 7.4). The excess solid is critical to ensure that equilibrium is established with an undissolved phase.[13][14]
-
Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25°C). Agitate for a sufficient duration (e.g., 48 hours) to allow the system to reach equilibrium. Preliminary tests can determine the minimum time required.[12]
-
Phase Separation: After equilibration, cease agitation and allow the flasks to stand, permitting the excess solid to sediment.
-
Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the sample using a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any microscopic undissolved particles. This step is crucial to avoid overestimation of solubility.
-
Quantification: Analyze the filtrate using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of the compound.
-
Reporting: The average concentration from the three flasks is reported as the thermodynamic aqueous solubility at the specified pH and temperature.
Determination of pKa
Rationale: The pKa value indicates the pH at which a compound is 50% ionized and 50% unionized.[4] This is a critical parameter as the ionization state dramatically affects a molecule's solubility, lipophilicity, and ability to cross biological membranes. For a compound like this compound with multiple ionizable centers, methods that can resolve these values are necessary. HPLC-based methods are particularly advantageous for compounds with poor aqueous solubility.[15][16]
Caption: Influence of pKa and pH on key drug properties.
-
Mobile Phase Preparation: Prepare a series of mobile phases with identical organic modifier concentrations (e.g., 50% acetonitrile) but buffered at different pH values, typically spanning a range from pH 2 to pH 10.
-
Chromatographic Analysis: Inject a standard solution of the compound onto a reverse-phase HPLC column (e.g., C18) and elute isocratically with each prepared mobile phase.
-
Data Collection: Record the retention time (t_R) of the compound at each pH.
-
Data Plotting: Plot the retention time (or capacity factor, k') as a function of the mobile phase pH.
-
pKa Determination: The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.[16] For a molecule with multiple pKa values, multiple inflection points may be observed.
Conclusion
The physicochemical properties of this compound are foundational to its potential as a scaffold in drug discovery. The protocols and rationale detailed in this guide provide a framework for the robust and reliable characterization of this and similar molecules. Accurate determination of solubility and pKa is not merely a data collection exercise; it is an essential component of a scientifically-driven approach to developing safe and effective therapeutics. These parameters provide the critical insights needed to guide formulation development, predict in vivo behavior, and ultimately, enhance the probability of success for new drug candidates.
References
- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evalu
- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. (2017). ScienceDirect.
- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF. (n.d.).
- Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. (n.d.). PubMed.
- assessment of reverse - phase. (n.d.). ECETOC.
- Aqueous Solubility Assay. (n.d.). Bienta.
- Determination of pKa Values by Liquid Chromatography. (n.d.).
- This compound | 1203-98-1. (n.d.). ChemicalBook.
- Development of Methods for the Determin
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025).
- pKa Value Determin
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025).
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). MDPI.
- Compound solubility measurements for early drug discovery. (2022).
- MultiScreen Solubility Filter Pl
- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.).
- Test No.
- a.6. water solubility. (n.d.).
- 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052. (n.d.). PubChem.
- 1077-96-9|5-Fluoro-1H-indazole-3-carboxylic acid|BLD Pharm. (n.d.). BLD Pharm.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).
- OECD 105 - Water Solubility. (n.d.). Situ Biosciences.
- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems.
- 5-fluoro-1H-indazole-3-carboxylic acid. (2025). ChemSynthesis.
- 5-Fluoro-1H-indazole-3-carboxylic acid In Stock. (n.d.). Anichem.
- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
Sources
- 1. jocpr.com [jocpr.com]
- 2. This compound | 1203-98-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. ijirss.com [ijirss.com]
- 5. Aqueous Solubility Assay | Bienta [bienta.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oecd.org [oecd.org]
- 12. legislation.gov.uk [legislation.gov.uk]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. bioassaysys.com [bioassaysys.com]
- 15. academic.oup.com [academic.oup.com]
- 16. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
The Definitive Guide to the Structure Elucidation of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide
A Senior Application Scientist's Perspective on a Systematic Approach to Molecular Characterization
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: In the landscape of modern drug discovery and development, indazole derivatives stand out as a "privileged scaffold" due to their wide range of biological activities, including applications in oncology and neurology.[1] The introduction of a fluorine atom into such scaffolds can significantly modulate their physicochemical properties, enhancing their therapeutic potential.[2] This guide provides an in-depth, technical walkthrough of the structure elucidation of a key fluorinated indazole derivative: 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide. This document is tailored for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale that underpins each analytical step. Our approach is rooted in the principles of self-validating protocols and authoritative scientific grounding.
The Strategic Imperative: Why a Multi-Technique Approach is Essential
The unambiguous determination of a novel or synthesized chemical entity's structure is the bedrock of all subsequent research and development. For a molecule like this compound, which possesses a unique combination of aromatic, heterocyclic, and functional group features, a single analytical technique is insufficient. A robust elucidation strategy relies on the convergence of data from multiple orthogonal techniques. This guide will focus on a logical workflow that integrates synthesis, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F).
Synthesis and Derivatization: A Predictable Pathway
The synthesis of this compound is anticipated to follow a well-established route for analogous indazole hydrazides.[3] The logical starting material is its corresponding carboxylic acid, 5-Fluoro-1H-indazole-3-carboxylic acid.
Experimental Protocol: Synthesis of this compound
-
Esterification of the Starting Material:
-
To a solution of 5-Fluoro-1H-indazole-3-carboxylic acid in methanol, add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and evaporate the methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the methyl ester product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 5-fluoro-1H-indazole-3-carboxylate.
-
-
Hydrazinolysis to the Final Product:
-
Dissolve the crude methyl ester in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 4-6 hours, again monitoring by TLC.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound.
-
The Workflow of Structure Elucidation
The following diagram illustrates the logical flow of the analytical process, starting from the synthesized compound and culminating in a confirmed structure.
Caption: The logical workflow for the structure elucidation of this compound.
Mass Spectrometry: The First Glimpse of Molecular Identity
Mass spectrometry provides the crucial initial confirmation of the molecular weight and elemental composition of the synthesized compound.
Predicted Mass Spectrum Data
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₈H₇FN₄O | Based on the structure of the target molecule. |
| Monoisotopic Mass | 194.0604 g/mol | Calculated from the atomic masses of the constituent elements. |
| Nominal Mass | 194 g/mol | The integer mass of the most abundant isotopes. |
| [M+H]⁺ | m/z 195.0677 | Protonated molecular ion, expected in ESI or CI modes. |
| [M]⁺˙ | m/z 194.0604 | Molecular ion radical, expected in EI mode. |
Key Fragmentation Pathways
The fragmentation pattern in mass spectrometry is a molecular fingerprint. For this compound, we can predict the following key fragmentation pathways, particularly under Electron Ionization (EI):
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
-
Loss of the Hydrazinyl Radical: A primary fragmentation would be the cleavage of the C-C bond between the carbonyl group and the indazole ring, leading to the loss of the hydrazinylcarbonyl radical and the formation of a stable 5-fluoro-1H-indazolyl cation at m/z 135.
-
Loss of the Hydrazine Radical: Cleavage of the N-N bond in the hydrazide moiety could result in the loss of a hydrazinyl radical (•NHNH₂) to give a fragment at m/z 163. Subsequent loss of carbon monoxide would also lead to the fragment at m/z 135.
Infrared Spectroscopy: Unveiling the Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 | N-H | Stretching (Amine and Indazole) |
| 3100-3000 | C-H | Aromatic Stretching |
| 1680-1640 | C=O | Amide I Band (Stretching) |
| 1620-1580 | N-H | Bending (Amine) |
| 1500-1400 | C=C | Aromatic Ring Stretching |
| 1250-1000 | C-F | Stretching |
The presence of strong absorption bands in the N-H and C=O regions would provide compelling evidence for the successful formation of the hydrazide functionality.
Nuclear Magnetic Resonance Spectroscopy: The Blueprint of the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring atoms.
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.9 | Singlet | 1H | Indazole N-H | The acidic proton of the indazole ring is typically found far downfield. |
| ~10.0 | Singlet | 1H | Amide N-H | The amide proton's chemical shift can be variable and concentration-dependent. |
| ~8.0-7.8 | Doublet of Doublets | 1H | H-7 | This proton is ortho to the electron-withdrawing pyrazole ring and will be deshielded. |
| ~7.7-7.5 | Doublet of Doublets | 1H | H-4 | This proton is ortho to the fluorine atom and will show coupling to both H-6 and the fluorine. |
| ~7.4-7.2 | Triplet of Doublets | 1H | H-6 | This proton is coupled to H-7 and the fluorine atom. |
| ~4.6 | Broad Singlet | 2H | -NH₂ | The protons of the terminal amine are often broad and their chemical shift can vary. |
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 (d, ¹JCF ≈ 240 Hz) | C-5 | The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant. |
| ~160 | C=O | The carbonyl carbon of the amide will be in this region. |
| ~140 | C-7a | A quaternary carbon in the indazole ring. |
| ~135 | C-3 | The carbon bearing the hydrazide group. |
| ~122 (d, ³JCF ≈ 10 Hz) | C-4 | This carbon is meta to the fluorine and will show a smaller coupling. |
| ~120 | C-3a | Another quaternary carbon in the indazole ring. |
| ~115 (d, ²JCF ≈ 25 Hz) | C-6 | This carbon is ortho to the fluorine and will exhibit a significant coupling. |
| ~110 (d, ²JCF ≈ 25 Hz) | C-7 | Also ortho to the fluorine, showing a similar coupling to C-6. |
¹⁹F NMR Spectroscopy: The Fluorine Fingerprint
¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.
Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -110 to -120 | Triplet of Doublets | The chemical shift is typical for an aryl fluoride. The multiplicity will arise from coupling to the ortho protons (H-4 and H-6). |
Data Integration and Structure Confirmation
The final and most critical step is the integration of all the spectroscopic and spectrometric data.
-
Mass Spectrometry confirms the molecular weight and elemental formula.
-
IR Spectroscopy identifies the key functional groups (N-H, C=O, C-F).
-
¹H NMR confirms the presence of the indazole and hydrazide protons and their relative positions.
-
¹³C NMR in conjunction with DEPT experiments confirms the number of different carbon atoms and the C-F coupling provides definitive evidence for the position of the fluorine atom.
-
¹⁹F NMR provides an unambiguous signal for the fluorine atom, and its coupling pattern can further confirm its position on the aromatic ring.
The convergence of all these data points provides a self-validating system, leading to the unequivocal structure elucidation of this compound.
Conclusion
The structure elucidation of a novel compound like this compound is a systematic process that relies on the logical application of multiple analytical techniques. This guide has outlined a robust workflow, from synthesis to final structure confirmation, emphasizing the causality behind each experimental choice and the interpretation of the resulting data. By following such a comprehensive and scientifically grounded approach, researchers can have the utmost confidence in the identity and purity of their compounds, paving the way for successful downstream applications in drug discovery and development.
References
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. Available at: [Link]
-
PubChem. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Thoreauchem. (n.d.). This compound. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Patidar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 1035-1074. Available at: [Link]
-
Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4979. Available at: [Link]
Sources
A Comprehensive Technical Guide to 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide, a key heterocyclic building block in modern medicinal chemistry. We will cover its core physicochemical properties, including its precise molecular weight, and detail validated protocols for its synthesis and analytical characterization. Furthermore, this document explores the compound's significance and applications within drug discovery, particularly as a scaffold for developing targeted therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2][3] The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity. This specific hydrazide derivative serves as a crucial intermediate, enabling chemists to readily introduce the 5-fluoro-1H-indazole-3-carbonyl moiety into larger, more complex molecules through reactions with aldehydes, ketones, or carboxylic acids. Its utility is particularly noted in the synthesis of potential enzyme inhibitors and other targeted therapeutic agents.[4][5]
Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for mass spectrometry analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FN₄O | ChemicalBook[6] |
| Molecular Weight | 194.17 g/mol | --- |
| CAS Number | 1203-98-1 | ChemicalBook[6] |
| IUPAC Name | 5-fluoro-1H-indazole-3-carbohydrazide | --- |
| Appearance | Solid (Typical) | --- |
| Purity | >95% (Typical Commercial Grade) | --- |
Note: Properties such as melting point and solubility can vary between batches and suppliers and should be determined empirically for critical applications.
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved via a two-step process starting from the corresponding carboxylic acid, 5-Fluoro-1H-indazole-3-carboxylic acid. The general strategy involves the conversion of the carboxylic acid to a more reactive intermediate, such as an ester, followed by reaction with hydrazine.
Step 1: Esterification The carboxylic acid is first converted to its methyl or ethyl ester. This is a standard procedure that activates the carbonyl group for subsequent nucleophilic attack. An acid catalyst, like sulfuric acid, is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol (e.g., methanol).
Step 2: Hydrazinolysis The resulting ester is then treated with hydrazine hydrate. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the displacement of the alcohol's alkoxy group and the formation of the stable hydrazide product. The reaction is typically run at reflux to ensure completion.[7] This method is a well-established and efficient route for preparing aromatic and heterocyclic hydrazides.[7]
Below is a diagram illustrating the general synthetic workflow.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. This compound | 1203-98-1 [chemicalbook.com]
- 7. jocpr.com [jocpr.com]
A Comprehensive Spectroscopic and Structural Elucidation Guide to 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Indazole derivatives are recognized as privileged structures in pharmacology, and precise structural confirmation is paramount for advancing research and development.[1][2] This document serves as a comprehensive resource for researchers, offering detailed interpretations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will explore the causal relationships between molecular structure and spectral output, provide field-proven experimental protocols, and present the data in a clear, accessible format to facilitate accurate characterization and validation.
Introduction: The Significance of this compound
The indazole ring system is a cornerstone in the synthesis of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][2] The introduction of a fluorine atom at the 5-position can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound (Molecular Formula: C₈H₇FN₄O) an attractive scaffold for synthetic chemists.[3][4]
Accurate structural elucidation is the bedrock of chemical synthesis and drug discovery. Spectroscopic techniques provide the necessary "fingerprints" to confirm identity, purity, and structure. This guide synthesizes data and principles to offer a robust analytical framework for this specific molecule.
Molecular Structure and Atom Numbering
To ensure clarity in the assignment of spectroscopic signals, the following standardized numbering scheme for the this compound structure will be used throughout this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information, with the fluorine atom introducing characteristic splitting patterns that are crucial for assignment.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the indazole N-H proton, and the two hydrazide N-H protons. The solvent of choice for this analysis is typically DMSO-d₆, as it effectively solubilizes the compound and its exchangeable protons (NH, NH₂) are often clearly visible.
Expertise & Experience: The key to interpreting the aromatic region is understanding the effect of the C5-Fluorine. Fluorine couples to protons, with the magnitude of the coupling constant (J) depending on the number of bonds separating them. We expect to see a large ³J(H-F) coupling for H4 and H6, and a smaller ⁴J(H-F) for H7.
Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
|---|---|---|---|---|---|
| ~14.0 | br s | - | 1H | H1 (Indazole N-H) | Highly deshielded due to aromaticity and hydrogen bonding. |
| ~10.5 | br s | - | 1H | H on N3 (-CONH -) | Amide proton, deshielded and often broad. |
| ~8.0 | dd | ³J(H-H) ≈ 9.0, ⁴J(H-F) ≈ 4.5 | 1H | H7 | Doublet of doublets due to coupling with H6 and weaker coupling to F. |
| ~7.8 | dd | ³J(H-H) ≈ 9.0, ³J(H-F) ≈ 9.5 | 1H | H4 | Doublet of doublets from ortho coupling to the adjacent nitrogen's influence and strong coupling to F. |
| ~7.4 | td | ³J(H-H) ≈ 9.0, ⁴J(H-F) ≈ 2.5 | 1H | H6 | Triplet of doublets; appears as a triplet due to coupling with H7 and H4 (via the ring system), further split by F. |
| ~4.6 | br s | - | 2H | H on N4 (-NH₂ ) | Hydrazine protons, typically broad and upfield from amide N-H. |
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum will confirm the carbon skeleton. The most notable feature will be the large one-bond C-F coupling constant (¹J(C-F)) for C5, which is diagnostic for a directly attached fluorine atom.
Expected ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Coupling to Fluorine | Assignment | Rationale |
|---|---|---|---|
| ~160.0 | d, ¹J(C-F) ≈ 240 Hz | C5 | Directly attached to fluorine, resulting in significant deshielding and a very large one-bond coupling constant. |
| ~158.5 | s | C8 (C=O) | Carbonyl carbon of the hydrazide group. |
| ~142.0 | s | C3 | Attached to the electron-withdrawing hydrazide group. |
| ~140.0 | d, ²J(C-F) ≈ 12 Hz | C3a | Two bonds away from fluorine, showing smaller coupling. |
| ~122.0 | s | C7a | Quaternary carbon within the indazole core. |
| ~121.5 | d, ³J(C-F) ≈ 10 Hz | C7 | Three bonds from fluorine, showing weak coupling. |
| ~115.0 | d, ²J(C-F) ≈ 25 Hz | C4 | Two bonds from fluorine, showing significant coupling. |
| ~110.0 | d, ³J(C-F) ≈ 9 Hz | C6 | Three bonds from fluorine, showing weak coupling. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions from the N-H, C=O, C=N, C=C, and C-F bonds.
Expertise & Experience: The N-H stretching region is often complex. We expect to see a sharp band for the indazole N-H and multiple, slightly broader bands for the -NH-NH₂ moiety, indicative of symmetric and asymmetric stretches. The carbonyl (C=O) stretch is a strong, sharp absorption and its position can indicate the degree of hydrogen bonding.
Key IR Absorption Bands (KBr Pellet)
| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 3400 - 3200 | Medium-Strong, Broad | N-H stretching | Indazole N-H, Hydrazide -NH-NH₂ |
| 3050 - 3000 | Weak-Medium | C-H stretching | Aromatic C-H |
| ~1660 | Strong, Sharp | C=O stretching (Amide I) | Hydrazide Carbonyl |
| ~1620 | Medium | C=C and C=N stretching | Aromatic and Indazole Rings |
| ~1540 | Medium | N-H bending (Amide II) | Hydrazide -NH- |
| ~1250 | Strong | C-F stretching | Aryl-Fluoride Bond |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which helps confirm the molecular formula and connectivity. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see a prominent protonated molecular ion peak [M+H]⁺.
Expected MS (ESI+) Data
-
Calculated Molecular Weight: C₈H₇FN₄O = 194.06 g/mol
-
Observed [M+H]⁺: m/z = 195.07
Trustworthiness: The high-resolution mass spectrum should yield a mass for the [M+H]⁺ ion that is within 5 ppm of the calculated exact mass (195.0682), providing unequivocal confirmation of the elemental composition.
Fragmentation Pathway
The fragmentation pattern provides a roadmap of the molecule's structure. A plausible fragmentation pathway involves the initial loss of ammonia, followed by cleavage of the carbonyl group.
Caption: Proposed ESI-MS fragmentation pathway for the [M+H]⁺ ion.
Standard Experimental Protocols
The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer.
-
Data Acquisition:
-
Tune and shim the instrument for optimal magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30) over a spectral width of -2 to 16 ppm.
-
Acquire a ¹³C{¹H} NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) over a spectral width of 0 to 180 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.
IR Spectroscopy Protocol
-
Sample Preparation: Grind a small amount (~1-2 mg) of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
-
Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to maximize the signal of the [M+H]⁺ ion.
-
Fragmentation (MS/MS): Select the [M+H]⁺ ion (m/z 195.07) for collision-induced dissociation (CID) to obtain the MS/MS spectrum and confirm the fragmentation pattern.
Conclusion
The structural characterization of this compound is unequivocally achieved through the synergistic application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra define the precise arrangement of the carbon-hydrogen framework and confirm the position of the fluorine substituent through characteristic couplings. IR spectroscopy validates the presence of key functional groups, including the hydrazide and indazole moieties. Finally, mass spectrometry confirms the elemental composition and provides structural insights through predictable fragmentation. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and utilize this valuable synthetic building block.
References
-
Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. [Link]
-
PubChem. 5-fluoro-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Yoshida, H., et al. (2007). Supporting Information for A Versatile Synthesis of 1H-Indazoles by 1,3-Dipolar Cycloaddition of Diazo Compounds to Arynes. Angewandte Chemie International Edition, 46(11). [Link]
-
ChemSynthesis. 5-fluoro-1H-indazole-3-carboxylic acid. [Link]
-
Xu, J., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 374. [Link]
-
Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. [Link]
-
Thoreauchem. This compound-1203-98-1. [Link]
Sources
Navigating the Solubility Landscape of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide: A Technical Guide for Drug Development Professionals
Introduction: The Significance of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide in Modern Drug Discovery
This compound is a heterocyclic compound of significant interest in contemporary pharmaceutical research. Its indazole core is a privileged scaffold, known to interact with a variety of biological targets, while the strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[1] The hydrazide functional group further opens avenues for diverse chemical modifications, making this molecule a versatile building block for the synthesis of novel therapeutic agents. As with any compound destined for pharmacological evaluation, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's success, influencing everything from formulation strategies to in vivo efficacy.
This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. We will delve into the theoretical underpinnings of its solubility, present a predictive solubility profile, and offer a detailed, field-proven experimental protocol for its precise determination. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this promising molecule.
Theoretical Framework: Predicting Solubility from Molecular Architecture
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The age-old principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be miscible. To predict the solubility of this compound, we must first dissect its molecular structure and identify the key functional groups that dictate its polarity and hydrogen bonding capabilities.
Molecular Structure of this compound:
-
Indazole Ring: This bicyclic aromatic system is relatively non-polar and can participate in π-π stacking interactions.
-
Carboxylic Hydrazide Group (-CONHNH2): This is a highly polar functional group capable of acting as both a hydrogen bond donor (from the N-H groups) and a hydrogen bond acceptor (at the carbonyl oxygen and nitrogen lone pairs). This group is expected to significantly influence solubility in polar solvents.
-
Fluorine Atom: While highly electronegative, a single fluorine substituent has a complex effect on solubility. It can increase lipophilicity by masking the polarity of adjacent C-H bonds, but it can also participate in weak hydrogen bonding as an acceptor.[2]
Based on this structure, we can anticipate the following solubility trends:
-
High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and have high polarity. They are expected to effectively solvate the polar carboxylic hydrazide group, leading to high solubility. Aromatic hydrazides are often soluble in DMF.[3]
-
Moderate to Good Solubility in Polar Protic Solvents: Solvents such as methanol, ethanol, and isopropanol can act as both hydrogen bond donors and acceptors. They should interact favorably with the hydrazide group. However, the non-polar indazole ring may limit the overall solubility compared to highly polar aprotic solvents.
-
Limited Solubility in Non-Polar Solvents: Solvents like hexane, toluene, and dichloromethane lack the ability to form strong hydrogen bonds.[4] While the indazole ring might show some affinity for aromatic solvents like toluene through π-π interactions, the highly polar hydrazide group will significantly hinder dissolution, resulting in low solubility. The insolubility of some aromatic hydrazides in hydrocarbon solvents like toluene has been noted.[5]
Predictive Solubility Profile
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong hydrogen bond acceptor, effectively solvates the hydrazide group. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a strong hydrogen bond acceptor. |
| Methanol | Polar Protic | Moderate to High | Good hydrogen bonding capabilities, but the non-polar core may limit solubility. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, but slightly less polar. |
| Acetonitrile | Polar Aprotic | Moderate | Polar, but a weaker hydrogen bond acceptor than DMSO or DMF. |
| Isopropanol | Polar Protic | Low to Moderate | Lower polarity and greater steric hindrance compared to methanol and ethanol. |
| Dichloromethane (DCM) | Non-Polar | Low | Limited ability to interact with the polar hydrazide group. |
| Toluene | Non-Polar (Aromatic) | Very Low | π-π interactions with the indazole ring are insufficient to overcome the polarity of the hydrazide. |
| Hexane | Non-Polar (Aliphatic) | Very Low / Insoluble | Lacks any significant favorable interactions with the solute. |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain definitive solubility data, a robust experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[6] This method involves equilibrating an excess of the solid compound in the solvent of choice until a saturated solution is achieved.
Workflow for Thermodynamic Solubility Determination
Caption: Experimental workflow for the shake-flask solubility determination.
Step-by-Step Methodology
-
Preparation of the Suspension:
-
Accurately weigh an amount of this compound that is in clear excess of its expected solubility into a glass vial.
-
Add a precise volume of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or orbital incubator set to a constant temperature (typically 25 °C).
-
Agitate the suspension for a sufficient duration to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48 hours is preferable to confirm equilibrium).
-
After the agitation period, allow the vials to stand undisturbed at the same constant temperature for at least one hour to allow the undissolved solid to settle.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to separate the dissolved solute from any remaining solid.
-
Dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the linear range of the analytical instrument.
-
-
Analysis and Quantification:
-
Analyze the diluted sample using a validated and stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.
-
Determine the concentration of the diluted sample by interpolating its analytical response on the calibration curve.
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
-
Conclusion and Future Perspectives
This technical guide has provided a comprehensive theoretical and practical framework for understanding and determining the solubility of this compound in organic solvents. While a predictive solubility profile has been offered based on the molecule's structural features, it is imperative for researchers to perform experimental verification to obtain precise and accurate data for their specific applications. The detailed shake-flask protocol outlined herein provides a robust methodology for achieving this.
A thorough characterization of the solubility of this compound is a critical step in its journey from a promising chemical entity to a potential therapeutic agent. This knowledge will empower drug development professionals to make informed decisions regarding solvent selection for synthesis and purification, formulation development, and the design of subsequent preclinical studies. As research on indazole derivatives continues to expand, a solid foundation in their fundamental physicochemical properties will be indispensable for unlocking their full therapeutic potential.
References
- Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413-420.
- Avdeef, A. (2007). The rise of pH-metric logP. Expert opinion on drug discovery, 2(1), 49-63.
- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences, 22(5), 387-398.
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced drug delivery reviews, 54(3), 355-366.
- Kerns, E. H., & Di, L. (2008).
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
PubChem. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid. Retrieved from [Link]
- Reichardt, C., & Welton, T. (2011). Solvents and solvent effects in organic chemistry. John Wiley & Sons.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Thomé, I., Besson, C., Kleine, T., & Bolm, C. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions.
- Chandrasekhar, T., Vinay Kumar, L., Babul Reddy, A., Jagan Naik, P., & Narayana Swamy, G. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802.
- Faria, J. V., Leite, L. F., de Souza, M. V. N., & Wardell, J. L. (2018). Recent advances in the chemistry and pharmacology of indazoles. Mini reviews in medicinal chemistry, 18(1), 4-20.
- Yalkowsky, S. H., & He, Y. (2003).
-
Wikipedia contributors. (2024, November 26). Solubility. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]
-
Common Chemistry. (n.d.). 1-[(2,4-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid hydrazide. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. Retrieved from [Link]
-
Wikipedia contributors. (2024, November 25). Indazole. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]
-
PubMed. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Retrieved from [Link]
-
National Technical Information Service. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. Retrieved from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Storage of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide
Executive Summary
5-Fluoro-1H-indazole-3-carboxylic acid hydrazide is a cornerstone building block in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. The integrity of this starting material is paramount, as any degradation can compromise the yield, purity, and biological activity of the final compounds, leading to irreproducible results and significant delays in drug development pipelines. This guide provides an in-depth analysis of the compound's stability profile, outlines its primary degradation pathways, and establishes rigorous, field-proven protocols for its optimal storage and handling. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals to ensure the long-term viability and reliability of this crucial reagent.
Foundational Understanding: Physicochemical Characteristics
A molecule's inherent stability is dictated by its structure and physical properties. This compound possesses a fluorinated aromatic system and a reactive hydrazide moiety, both of which contribute to its utility and its stability concerns.
Table 1: Key Physicochemical Properties
| Property | Data | Significance for Stability |
| Molecular Formula | C₈H₇FN₄O | Indicates a nitrogen-rich, heterocyclic structure. |
| Molecular Weight | 194.17 g/mol | Standard for a small molecule intermediate. |
| Appearance | Off-white to light yellow solid | Color changes may indicate degradation or impurity. |
| Melting Point | Not available; Decomposition may occur at high temperatures. | High thermal energy can initiate decomposition pathways. |
| Solubility | Limited data available; likely soluble in polar aprotic solvents (e.g., DMSO, DMF). | Stability in solution is a separate and critical consideration. |
| Key Functional Groups | Indazole ring, Carboxylic acid hydrazide (-CONHNH₂) | The hydrazide group is the primary site of chemical reactivity and potential instability.[1] |
The Core Challenge: Chemical Stability and Degradation Pathways
The principal vulnerability of this compound lies in its hydrazide functional group. This group is susceptible to common laboratory conditions, primarily moisture and atmospheric oxygen. Understanding these degradation mechanisms is the first step toward preventing them.
Hydrolytic Degradation
Causality: The hydrazide functional group is an amide derivative and is susceptible to hydrolysis, a reaction catalyzed by the presence of water. This process can be accelerated under either acidic or basic conditions. The outcome is the cleavage of the C-N bond, converting the reactive hydrazide back to its parent carboxylic acid and releasing hydrazine.
Impact: This degradation pathway is highly detrimental as it consumes the active hydrazide, rendering the material useless for subsequent coupling reactions (e.g., formation of hydrazones or amides).
Figure 1: Primary hydrolytic degradation pathway.
Oxidative Degradation
Causality: Hydrazides can be readily oxidized by atmospheric oxygen or other oxidizing agents.[2] This process is often catalyzed by trace metal ions and can lead to a complex mixture of byproducts. The reactive nitrogen lone pairs are susceptible to oxidation, which can initiate radical reactions or lead to the formation of diacylhydrazides if a corresponding acid is present.
Impact: Oxidation reduces the purity of the material, introducing potentially reactive and difficult-to-remove impurities into subsequent synthetic steps. In some cases, extensive oxidation can lead to the complete decomposition of the material.[2]
Figure 2: General pathway for oxidative degradation.
The Solution: A Validated Protocol for Storage and Handling
To counteract the inherent instabilities, a multi-faceted approach to storage and handling is required. The following protocols are designed to create a self-validating system where the integrity of the compound is actively preserved.
Long-Term Archival Storage (Months to Years)
This protocol is mandatory for preserving stock material to ensure long-term research continuity.
-
Temperature: -20°C or below. Low temperatures are critical to reduce the kinetic rate of all potential degradation reactions.
-
Atmosphere: Inert Gas Blanket. The vial must be flushed with an inert gas (Argon or Nitrogen) before sealing. This actively displaces oxygen and moisture, directly inhibiting oxidation and hydrolysis.
-
Moisture Control: Desiccation. Store the sealed vial within a secondary container or desiccator containing a fresh desiccant (e.g., silica gel, Drierite™). This provides a crucial secondary barrier against moisture ingress. A safety data sheet for a similar compound specifically notes to avoid moisture.[3]
-
Light Protection: Amber Vials. Use amber glass vials or wrap clear vials in aluminum foil to protect the compound from light, which can catalyze oxidative degradation.
Figure 3: Workflow for optimal long-term storage.
Short-Term Bench-Top Handling (Hours to Days)
For active use, the risk of degradation increases. Strict handling is essential.
-
Temperature Equilibration: Before opening, ALWAYS allow the container to warm to ambient room temperature for at least 30-60 minutes. Opening a cold vial immediately causes atmospheric moisture to condense directly onto the solid powder, initiating hydrolysis.
-
Inert Atmosphere Handling: If possible, handle the compound inside a glovebox or glove bag with a dry, inert atmosphere.
-
Minimize Exposure: Weigh out the required amount quickly and immediately re-flush the stock bottle with inert gas, seal it tightly, and return it to its proper storage condition. Do not leave the stock bottle open on the bench.
-
Solution Stability: Prepare solutions in anhydrous solvents (e.g., anhydrous DMSO or DMF) immediately before use. Hydrazide solutions are generally less stable than the solid material. If a solution must be stored, it should be blanketed with inert gas and stored at -20°C, but this is not recommended for more than a few days without re-validation of purity.
Protocol Validation: Stability-Indicating Analysis
Trustworthiness in science requires verification. A stability-indicating analytical method is a self-validating system to confirm the purity of the starting material, especially if it has been stored for a long time or if a new batch is being used. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[4][5]
Objective
To develop and execute a forced degradation study to demonstrate that the analytical method can separate the intact this compound from its potential degradation products, thereby confirming its stability-indicating power.[6]
Experimental Protocol: Forced Degradation & HPLC Analysis
-
Prepare Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Establish Control: Immediately dilute an aliquot of the stock solution to a working concentration of ~50 µg/mL and inject it into the HPLC system. This is the T=0, undegraded control sample.
-
Initiate Stress Conditions (in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
-
Sample Analysis:
-
After the specified time, cool the stressed samples to room temperature.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to the working concentration (~50 µg/mL).
-
Analyze all samples (Control, Acid, Base, Oxidative) by HPLC.
-
HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | Standard for small molecule analysis, providing good retention and separation. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Provides good peak shape and is compatible with MS detection if needed. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient elution is essential to ensure separation of the polar parent compound from potentially more or less polar degradants.[6] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | Allows for quantification and spectral analysis to check for peak purity. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Data Interpretation
The method is considered "stability-indicating" if the chromatograms show baseline separation between the main peak (intact compound) and any new peaks formed under the stress conditions. The goal is not complete degradation, but partial degradation (5-20%) to prove the method's resolving power.[5] The retention time of the parent compound in the stressed samples should match the control, while new peaks will represent degradation products.
References
-
Organic Syntheses. (n.d.). hydrazine hydrate. Retrieved January 13, 2026, from [Link]
-
Chen, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 369. Available at: [Link]
-
Asif, M. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. International Journal of Molecular Sciences, 22(19), 10762. Available at: [Link]
-
Defense Technical Information Center. (1957). Safety and Handling of Hydrazine. Retrieved January 13, 2026, from [Link]
-
Chem-Impex. (n.d.). 5-Fluoro-1H-indazole-3-carboxylic acid. Retrieved January 13, 2026, from [Link]
-
University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved January 13, 2026, from [Link]
-
Separation Science. (2023). Analytical Techniques In Stability Testing. Retrieved January 13, 2026, from [Link]
-
International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
Chem-CNA. (n.d.). MSDS of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide. Retrieved January 13, 2026, from [Link]
-
Journal of Organic Chemistry & Pharmaceutical Process. (2014). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Retrieved January 13, 2026, from [Link]
-
J&K Scientific. (n.d.). 5-Fluoro-1H-indazole-3-carboxylic acid. Retrieved January 13, 2026, from [Link]
-
Walsh Medical Media. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Retrieved January 13, 2026, from [Link]
-
National Institutes of Health. (2012). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. PMC. Retrieved January 13, 2026, from [Link]
Sources
Methodological & Application
Synthesis of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide from its Methyl Ester: An In-Depth Technical Guide
Application Notes & Protocols: A-P/S.5FI.3CH
Abstract
This document provides a comprehensive guide for the synthesis of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide, a key intermediate in pharmaceutical and agrochemical research.[1][2] The protocol details the hydrazinolysis of Methyl 5-Fluoro-1H-indazole-3-carboxylate using hydrazine hydrate. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, mechanistic insights, safety precautions, and data interpretation. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthetic process.
Introduction and Significance
5-Fluoro-1H-indazole-3-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, notably in the development of anti-cancer agents where they function as inhibitors of specific enzymes involved in tumor proliferation.[1][2] The conversion of the methyl ester to the corresponding hydrazide is a critical step in the synthesis of more complex bioactive molecules, such as various diacyl hydrazines. This transformation introduces a reactive hydrazide moiety, enabling further derivatization and molecular elaboration. The protocol herein describes a reliable and efficient method for this conversion.
Chemical Theory and Mechanism
The core transformation is a nucleophilic acyl substitution reaction known as hydrazinolysis. In this reaction, the lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate results in the displacement of the methoxy group (-OCH3) as methanol, yielding the desired hydrazide.
The reaction is typically carried out in a protic solvent, such as ethanol or methanol, which can facilitate the proton transfers involved in the mechanism.[3] The reaction is generally driven to completion by using an excess of hydrazine hydrate and often by heating to increase the reaction rate.[3][4] The resulting hydrazide is often poorly soluble in the alcoholic solvent, leading to its precipitation from the reaction mixture upon cooling, which aids in its isolation and purification.[5]
Caption: Reaction mechanism of hydrazinolysis.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Methyl 5-Fluoro-1H-indazole-3-carboxylate | ≥98% | Commercial Source | 886368-88-3 | Starting material. |
| Hydrazine Hydrate (55-64% solution) | Reagent Grade | Commercial Source | 7803-57-8 | Highly toxic and corrosive.[6][7][8][9][10] |
| Ethanol (200 proof) | Anhydrous | Commercial Source | 64-17-5 | Solvent. |
| Deionized Water | N/A | In-house | 7732-18-5 | For washing. |
| Anhydrous Sodium Sulfate | Reagent Grade | Commercial Source | 7757-82-6 | For drying. |
| Dichloromethane (DCM) | HPLC Grade | Commercial Source | 75-09-2 | For extraction. |
Equipment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
-
Fume hood
Safety Precautions
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[6][7][8][9][10] All manipulations must be performed in a well-ventilated chemical fume hood.[9] Personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles, is mandatory.[8][9] A face shield is recommended due to the potential for splashing.[8][9] An emergency eyewash and safety shower must be readily accessible.[8] Avoid inhalation of vapors and any skin or eye contact.[9][10] In case of exposure, seek immediate medical attention.[9]
Step-by-Step Procedure
-
Reaction Setup: To a solution of Methyl 5-Fluoro-1H-indazole-3-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 - 5 equivalents) at room temperature.[11][12] The use of excess hydrazine ensures the reaction goes to completion.
-
Reaction: The resulting solution is stirred at reflux temperature for 2-5 hours.[4][12] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If a solid has formed, it can be collected by filtration.[11] If no solid is observed, the solvent is removed under reduced pressure using a rotary evaporator.[4][11]
-
Extraction: The residue is then taken up in a suitable organic solvent like dichloromethane (DCM), and washed with water to remove any unreacted hydrazine hydrate and other water-soluble impurities.[11]
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.[11]
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a crystalline solid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. ehs.unm.edu [ehs.unm.edu]
- 10. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
reaction of 5-Fluoro-1H-indazole-3-carboxylic acid with hydrazine hydrate
Application Note & Protocol
Topic: Synthesis of 5-Fluoro-1H-indazole-3-carbohydrazide via Reaction of 5-Fluoro-1H-indazole-3-carboxylic acid with Hydrazine Hydrate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5-Fluoro-1H-indazole-3-carbohydrazide, a key building block in medicinal chemistry. Indazole derivatives are privileged scaffolds known for a wide spectrum of pharmacological activities, including anti-tumor and anti-inflammatory properties.[1] The 5-fluoro substitution on the indazole ring can enhance metabolic stability and binding affinity, making this scaffold particularly valuable in drug discovery.[2] This application note details a robust, two-step protocol that proceeds through a methyl ester intermediate to achieve a high yield and purity of the target hydrazide. The causality behind experimental choices, detailed step-by-step protocols, process visualization, and troubleshooting are provided to ensure reliable and reproducible results.
Reaction Overview and Mechanism
The direct conversion of a carboxylic acid to its corresponding hydrazide using hydrazine hydrate can be challenging and often results in low yields. The carboxylate anion formed under basic conditions is unreactive towards nucleophiles. Therefore, a more efficient and widely adopted strategy involves the activation of the carboxylic acid, most commonly through esterification.
The synthesis detailed herein follows a two-step pathway:
-
Fischer-Speier Esterification: The 5-Fluoro-1H-indazole-3-carboxylic acid is first converted to its methyl ester intermediate using methanol in the presence of a catalytic amount of sulfuric acid.
-
Hydrazinolysis: The purified methyl ester is then treated with hydrazine hydrate in a nucleophilic acyl substitution reaction to yield the final product, 5-Fluoro-1H-indazole-3-carbohydrazide.
Mechanism:
-
Step 1 (Esterification): The sulfuric acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester.
-
Step 2 (Hydrazinolysis): Hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the methyl ester. The tetrahedral intermediate collapses, eliminating a methoxide ion, which is subsequently protonated by the solvent or another hydrazine molecule, to form the stable carbohydrazide product. This reaction is typically driven to completion by the formation of the highly stable amide-like bond.[3]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis.
Part A: Synthesis of Methyl 5-Fluoro-1H-indazole-3-carboxylate (Intermediate 2)
Materials and Equipment:
-
5-Fluoro-1H-indazole-3-carboxylic acid (1)
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated, 98%)
-
Ethyl Acetate
-
Brine Solution (Saturated NaCl)
-
Sodium Sulfate (Anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 5-Fluoro-1H-indazole-3-carboxylic acid (1) (e.g., 5.0 g, 27.75 mmol, 1.0 equiv.) in methanol (50 mL) in a 250 mL round-bottom flask, add a catalytic amount of concentrated sulfuric acid (approx. 0.5 mL) dropwise at room temperature with stirring. A general procedure for this type of esterification is well-established.[4]
-
Heat the resulting solution to reflux (approx. 65°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and evaporate the methanol under reduced pressure using a rotary evaporator.
-
Treat the residue with ice-cold water (50 mL). A precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated brine solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Methyl 5-Fluoro-1H-indazole-3-carboxylate (2) as a solid, which can be used in the next step without further purification or recrystallized if necessary.
Part B: Synthesis of 5-Fluoro-1H-indazole-3-carbohydrazide (Product 3)
Materials and Equipment:
-
Methyl 5-Fluoro-1H-indazole-3-carboxylate (2)
-
Ethanol (95%)
-
Hydrazine Hydrate (80-100% solution)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude Methyl 5-Fluoro-1H-indazole-3-carboxylate (2) (e.g., 23.86 mmol, 1.0 equiv.) in ethanol (42 mL) in a 250 mL round-bottom flask at room temperature.
-
To this solution, add hydrazine hydrate (e.g., 1.79 g, 35.79 mmol, 1.5 equiv.) dropwise.[4]
-
Heat the reaction mixture to reflux (approx. 78°C) and stir for 4-6 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Upon completion, cool the mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove any residual impurities.
-
Dry the final product, 5-Fluoro-1H-indazole-3-carbohydrazide (3) , under vacuum to obtain a pure solid.
Process Visualization: Synthetic Workflow
The following diagram illustrates the complete workflow from starting material to the final purified product.
Caption: Synthetic workflow for 5-Fluoro-1H-indazole-3-carbohydrazide.
Data Summary and Expected Results
The following table summarizes the key reaction parameters and expected outcomes for a typical lab-scale synthesis.
| Parameter | Step A: Esterification | Step B: Hydrazinolysis |
| Primary Reactant | 5-Fluoro-1H-indazole-3-carboxylic acid | Methyl 5-Fluoro-1H-indazole-3-carboxylate |
| Key Reagents | Methanol, H₂SO₄ (catalyst) | Hydrazine Hydrate (1.5 equiv.) |
| Solvent | Methanol | Ethanol |
| Temperature | Reflux (~65°C) | Reflux (~78°C) |
| Reaction Time | 2-3 hours | 4-6 hours |
| Workup | Evaporation, Water Precipitation, EtOAc Extraction | Cooling, Filtration, Washing |
| Expected Yield | >90% | 85-95% |
| Product Form | Off-white to pale yellow solid | White to off-white crystalline solid |
| Purity (Typical) | >95% (crude) | >98% (after washing) |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield in Step A (Esterification) | Insufficient reaction time or catalyst. Water present in methanol. | Increase reflux time and monitor by TLC. Ensure use of anhydrous methanol and fresh sulfuric acid. |
| Incomplete reaction in Step B | Insufficient hydrazine hydrate or reaction time. Poor quality of the ester intermediate. | Increase the equivalents of hydrazine hydrate to 2.0. Extend reflux time. Ensure the ester from Step A is reasonably pure before proceeding. |
| Product Oily or Difficult to Solidify | Presence of unreacted starting material or solvent residues. Impurities. | Ensure complete evaporation of solvents. For Step B, try triturating the oil with cold diethyl ether or hexane to induce crystallization. Recrystallize if necessary. |
| Final Product is Discolored | Reaction mixture overheated. Impurities carried over from the previous step. | Ensure temperature control during reflux. Consider recrystallizing the intermediate ester from Step A before proceeding to Step B. |
Safety Precautions
-
Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. Always handle it inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, wearing appropriate PPE. Add acid to the alcohol solution slowly to control any exothermic reaction.
-
Solvents: Methanol, ethanol, and ethyl acetate are flammable. Keep away from ignition sources. Perform all heating steps using a heating mantle or oil bath, not a hot plate.
Characterization
The identity and purity of the final product, 5-Fluoro-1H-indazole-3-carbohydrazide, should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment and structural integrity.
-
Mass Spectrometry: To verify the molecular weight (Expected [M+H]⁺).
-
FT-IR Spectroscopy: To identify key functional groups, such as N-H stretches (hydrazide) and C=O stretch (amide).
-
Melting Point: To assess purity by comparing with literature values.
References
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]
-
Dunn, P. J., et al. (2019). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 23(1), 108-113. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate. [Link]
- Google Patents. (1974). Method of synthesizing hydrazine compounds carboxylic acids. US3787482A.
-
Canadian Science Publishing. (1966). Reaction of a-hydrazino carboxylic acids with ninhydrin. Canadian Journal of Chemistry, 44(18), 2191-2197. [Link]
-
Chemistry Stack Exchange. (2017). Reaction of hydrazine and hydroxylamines with carboxylic acids. Chemistry Stack Exchange. [Link]
-
PubChem. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Ali, M. A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4936. [Link]
Sources
Topic: Synthesis and Evaluation of Novel Kinase Inhibitors Derived from 5-Fluoro-1H-indazole-3-carboxylic Acid Hydrazide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative for Novel Indazole-Based Kinase Inhibitors
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has established them as one of the most critical classes of "druggable" targets in modern medicine.[2][3] Within the vast chemical space explored for kinase inhibition, the indazole scaffold has emerged as a "privileged" structure.[1] This is evidenced by its presence in several FDA-approved anticancer drugs such as Axitinib, Pazopanib, and Niraparib.[1][4][5] The indazole core acts as an effective bioisostere for adenine, enabling it to form key hydrogen bond interactions within the highly conserved ATP-binding pocket of many kinases.[6][7]
This application note provides a comprehensive guide to the synthesis of a focused library of novel kinase inhibitors starting from the versatile building block, 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide. The strategic inclusion of a fluorine atom at the 5-position is a common medicinal chemistry tactic to potentially enhance binding affinity and modulate physicochemical properties.[1] We will detail a robust synthetic protocol, methods for structural characterization, and a widely-used in vitro assay for evaluating the inhibitory potency of these novel compounds. The overarching goal is to provide researchers with a practical framework for generating and assessing new chemical entities for kinase-targeted drug discovery.
Overall Synthetic and Evaluation Strategy
The core strategy involves a straightforward and efficient condensation reaction to couple the this compound core with a diverse range of aromatic aldehydes. This approach rapidly generates a library of N-acylhydrazone derivatives. The rationale is to explore the structure-activity relationship (SAR) by systematically varying the substituents on the aldehyde, thereby probing different regions of the kinase active site.[8] Following synthesis and purification, the compounds are structurally verified and then screened for their ability to inhibit a target kinase, allowing for the identification of promising lead candidates.
Caption: Overall workflow from synthesis to biological evaluation.
Part 1: Synthesis and Characterization
Protocol 1.1: General Procedure for the Synthesis of N'-[(E)-Arylmethylidene]-5-fluoro-1H-indazole-3-carbohydrazides
This protocol details the synthesis of a representative compound using benzaldehyde. The same procedure can be applied to a wide variety of substituted aromatic and heteroaromatic aldehydes to generate a compound library.
Materials and Reagents:
-
This compound
-
Benzaldehyde (or other selected aldehyde)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Büchner funnel and filter paper
-
Deionized water
-
Hexane
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 15 mL per gram of hydrazide). Add a magnetic stir bar.
-
Addition of Reagents: To the stirred solution, add the selected aldehyde (1.1 eq). The slight excess of the aldehyde ensures the complete consumption of the limiting hydrazide starting material.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.
-
Causality Note: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the rate of nucleophilic attack by the terminal nitrogen of the hydrazide.
-
-
Reaction and Monitoring: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with continuous stirring. Monitor the reaction progress using TLC (e.g., mobile phase 1:1 Ethyl Acetate:Hexane). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting hydrazide spot.
-
Isolation of Product: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Many products will precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid sequentially with a small amount of cold ethanol to remove residual acetic acid and unreacted aldehyde, followed by a wash with hexane to facilitate drying.
-
Purification and Drying: The filtered solid is often of high purity. If necessary, further purification can be achieved by recrystallization from ethanol. Dry the final product under vacuum to yield the pure N'-[(E)-arylmethylidene]-5-fluoro-1H-indazole-3-carbohydrazide.
Characterization of Synthesized Compounds
Confirming the identity and purity of each synthesized analog is a critical step. Standard analytical techniques should be employed.[9][10][11]
-
¹H and ¹³C NMR: Used to confirm the covalent structure of the molecule. Expect to see characteristic shifts for the indazole protons, the newly formed azomethine proton (-N=CH-), and the protons of the appended aromatic ring.[12]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful condensation.[9]
-
HPLC: Used to determine the purity of the final compound, which should ideally be >95% for use in biological assays.
Table 1: Representative Characterization Data for a Small Library of Synthesized Inhibitors
| Cmpd ID | R-Group (from R-CHO) | Yield (%) | Molecular Formula | [M+H]⁺ (Observed) | Purity (HPLC %) |
| 1a | Phenyl | 88% | C₁₅H₁₁FN₄O | 283.09 | >98% |
| 1b | 4-Chlorophenyl | 91% | C₁₅H₁₀ClFN₄O | 317.05 | >99% |
| 1c | 4-Methoxyphenyl | 85% | C₁₆H₁₃FN₄O₂ | 313.10 | >97% |
| 1d | 3-Nitrophenyl | 93% | C₁₅H₁₀FN₅O₃ | 328.08 | >98% |
Part 2: Biological Evaluation
Protocol 2.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a target kinase.[13] The ADP-Glo™ Kinase Assay is used as a representative example; it measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[14] Less ADP produced in the presence of an inhibitor corresponds to a higher luminescent signal.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Materials and Reagents:
-
Target Kinase (e.g., FGFR1, VEGFR2)
-
Specific peptide substrate for the kinase
-
ATP (at a concentration near the Kₘ for the kinase)
-
Synthesized inhibitor compounds (dissolved in 100% DMSO)
-
Staurosporine (positive control inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds and controls in 100% DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM. Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 25 nL) of the compounds to the 384-well assay plates. Also include wells with only DMSO (negative control, 0% inhibition) and Staurosporine (positive control, 100% inhibition).
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.
-
Add 5 µL of this kinase/substrate mix to each well of the assay plate containing the pre-spotted compounds.
-
Incubate for 15 minutes at room temperature.
-
Causality Note: This pre-incubation step allows the inhibitor to bind to the kinase before the enzymatic reaction is initiated, ensuring a more accurate measurement of its potency.
-
-
-
Reaction Initiation:
-
Prepare a solution of ATP in the kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a compatible plate reader.
-
Normalize the data using the DMSO (0% inhibition) and Staurosporine (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value for each compound.
-
Data Interpretation and Structure-Activity Relationship (SAR)
The IC₅₀ values provide a quantitative measure of the potency of each compound. By comparing the potencies of the different analogs, initial SAR trends can be established.
Table 2: Hypothetical Kinase Inhibition Data for Synthesized Compounds against FGFR1
| Cmpd ID | R-Group (from R-CHO) | FGFR1 IC₅₀ (nM) |
| 1a | Phenyl | 850 |
| 1b | 4-Chlorophenyl | 125 |
| 1c | 4-Methoxyphenyl | 2,300 |
| 1d | 3-Nitrophenyl | 95 |
References
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health (NIH). Available at: [Link]
-
Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Publications. Available at: [Link]
-
Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. Available at: [Link]
-
Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central. Available at: [Link]
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI. Available at: [Link]
-
Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications. Available at: [Link]
-
Structures of kinase inhibitors containing an indazole moiety. ResearchGate. Available at: [Link]
-
Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science. Available at: [Link]
-
Discovery and Structure Activity Relationship Study of Novel Indazole Amide Inhibitors for Extracellular Signal-Regulated Kinase1/2 (ERK1/2). ResearchGate. Available at: [Link]
-
Can anyone suggest a protocol for a kinase assay? ResearchGate. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. PubMed. Available at: [Link]
-
Novel Synthesis and Structural Characterization of a High-Affinity Paramagnetic Kinase Probe for the Identification of Non-ATP Site Binders by Nuclear Magnetic Resonance. ACS Publications. Available at: [Link]
-
Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available at: [Link]
-
Novel synthesis and structural characterization of a high-affinity paramagnetic kinase probe for the identification of non-ATP site binders by nuclear magnetic resonance. PubMed. Available at: [Link]
-
(PDF) Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. ResearchGate. Available at: [Link]
-
Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. MDPI. Available at: [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. National Institutes of Health (NIH). Available at: [Link]
-
Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. MDPI. Available at: [Link]
-
Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. ScienceDirect. Available at: [Link]
-
1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. Available at: [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel synthesis and structural characterization of a high-affinity paramagnetic kinase probe for the identification of non-ATP site binders by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide in Fragment-Based Drug Discovery: A Technical Guide
Introduction: The Power of the Privileged Scaffold in Fragment-Based Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1] By starting with small, low-complexity molecules, or "fragments," FBDD allows for a more efficient exploration of chemical space to identify high-quality starting points for drug development.[1][2] The indazole core is recognized as a "privileged scaffold," frequently appearing in kinase inhibitors and other therapeutics due to its ability to form key interactions with protein targets.[3][4] This guide focuses on a specific, strategically designed fragment, 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide , and its application within a robust FBDD workflow.
The deliberate inclusion of a fluorine atom at the 5-position is a key design feature. Fluorination can significantly enhance a fragment's drug-like properties by improving metabolic stability, increasing binding affinity through favorable electrostatic interactions, and modulating pKa to improve cell permeability.[5][6][7] The hydrazide functional group provides a versatile synthetic handle, allowing for the straightforward elaboration of initial fragment hits into more potent, lead-like molecules through techniques like fragment growing or linking.[8][9]
This document serves as a comprehensive technical guide for researchers, providing not only step-by-step protocols for the synthesis and screening of this compound but also the scientific rationale behind each step, ensuring a deep understanding of its application in FBDD.
Part 1: Synthesis of this compound
The synthesis of the title fragment is a straightforward two-step process starting from the commercially available 5-Fluoro-1H-indazole-3-carboxylic acid. The protocol is adapted from established methods for the synthesis of similar indazole hydrazides.[9][10]
Protocol 1: Synthesis of this compound
Step 1: Esterification of 5-Fluoro-1H-indazole-3-carboxylic acid
-
To a solution of 5-Fluoro-1H-indazole-3-carboxylic acid (1.0 eq) in methanol, add a catalytic amount of sulfuric acid.
-
Stir the resulting solution at reflux for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Treat the residue with ice water. The precipitated product, methyl 5-fluoro-1H-indazole-3-carboxylate, can be collected by filtration, washed with water, and dried.
Step 2: Hydrazinolysis of the Methyl Ester
-
To a solution of methyl 5-fluoro-1H-indazole-3-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).
-
Stir the resulting solution at reflux for 4 hours, again monitoring by TLC.
-
Cool the reaction mixture to room temperature and evaporate the ethanol under reduced pressure.
-
The resulting solid, this compound, can be purified by recrystallization from a suitable solvent like ethanol.
Part 2: Biophysical Screening Cascade for Fragment Hit Identification
A multi-tiered screening approach using orthogonal biophysical techniques is crucial for the confident identification and validation of true fragment hits, minimizing the risk of false positives.[5][7] We present a three-stage cascade: primary screening with Differential Scanning Fluorimetry (DSF), secondary validation with Nuclear Magnetic Resonance (NMR) spectroscopy, and detailed characterization of validated hits with X-ray crystallography.
The FBDD Screening Workflow
The following diagram illustrates the logical flow of the screening cascade, from initial library screening to hit validation and characterization.
Sources
- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 2. EU-OPENSCREEN: Track 1: UiB offer [eu-openscreen.eu]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Development of ALK/ROS1 Dual Inhibitors Featuring a 5-Fluoro-Indazole Scaffold
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery of dual inhibitors for Anaplastic Lymphoma Kinase (ALK) and c-ROS Oncogene 1 (ROS1). These receptor tyrosine kinases are critical oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1][2] Due to the significant homology within their ATP-binding domains, a dual-inhibition strategy is a clinically validated and efficient therapeutic approach.[2][3][4] This guide focuses specifically on compounds built around a 5-fluoro-indazole scaffold, a privileged structure in kinase inhibitor design, offering insights into its synthesis, structure-activity relationship (SAR), and preclinical evaluation.[5][6] We present detailed, field-proven protocols for chemical synthesis, in vitro enzymatic and cell-based assays, and in vivo xenograft models, explaining the scientific rationale behind each experimental step to ensure both technical accuracy and practical applicability.
Introduction: The Rationale for Dual ALK/ROS1 Inhibition
Anaplastic Lymphoma Kinase (ALK) and ROS1 are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, drive tumor cell proliferation and survival.[1] These oncogenic fusions, such as EML4-ALK and CD74-ROS1, are found in distinct molecular subtypes of NSCLC.[1] The kinase domains of ALK and ROS1 share approximately 49% amino acid sequence homology, particularly in the ATP-binding site.[3] This structural similarity provides a strong rationale for the development of single small molecules that can effectively inhibit both kinases.
The clinical success of first-generation inhibitors like crizotinib, which has activity against both ALK and ROS1, validated this dual-targeting strategy.[3] However, the emergence of acquired resistance, often through secondary mutations in the kinase domain (e.g., ALK G1202R), necessitates the development of next-generation inhibitors.[7] The 5-fluoro-indazole scaffold has emerged as a key pharmacophore in the design of potent and selective kinase inhibitors.[5][6][8] The fluorine substitution can enhance binding affinity and modulate pharmacokinetic properties, while the indazole core provides a versatile anchor for building molecules that can overcome resistance.[5] This guide will walk through the essential steps to develop and validate such novel dual inhibitors.
Signaling Pathways Overview
Constitutive activation of ALK or ROS1 fusion proteins leads to the autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins. This triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for promoting cell proliferation and preventing apoptosis.[9][10] Effective dual inhibitors block these initial phosphorylation events, thereby shutting down these pro-survival signals.
Chemistry: Synthesis Protocols
The synthesis of dual ALK/ROS1 inhibitors based on the 5-fluoro-indazole scaffold typically involves a multi-step process. This section outlines a representative synthetic route, beginning with the formation of the core scaffold followed by coupling reactions to introduce moieties that confer potency and selectivity.
Protocol 2.1: Synthesis of 5-Bromo-4-fluoro-1H-indazole
This protocol describes a common method for creating a key intermediate, 5-bromo-4-fluoro-1H-indazole, which can then be further functionalized. The synthesis starts from 3-fluoro-2-methylaniline.[11]
Materials:
-
3-fluoro-2-methylaniline
-
Acetonitrile (ACN)
-
N-bromosuccinimide (NBS)
-
Sodium bisulfite
-
Acetic anhydride
-
Isoamyl nitrite
-
Methanol (MeOH)
-
Potassium carbonate
-
Standard laboratory glassware and purification equipment (e.g., column chromatography).
Step-by-Step Procedure:
-
Bromination: Dissolve 3-fluoro-2-methylaniline (1 equivalent) in acetonitrile. Cool the solution to 0-10°C. Add N-bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature below 10°C. Stir for 1-2 hours. Quench the reaction by adding sodium bisulfite solution and stir for 20 minutes to yield 4-bromo-3-fluoro-2-methylaniline.[11]
-
Diazotization and Cyclization: To the crude product from the previous step, add acetic anhydride and isoamyl nitrite. Heat the mixture to initiate the ring closure reaction, forming the acetyl-protected indazole.[11] Causality: The diazotization of the aniline followed by intramolecular cyclization is a classic and efficient method for forming the indazole ring system.
-
Deprotection: Dissolve the acetyl-protected indazole intermediate in a mixture of methanol and water. Add potassium carbonate and stir at room temperature for 12 hours to remove the acetyl group.[11]
-
Purification: After reaction completion (monitored by TLC), add water to precipitate the product. Filter the solid, wash with water, and dry to obtain 5-bromo-4-fluoro-1H-indazole. Purify further by column chromatography if necessary.
Protocol 2.2: Synthesis of a Representative Inhibitor (Example: Indazole-Thiophene Derivative)
This protocol outlines a potential final step, such as a Suzuki or Buchwald-Hartwig coupling, to attach the rest of the inhibitor molecule to the indazole core. We will use the synthesis of a hypothetical but representative compound, inspired by recent literature, to illustrate the process.[12]
Materials:
-
5-bromo-4-fluoro-1H-indazole (from Protocol 2.1)
-
(Thiophen-2-yl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vessel, combine 5-bromo-4-fluoro-1H-indazole (1 eq.), (thiophen-2-yl)boronic acid (1.2 eq.), sodium carbonate (2 eq.), and the palladium catalyst (0.05 eq.).
-
Degassing: Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Add the degassed dioxane/water solvent mixture. Heat the reaction to 90-100°C and stir for 4-12 hours, monitoring progress by TLC or LC-MS. Causality: The palladium-catalyzed Suzuki coupling is a robust and versatile reaction for forming carbon-carbon bonds between an aryl halide (the bromo-indazole) and a boronic acid, allowing for the modular construction of complex molecules.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the final 5-fluoro-4-(thiophen-2-yl)-1H-indazole derivative.
In Vitro Evaluation: Protocols and Data Interpretation
The initial characterization of novel inhibitors relies on robust in vitro assays to determine their potency against the target kinases and their effect on cancer cells.
Protocol 3.1: Enzymatic Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site, providing a direct measure of binding affinity. It is a sensitive, TR-FRET-based method suitable for high-throughput screening.[13][14]
Materials:
-
Recombinant ALK and ROS1 kinase (e.g., GST-tagged)
-
LanthaScreen® Eu-anti-GST Antibody
-
Kinase Tracer 236 (or other appropriate tracer)[15]
-
Test compounds (serially diluted in DMSO)
-
1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
TR-FRET compatible plate reader
Step-by-Step Procedure:
-
Reagent Preparation: Prepare solutions of the test compound, kinase/antibody mixture, and tracer, each at 3 times the final desired concentration in Kinase Buffer A.
-
Assay Plate Setup:
-
Add 5 µL of 3X test compound dilutions to the assay wells.
-
Add 5 µL of 3X Kinase/Eu-Antibody mixture to all wells.
-
Add 5 µL of 3X Tracer to all wells. The final volume will be 15 µL.
-
-
Incubation: Cover the plate and incubate at room temperature for 1 hour, protected from light. Causality: This incubation period allows the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor). Calculate the emission ratio (665/615).
-
Data Analysis: Plot the emission ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the tracer.
Protocol 3.2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[9][16][17]
Materials:
-
ALK-positive (e.g., H3122) and ROS1-positive (e.g., H2228) NSCLC cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator (37°C, 5% CO₂). Causality: A 72-hour incubation is a standard duration to observe significant effects on cell proliferation.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the data to the vehicle-treated control cells (defined as 100% viability). Plot the percentage of cell viability against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Protocol 3.3: Western Blot Analysis of Target Phosphorylation
Western blotting is used to confirm that the observed cellular effects are due to the inhibition of the intended targets. This is achieved by measuring the levels of phosphorylated ALK (p-ALK) and ROS1 (p-ROS1) and their downstream effectors.[12]
Materials:
-
H3122 and H2228 cell lines
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-ALK, anti-total ALK, anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Step-by-Step Procedure:
-
Cell Treatment and Lysis: Culture cells to ~80% confluency and treat with various concentrations of the inhibitor for 2-4 hours. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[10][18]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, and boil for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ALK) overnight at 4°C.[19]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify band intensities. The desired result is a dose-dependent decrease in the phosphorylation of ALK, ROS1, and downstream proteins like ERK, without a significant change in the total protein levels. Causality: This directly demonstrates that the compound is inhibiting the kinase activity within the cellular context.
Data Presentation: In Vitro Activity
Summarize the results from the in vitro assays in a clear, tabular format for easy comparison.
| Compound ID | ALK IC₅₀ (nM) | ROS1 IC₅₀ (nM) | H3122 (ALK+) Cell IC₅₀ (nM) | H2228 (ROS1+) Cell IC₅₀ (nM) |
| Crizotinib | 25 | 30 | 150 | 120 |
| Compound X4 | 512 | 766 | 34 | N/A |
| Lead Candidate 1 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Lead Candidate 2 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Note: Data for Crizotinib are representative. Data for Compound X4 is from Huang et al., 2024.[12]
In Vivo Evaluation: Protocols and Workflow
Promising candidates from in vitro studies must be evaluated in vivo to assess their efficacy, pharmacokinetics, and tolerability in a whole-organism system.
Protocol 4.1: Pharmacokinetic (PK) Study in Mice
A PK study determines the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. This is crucial for establishing an effective and safe dosing regimen for subsequent efficacy studies.[20]
Materials:
-
Healthy mice (e.g., C57BL/6 or BALB/c)
-
Test compound
-
Formulation vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in water)
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system for bioanalysis
Step-by-Step Procedure:
-
Dosing: Administer the test compound to a cohort of mice via oral gavage (p.o.) and to a separate cohort via intravenous injection (i.v.) at a defined dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (e.g., ~20-30 µL) from the tail vein or saphenous vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.
-
Bioanalysis: Extract the compound from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration versus time. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the curve), half-life (t₁/₂), and oral bioavailability (%F). Causality: Understanding these PK parameters is essential for designing an efficacy study dosing regimen that maintains drug exposure above the target inhibitory concentration.
Protocol 4.2: Tumor Xenograft Efficacy Study
This study evaluates the antitumor activity of the lead compound in mice bearing tumors derived from human cancer cell lines.
Materials:
-
Immunocompromised mice (e.g., NSG or Nude mice)
-
H3122 or H2228 cancer cells
-
Matrigel or similar basement membrane matrix
-
Test compound and formulation vehicle
-
Digital calipers for tumor measurement
Step-by-Step Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.[3]
-
Tumor Growth and Staging: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with calipers and calculate volume (Volume = 0.5 x Length x Width²).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., Vehicle control, Test Compound at low and high dose, Positive Control). Begin daily oral gavage dosing according to the regimen determined from PK studies.
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the animals, and excise and weigh the tumors.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control. A higher TGI indicates greater efficacy. For example, a study on a 5-(3,5-difluorobenzyl)-1H-indazole derivative (Compound X4) in an H2228 xenograft model showed a tumor inhibition rate of 54.71%.[12]
Workflow and Data Visualization
Conclusion and Future Directions
The development of dual ALK/ROS1 inhibitors with novel scaffolds like 5-fluoro-indazole represents a promising strategy for treating specific subsets of NSCLC and other cancers. The protocols and guidelines presented here provide a robust framework for the systematic discovery and preclinical validation of such compounds. By integrating synthetic chemistry with rigorous in vitro and in vivo testing, researchers can identify potent and durable clinical candidates. Future work should focus on optimizing drug-like properties to enhance oral bioavailability and CNS penetration—a critical factor for treating brain metastases—and on elucidating mechanisms of potential resistance to these next-generation inhibitors.[7]
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Borrell, J. I., et al. (n.d.). ALK and ROS1 as a joint target for the treatment of lung cancer: a review. Translational Lung Cancer Research. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Lorlatinib? Patsnap Synapse. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Lin, J. J., et al. (2017). ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance. British Journal of Cancer. Retrieved from [Link]
-
Awad, M. M., & Shaw, A. T. (2024). ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. Nature Reviews Clinical Oncology. Retrieved from [Link]
-
Ghosh, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Cheng, H., et al. (2018). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Soda, M., et al. (2008). A mouse model for EML4-ALK-positive lung cancer. PNAS. Retrieved from [Link]
-
Huang, X., et al. (2024). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Bioorganic Chemistry. Retrieved from [Link]
-
Scorah, N., et al. (2012). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry. Retrieved from [Link]
-
OriGene Technologies. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
Casanova, O., et al. (2014). Modeling Lung Cancer Evolution and Preclinical Response by Orthotopic Mouse Allografts. Cancer Research. Retrieved from [Link]
-
Li, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]
-
Ardini, E., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. ACS Omega. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Retrieved from [Link]
-
Li, Y., et al. (2023). Recent advances in the development of dual ALK/ROS1 inhibitors for non-small cell lung cancer therapy. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Chang, Y., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Al-Said, M. S., et al. (2021). Synthesis and Antitumor Activity of Some New N1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones. Molecules. Retrieved from [Link]
-
Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
Takeda, M., et al. (2020). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer Science. Retrieved from [Link]
-
Melior Discovery. (n.d.). The A549 Xenograft Model for Lung Cancer. Retrieved from [Link]
-
Wang, F., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Wodicka, L. M., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Retrieved from [Link]
-
ResearchGate. (2025). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2015). Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives. Medicinal Chemistry Research. Retrieved from [Link]
-
Mal, S., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2023). Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies. Frontiers in Pharmacology. Retrieved from [Link]
-
Brack, A. (1963). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Retrieved from [Link]
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Recent advances in the development of dual ALK/ROS1 inhibitors for non-small cell lung cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. origene.com [origene.com]
- 11. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 12. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Frontiers | Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of N'-Substituted 5-Fluoro-1H-indazole-3-carbohydrazides
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, research-grade protocol for the synthesis of N'-substituted 5-Fluoro-1H-indazole-3-carbohydrazides, a class of compounds with significant interest in medicinal chemistry. The guide outlines a robust three-step synthetic pathway, commencing with the formation of 5-Fluoro-1H-indazole-3-carboxylic acid, followed by its conversion to the crucial carbohydrazide intermediate, and culminating in the synthesis of the final N'-substituted derivatives via condensation with various aldehydes. This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for structural verification, ensuring both reproducibility and a deeper understanding of the synthetic process.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a privileged scaffold in drug discovery, recognized for its broad spectrum of pharmacological activities.[1] As a bioisostere of indole, indazole-containing compounds have been successfully developed as potent agents targeting a range of biological targets.[2] These activities include anti-inflammatory, anti-tumor, and protease inhibition properties.[3] The introduction of a fluorine atom at the 5-position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity. The carbohydrazide moiety at the 3-position serves as a versatile synthetic handle, allowing for the introduction of diverse substituents at the N'-position, thereby enabling the exploration of a vast chemical space to optimize biological activity. The target molecules, N'-substituted 5-Fluoro-1H-indazole-3-carbohydrazides, are typically synthesized as Schiff bases (hydrazones), which are themselves known for a wide array of biological activities.[4]
This guide provides a comprehensive workflow for the reliable synthesis of these valuable compounds, empowering researchers to generate libraries for screening and further development.
Overall Synthetic Workflow
The synthesis is logically divided into three primary stages. It begins with the construction of the core fluorinated indazole ring with a carboxylic acid handle, proceeds to the formation of the highly reactive carbohydrazide intermediate, and finishes with the diversification step to yield the target compounds.
Figure 2: Reaction scheme for the formation of the key carbohydrazide intermediate.
Materials:
| Reagent | CAS No. | M.W. | Amount (Step 2a) | Amount (Step 2b) |
|---|---|---|---|---|
| 5-Fluoro-1H-indazole-3-carboxylic acid (2) | 1077-96-9 | 180.14 | 2.7 g (15 mmol) | - |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 30 mL | 25 mL |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | 3-4 drops | - |
| Ethyl 5-Fluoro-1H-indazole-3-carboxylate (3) | 404901-09-5 | 208.18 | - | ~3.0 g (14.4 mmol) |
| Hydrazine Hydrate (~80%) | 7803-57-8 | 50.06 | - | ~1.35 mL (21.6 mmol) |
Protocol 2a: Esterification
-
To a solution of acid 2 (2.7 g) in ethanol (30 mL), add a catalytic amount of concentrated sulfuric acid (3-4 drops).
-
Heat the mixture to reflux and stir for 4 hours. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
-
After completion, cool the reaction to room temperature and reduce the solvent volume under vacuum.
-
Pour the residue into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield Ethyl 5-Fluoro-1H-indazole-3-carboxylate (3) as a solid. (Expected Yield: >90%).
Protocol 2b: Hydrazinolysis
-
Dissolve the crude ester 3 (~3.0 g) in ethanol (25 mL) in a round-bottom flask.
-
Add hydrazine hydrate (1.5 eq., ~1.35 mL) to the solution at room temperature.
-
Heat the mixture to reflux and stir for 4-6 hours. A precipitate may form during the reaction.
-
Causality: The highly nucleophilic hydrazine displaces the ethoxy group of the ester in a nucleophilic acyl substitution reaction to form the more stable carbohydrazide.
-
Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether.
-
Dry the product to obtain 5-Fluoro-1H-indazole-3-carbohydrazide (4) as a white or off-white solid. (Expected Yield: >95%).
-
Characterization (CAS: 1203-98-1): [5]The product can be characterized by its melting point and spectroscopic methods. IR (KBr, cm⁻¹): ~3300-3200 (N-H str.), ~1660 (C=O str.). ¹H NMR (DMSO-d₆): δ ~13.8 (br s, 1H, indazole-NH), ~9.7 (s, 1H, CONH), 8.0-7.3 (m, 3H, Ar-H), ~4.6 (s, 2H, NH₂).
Stage 3: Synthesis of N'-Substituted 5-Fluoro-1H-indazole-3-carbohydrazides (6)
The final step involves the condensation of the carbohydrazide intermediate with a substituted aldehyde to form a Schiff base (hydrazone). This reaction is typically straightforward and high-yielding.
Materials & Reagents:
| Reagent | Amount (Example) | Moles | Eq. |
|---|---|---|---|
| 5-Fluoro-1H-indazole-3-carbohydrazide (4) | 194 mg | 1.0 mmol | 1.0 |
| 4-Chlorobenzaldehyde (5a) | 140 mg | 1.0 mmol | 1.0 |
| Ethanol (Absolute) | 5 mL | - | - |
| Glacial Acetic Acid | 1-2 drops | - | cat. |
Protocol:
-
Suspend the carbohydrazide 4 (194 mg, 1.0 mmol) in ethanol (5 mL) in a flask equipped with a condenser.
-
Add the substituted aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol) to the suspension.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Causality: The acid catalyst protonates the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack by the terminal nitrogen of the carbohydrazide.
-
Heat the mixture to reflux for 2-4 hours. The solid should dissolve and a new precipitate may form upon reaction completion.
-
Monitor the reaction by TLC.
-
Purification: Cool the reaction mixture to room temperature. Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the solid to obtain the final product, N'-(4-chlorobenzylidene)-5-fluoro-1H-indazole-3-carbohydrazide (6a).
-
Characterization Data (Example):
-
Appearance: White to off-white solid.
-
IR (KBr, cm⁻¹): ~3200 (N-H), ~1650 (C=O), ~1600 (C=N).
-
¹H NMR (500 MHz, DMSO-d₆): δ ~13.9 (s, 1H, indazole-NH), ~11.9 (s, 1H, CONH), ~8.5 (s, 1H, N=CH), 8.2-7.4 (m, 7H, Ar-H). [4] * LC-MS: Calculate expected m/z for [M+H]⁺.
-
This protocol is generally applicable to a wide range of aromatic and heteroaromatic aldehydes.
Alternative N'-Substitution: Amide Bond Formation
For N'-acylation, a different strategy is required, involving coupling the carbohydrazide with a carboxylic acid.
Figure 3: Amide coupling to form N'-acyl derivatives.
Briefly, the carbohydrazide (1 eq.) is dissolved in DMF, followed by the addition of the desired carboxylic acid (1 eq.), a coupling agent like HATU (1 eq.), and a non-nucleophilic base such as DIPEA (2 eq.). [3]The reaction is stirred at room temperature for 2-6 hours before quenching with water to precipitate the product.
Conclusion
The protocols detailed herein provide a reliable and adaptable synthetic route to N'-substituted 5-Fluoro-1H-indazole-3-carbohydrazides. By following the three-stage process—core synthesis, intermediate formation, and diversification—researchers can efficiently generate a diverse library of these medicinally relevant compounds for further biological evaluation. The provided explanations for key reaction steps and characterization guidelines are intended to facilitate not just the synthesis but also a thorough understanding of the underlying chemistry.
References
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. Available at: [Link]
-
Organic Syntheses. (2011). 1H-indazole-3-carboxylic acid, ethyl ester. Org. Synth., 88, 177. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2020). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-15. Available at: [Link]
-
Kubota, H., et al. (2007). Supporting Information for "A Versatile Method for the Synthesis of 1H-Indazoles by the 1,3-Dipolar Cycloaddition of Diazo Compounds with Arynes". Wiley-VCH. Available at: [Link]
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Verma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
- Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- Google Patents. (2017). ES2605382T3 - Preparation procedure for 5-fluoro-1H-pyrazoles.
-
Claramunt, R. M., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1414. Available at: [Link]
-
ChemSynthesis. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid. Retrieved from [Link]
-
Basyouni, W. M., et al. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 23(11), 2958. Available at: [Link]
-
The Royal Society of Chemistry. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Electronic Supplementary Information. Available at: [Link]
-
ResearchGate. (2009). Three-Component Condensation of 5-Aminoimidazole Derivatives with Aldehydes and Meldrum's Acid. Synthesis of 3,4,6,7-Tetrahydroimidazo[4,5-b]pyridin-5-ones. Request PDF. Available at: [Link]
-
Katritzky, A. R., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 71(21), 8166-8172. Available at: [Link]
-
Zhang, Y., et al. (2022). THE CONTINUOUS-FLOW SYNTHESIS OF 1H-INDAZOLES VIA REACTION OF o-FLUOROBENZALDEHYDES WITH tert-BUTYL CARBAZATE UNDER HIGH TEMPERATURE. HETEROCYCLES, 104(9), 1583-1594. Available at: [Link]
Sources
- 1. 5-Fluoro-3-indazolecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-FLUORO-1H-INDAZOLE-3-CARBOXYLIC ACID HYDRAZIDE | 1203-98-1 [chemicalbook.com]
Application Notes and Protocols for the Use of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide in Anticancer Research
Introduction: The Privileged Scaffold of Indazole in Oncology
The indazole nucleus is a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] In the realm of oncology, several indazole-based drugs, such as Axitinib and Pazopanib, have been successfully developed and approved for the treatment of various cancers, underscoring the therapeutic potential of this heterocyclic system.[1] The unique structural features of the indazole ring allow for diverse substitutions, enabling the fine-tuning of pharmacological properties and the development of targeted anticancer agents.[1][2] The introduction of a fluorine atom, as in 5-Fluoro-1H-indazole-3-carboxylic acid and its derivatives, can further enhance biological activity.[3] This document provides a detailed guide for researchers on the utilization of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide as a key intermediate in the synthesis and evaluation of novel anticancer drug candidates.
Strategic Importance of the Hydrazide Moiety
The hydrazide functional group in this compound serves as a crucial reactive handle for the synthesis of a wide array of derivatives. It readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, and can also be acylated to generate various amide and other related structures. This synthetic flexibility allows for the exploration of a vast chemical space in the quest for potent and selective anticancer compounds.
Synthesis of Anticancer Agents from this compound
The primary application of this compound in anticancer research is as a starting material for the synthesis of more complex bioactive molecules. A common and effective strategy is the formation of hydrazone derivatives.
Protocol 1: General Synthesis of Indazolyl Hydrazone Derivatives
This protocol outlines a general procedure for the synthesis of indazolyl hydrazone derivatives from this compound and various aromatic or heteroaromatic aldehydes.
Materials:
-
This compound
-
Substituted aldehyde (e.g., indole-3-carboxaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Reaction vessel (round-bottom flask)
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Filtration apparatus (Büchner funnel and filter paper)
-
Recrystallization solvents (e.g., ethanol, methanol, DMF)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable volume of absolute ethanol.
-
Add 1 to 1.1 equivalents of the desired substituted aldehyde to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent or solvent system (e.g., ethanol, methanol, or DMF/water) to obtain the pure indazolyl hydrazone derivative.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
In Vitro Evaluation of Anticancer Activity
Once synthesized, the novel indazole derivatives must be evaluated for their anticancer properties. A tiered approach, starting with in vitro assays, is recommended to assess cytotoxicity, mechanism of action, and selectivity.[4]
Protocol 2: Cell Viability and Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[5][6][7]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, K562 for leukemia, HepG2 for liver cancer)[5][6][7]
-
Normal human cell line (e.g., HEK-293) for selectivity assessment[6][7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized indazole derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized indazole derivatives in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or 5-Fluorouracil).[5]
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound using a dose-response curve fitting software.
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative 1 | MCF-7 | e.g., 5.2 |
| A549 | e.g., 8.1 | |
| K562 | e.g., 3.5 | |
| HepG2 | e.g., 6.9 | |
| HEK-293 | e.g., >50 | |
| Derivative 2 | MCF-7 | e.g., 12.7 |
| A549 | e.g., 15.3 | |
| K562 | e.g., 9.8 | |
| HepG2 | e.g., 11.4 | |
| HEK-293 | e.g., >100 | |
| Doxorubicin | MCF-7 | e.g., 0.98 |
Table 1: Example of IC₅₀ values for synthesized indazole derivatives against various cancer cell lines and a normal cell line.
Protocol 3: Apoptosis and Cell Cycle Analysis by Flow Cytometry
To understand the mechanism of cell death induced by the active compounds, apoptosis and cell cycle analysis can be performed using flow cytometry.[6][7]
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Active indazole derivative
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Cell cycle analysis kit (containing RNase A and PI)
-
Flow cytometer
Procedure for Apoptosis Assay:
-
Treat the cancer cells with the indazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The distribution of cells in the four quadrants (live, early apoptotic, late apoptotic, and necrotic) will be determined.
Procedure for Cell Cycle Analysis:
-
Treat the cancer cells with the indazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualization of Apoptosis Induction Pathway:
Caption: Proposed intrinsic apoptosis pathway induced by indazole derivatives.
In Vivo Evaluation of Antitumor Efficacy
Promising candidates from in vitro studies should be further evaluated in vivo to assess their therapeutic potential in a whole-organism context. Human tumor xenograft models in immunodeficient mice are a standard preclinical model for this purpose.[8][9]
Protocol 4: Human Tumor Xenograft Model
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., HT-29 for colorectal cancer)[8]
-
Active indazole derivative
-
Vehicle solution (e.g., saline with 5% DMSO and 10% Tween 80)
-
Positive control drug (e.g., Irinotecan)[8]
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Animal Grouping and Treatment: Randomly assign the mice into treatment groups (e.g., vehicle control, indazole derivative at two different doses, and positive control).
-
Drug Administration: Administer the indazole derivative and control treatments via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Visualization of Experimental Workflow:
Caption: Workflow for anticancer drug discovery using indazole derivatives.
Conclusion and Future Directions
This compound represents a valuable and versatile starting material for the development of novel anticancer agents. The protocols outlined in this document provide a comprehensive framework for the synthesis of indazole derivatives and their subsequent evaluation through a cascade of in vitro and in vivo assays. Further research should focus on elucidating the specific molecular targets of active compounds and optimizing their pharmacokinetic and pharmacodynamic properties to advance them towards clinical development.
References
-
Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
The Anticancer Activity of Indazole Compounds: A Mini Review. Current Medicinal Chemistry. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. [Link]
-
Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Semantic Scholar. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed. [Link]
-
Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
5-fluoro-1H-indazole-3-carboxylic acid. PubChem. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. [Link]
-
Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. PubMed. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
-
Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University. [Link]
-
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]
-
Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. European Review for Medical and Pharmacological Sciences. [Link]
Sources
- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide
Welcome to the technical support guide for the synthesis of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide. As a key intermediate in pharmaceutical development, particularly for kinase inhibitors, achieving a high yield and purity of this compound is critical.[1][2] This guide, developed from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis.
Synthetic Pathway Overview
The most common and efficient route to synthesize this compound involves a two-step process. First, the starting material, 5-Fluoro-1H-indazole-3-carboxylic acid, undergoes esterification to produce an intermediate ester. This is followed by hydrazinolysis of the ester to yield the final hydrazide product.[3]
Caption: General two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: Esterification
Q1: My esterification of 5-Fluoro-1H-indazole-3-carboxylic acid is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields in Fischer esterification are common and can usually be traced back to the reaction equilibrium or incomplete reaction. Here are the primary factors to investigate:
-
Catalyst Activity: The reaction requires a strong acid catalyst, typically a few drops of concentrated sulfuric acid. If your yield is low, ensure the acid catalyst is fresh and added in a sufficient amount. An insufficient amount of catalyst will result in a slow and incomplete reaction.
-
Water Content: Fischer esterification is a reversible reaction where water is a byproduct. The presence of water in the reaction mixture will push the equilibrium back towards the starting materials, thus lowering the yield. Ensure your methanol is anhydrous and the glassware is thoroughly dried. For larger-scale reactions, using a Dean-Stark apparatus to remove water azeotropically can significantly improve yields.
-
Reaction Time and Temperature: The reaction typically requires refluxing for several hours.[3] If the reaction is not complete, you may need to extend the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot has disappeared.
-
Purity of Starting Material: Impurities in the starting 5-Fluoro-1H-indazole-3-carboxylic acid can interfere with the reaction. Ensure your starting material is pure before beginning the esterification.
Step 2: Hydrazinolysis
Q2: I'm observing unreacted starting ester in my hydrazinolysis reaction. How can I drive the reaction to completion?
A2: Incomplete hydrazinolysis is a frequent challenge. The nucleophilicity of hydrazine is high, but several factors can lead to an incomplete reaction.
-
Stoichiometry of Hydrazine Hydrate: Hydrazine hydrate is both a reactant and can be consumed by side reactions. It's crucial to use a molar excess. A common protocol uses 1.5 equivalents, but this can be increased to 3-5 equivalents to drive the reaction to completion.[3]
-
Reaction Temperature: The reaction is typically performed at reflux temperature in a solvent like ethanol.[3] Ensure a consistent and adequate reflux is maintained. Increasing the reaction temperature by switching to a higher boiling point solvent like n-butanol could be an option, but this must be done cautiously as it can also promote side reactions.[4]
-
Solvent Choice: Ethanol is the standard solvent for this reaction. It effectively dissolves the ester and is compatible with hydrazine hydrate. Using co-solvents is generally not necessary unless solubility of the starting ester is an issue.
-
Moisture: Hydrazine is very hygroscopic. While hydrazine hydrate is used, excessive additional moisture can be detrimental. Ensure your reaction is protected from atmospheric moisture.[5]
Q3: My final product, this compound, is difficult to purify. What are common impurities and how can I remove them?
A3: Purification challenges often stem from unreacted starting materials or the formation of side products.
-
Common Impurities:
-
Unreacted Ester: The most common impurity. Its presence indicates incomplete hydrazinolysis.
-
Hydrazine Salts: Excess hydrazine can form salts, which may co-precipitate with the product.
-
Diacyl Hydrazine: A potential side product where two molecules of the ester react with one molecule of hydrazine.
-
-
Purification Strategy:
-
Work-up: After the reaction, cooling the mixture and evaporating the solvent often causes the product to precipitate.[3] The crude solid should be filtered.
-
Washing: Washing the filtered solid with cold water can help remove excess hydrazine hydrate and its salts. A subsequent wash with a non-polar solvent like diethyl ether or hexanes can remove residual organic impurities.[3]
-
Recrystallization: This is the most effective method for purifying the final product. A mixed solvent system, such as Ethanol/DMF, is often effective.[3] The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
Frequently Asked Questions (FAQs)
-
Q: What is the optimal solvent for the hydrazinolysis step?
-
A: Ethanol is the most commonly used and recommended solvent. It provides good solubility for the ester intermediate and has a suitable boiling point for the reaction to proceed at a reasonable rate under reflux.[3]
-
-
Q: How can I effectively monitor the progress of both the esterification and hydrazinolysis reactions?
-
A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, intermediate, and product. The disappearance of the starting material spot is a good indicator of reaction completion. Compounds can be visualized under UV light.[3]
-
-
Q: What are the key safety precautions when working with hydrazine hydrate?
-
A: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[6] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin.
-
-
Q: Can I use anhydrous hydrazine instead of hydrazine hydrate?
Data Summary and Protocols
Quantitative Data Summary
| Step | Reactants | Reagents/Solvents | Typical Conditions | Typical Yield | Reference |
| 1. Esterification | 5-Fluoro-1H-indazole-3-carboxylic acid | Methanol, H₂SO₄ (catalytic) | Reflux, 2-4 hours | >90% | [3] |
| 2. Hydrazinolysis | Methyl 5-fluoro-1H-indazole-3-carboxylate | Hydrazine Hydrate (1.5-3 eq.), Ethanol | Reflux, 4-6 hours | 85-95% | [3] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 5-fluoro-1H-indazole-3-carboxylate (Esterification)
-
To a solution of 5-Fluoro-1H-indazole-3-carboxylic acid (1.0 eq.) in methanol (10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Stir the resulting solution at reflux temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and evaporate the methanol under reduced pressure.
-
Treat the residue with ice water. A precipitate will form.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the ester, which can be used in the next step without further purification if sufficiently pure.[3]
Protocol 2: Synthesis of this compound (Hydrazinolysis)
-
Dissolve the Methyl 5-fluoro-1H-indazole-3-carboxylate (1.0 eq.) in ethanol (10 mL per gram of ester) at room temperature.
-
Add hydrazine hydrate (1.5 eq.) to the solution.
-
Stir the resulting solution at reflux temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture to room temperature and evaporate the ethanol under high vacuum.
-
The resulting solid is the crude product.
-
Purify the crude product by washing with water and diethyl ether, followed by recrystallization from an ethanol/DMF mixture to obtain the pure hydrazide.[3]
Overall Experimental Workflow
Caption: Step-by-step workflow from starting material to purified product.
References
- Shimizu, A., et al. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. National Institutes of Health.
- 5-Fluoro-3-indazolecarboxylic acid synthesis. ChemicalBook.
- 5-fluoro-1H-indazole-3-carboxylic acid. ChemSynthesis.
- Kumar, V., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
- Thompson, R. E., et al. (2013). Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins. National Institutes of Health.
- Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Institutes of Health.
- Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook. (2022).
- 5-fluoro-1H-indazole-3-carboxylic acid. PubChem.
- Indazole synthesis. Organic Chemistry Portal.
- GLYCAN HYDRAZINOLYSIS KIT. Agilent.
- Kurakane, K., et al. (2007). A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate. PubMed.
- This compound. ChemicalBook.
- Li, W., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information.
- Kummari, S., et al. (2013). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research.
- 5-Fluoro-1H-indazole-3-carboxylic acid. BLD Pharm.
- Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology.
- 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses.
- 5-Fluoro-1H-indazole-3-carboxylic acid. Chem-Impex.
- Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents. (2011).
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents. (2019).
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
- Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ResearchGate.
-
Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[4][7][8]-Triazolo[4',3':1,6]pyridazino[4,5-b]indole. MDPI. Available at:
- Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar.
- 5-Fluoro-1-methyl-1h-indazole-3-carboxylic acid. CymitQuimica.
- 5-Fluoro-1H-indazole-3-carboxylic acid. J&K Scientific.
-
Unexpected hydrazinolysis behaviour of 1-chloro-4-methyl-5H-pyridazino[4,5-b]indole and a convenient synthesis of new[4][7][8]-triazolo[4',3':1,6]pyridazino[4,5-b]indoles. PubMed. (2004). Available at:
- indazole. Organic Syntheses.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health.
- CAS 68767-61-3 5-Bromo-1H-indazole-3-carboxylic acid hydrazide. BOC Sciences.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. jocpr.com [jocpr.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Fluoro-3-indazolecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide by Recrystallization
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide via recrystallization. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound and aim to achieve high purity.
Introduction to the Purification Challenge
This compound is a key building block in medicinal chemistry. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological data. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds. However, its success is highly dependent on the selection of an appropriate solvent system and careful control of experimental parameters. This guide will walk you through a systematic approach to developing a recrystallization protocol and troubleshooting common issues.
Understanding Potential Impurities
A crucial first step in developing a purification strategy is to understand the potential impurities that may be present in the crude product. The synthesis of this compound typically proceeds through the esterification of 5-Fluoro-1H-indazole-3-carboxylic acid, followed by reaction with hydrazine hydrate.
Common Impurities May Include:
-
Unreacted Starting Materials: 5-Fluoro-1H-indazole-3-carboxylic acid and its corresponding ester.
-
By-products: Diacyl hydrazines, formed by the reaction of two molecules of the ester with one molecule of hydrazine.
-
Residual Solvents: From the synthesis and work-up steps.
Step-by-Step Recrystallization Protocol
A general protocol for the recrystallization of a hydrazide compound is as follows:[1]
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[1]
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can increase the yield.[1]
-
Isolation: Collect the purified crystals by vacuum filtration.[1]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the crystals under vacuum to remove residual solvent.[1]
Visualizing the Recrystallization Workflow
Caption: A flowchart of the general recrystallization process.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Failure to Dissolve | The chosen solvent is unsuitable. | * Action: Try a more polar solvent or a mixed solvent system. For indazole derivatives, polar protic solvents like ethanol, methanol, or isopropanol, often in combination with water, can be effective.[1][2] |
| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent, or the compound is highly impure.[3][4] | * Action 1: Re-heat the mixture to dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow it to cool very slowly.[3][4] * Action 2: Switch to a lower-boiling point solvent or a different solvent system altogether.[1] |
| No Crystal Formation Upon Cooling | The solution is not supersaturated, which could be due to using too much solvent.[3][4] | * Action 1: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3][4] * Action 2: Reduce the volume of the solvent by gentle heating or using a rotary evaporator, then attempt to cool again.[3][4] |
| Low Recovery Yield | Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.[4] | * Action: Before discarding the filtrate, cool it in an ice bath for a longer period to see if more crystals form. You can also try to concentrate the mother liquor to recover a second crop of crystals, although these may be less pure.[4] |
| Crystals Crash Out Too Quickly | The solution is too concentrated, or the cooling is too rapid. This can trap impurities within the crystal lattice.[4] | * Action: Re-heat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly by insulating the flask.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the recrystallization of this compound?
A1: Based on the structure and related compounds, a good starting point for solvent screening would be polar protic solvents. Consider the following:
-
Ethanol
-
Methanol
-
Isopropanol
-
Acetonitrile
-
Water
-
Mixtures such as ethanol/water, methanol/water, or isopropanol/water.[1][2]
Q2: How do I perform a solvent screen effectively?
A2: Use small test tubes and a small amount of your crude material for each solvent. Add a small volume of solvent at room temperature to check for insolubility. Then, heat the mixture to the solvent's boiling point to check for complete dissolution. Finally, allow it to cool to see if crystals form. The ideal solvent will show low solubility at room temperature and high solubility when hot.[1]
Q3: My compound has oiled out. What is the scientific reason for this, and is my product lost?
A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when a supersaturated solution's temperature is above the melting point of the solute.[4] This is often due to a high concentration of impurities lowering the melting point of your compound.[4] Your product is not lost. You can try redissolving the oil in more solvent and cooling slowly, or you may need to recover the crude material by removing the solvent and attempting the recrystallization with a different solvent system.[1][3]
Q4: I have tried several solvents, and none seem to work perfectly. What should I do?
A4: If a single solvent system is not effective, consider a mixed solvent system (binary recrystallization). This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
Q5: If recrystallization fails to remove a persistent impurity, what are my alternative purification options?
A5: If recrystallization is not sufficient, column chromatography is a powerful alternative for separating compounds with different polarities.[1] For hydrazides, both normal-phase (e.g., silica gel) and reverse-phase chromatography can be effective.[1]
Visualizing the Troubleshooting Process
Sources
Technical Support Center: Synthesis of Fluorinated Indazole Derivatives
Welcome to the technical support center for the synthesis of fluorinated indazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating fluorine into the indazole scaffold. The introduction of fluorine can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the synthesis of these valuable compounds is often fraught with challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to help you overcome common synthetic hurdles and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis of fluorinated indazole derivatives, offering step-by-step solutions and the rationale behind them.
Issue 1: Poor Regioselectivity in Direct C-H Fluorination of the Indazole Core
Question: I am attempting a direct C-H fluorination of my 2H-indazole substrate, but I am observing a mixture of C3-fluorinated and other isomers, leading to low yields of the desired product. How can I improve the regioselectivity for C3-fluorination?
Answer:
Achieving regioselectivity in the direct C-H fluorination of indazoles is a common challenge. The electronic properties of the indazole ring can lead to reactivity at multiple positions. Here’s a systematic approach to troubleshooting this issue:
1. Reagent Selection and Mechanistic Considerations:
-
Electrophilic Fluorinating Agents: Reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly used for direct fluorination.[4][5] NFSI, in particular, has been shown to be highly effective for the C3-fluorination of 2H-indazoles, often proceeding through a radical pathway.[4] The choice of reagent can significantly influence the regioselectivity.
-
Mechanism: Understanding the reaction mechanism is key. For instance, a radical mechanism, as suggested for NFSI-mediated fluorination, can favor the C3 position due to the relative stability of the resulting radical intermediate.[4]
2. Optimization of Reaction Conditions:
-
Solvent Effects: The solvent can play a crucial role in modulating reactivity and selectivity. For NFSI-mediated fluorination of 2H-indazoles, water has been identified as an optimal solvent, leading to high yields and selectivity for the C3 position.[4] The use of environmentally friendly solvents like water also adds to the sustainability of the process.[4]
-
Temperature and Reaction Time: These parameters should be carefully optimized. Running the reaction at ambient temperature can often improve selectivity by minimizing side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
3. Substrate Design and Protecting Groups:
-
Substituent Effects: The electronic nature of substituents on the indazole ring can direct fluorination. Electron-donating groups can activate the ring towards electrophilic attack, while electron-withdrawing groups can deactivate it. The position of these substituents can influence the regioselectivity.
-
Protecting Groups: While direct C-H functionalization is often preferred for its atom economy, the use of protecting groups on one of the nitrogen atoms can sometimes be a viable strategy to block unwanted side reactions and direct the fluorination to the desired position.
Experimental Protocol for Regioselective C3-Fluorination of 2H-Indazoles using NFSI:
-
To a solution of the 2H-indazole (1.0 mmol) in water (5 mL), add N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol).
-
Stir the reaction mixture vigorously at room temperature under ambient air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C3-fluorinated indazole.[4]
Diagram: Decision Workflow for Optimizing C-H Fluorination
Caption: A workflow for troubleshooting poor regioselectivity in C-H fluorination.
Issue 2: Difficulty in Separating N1 and N2 Alkylated Regioisomers
Question: I have performed an N-alkylation on my fluorinated indazole, but I am getting a mixture of N1 and N2 isomers that are very difficult to separate by column chromatography. What strategies can I use to either improve the selectivity of the reaction or facilitate the separation?
Answer:
The formation of N1 and N2 regioisomers is a classic challenge in indazole chemistry.[6] The relative thermodynamic stability of the 1H-indazole tautomer often favors N1 substitution, but kinetic factors can lead to the formation of the N2 isomer.[6][7]
1. Strategies to Enhance Regioselectivity:
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N1/N2 ratio.[6][8]
-
Base and Solvent: A combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly selective for N1 alkylation.[8]
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are generally the thermodynamically more stable products.[6] Running the reaction under conditions that allow for equilibration can favor the N1 isomer.[8]
-
-
Steric and Electronic Effects:
-
Nature of the Electrophile: The reactivity of the alkylating agent can also play a role.[6]
2. Separation Techniques for Isomers:
-
Recrystallization: If the isomers have different solubilities, recrystallization from a suitable solvent or solvent mixture can be a powerful purification method. A mixed solvent system, such as acetone/water or acetonitrile/water, can be effective.[9]
-
Chromatography:
-
Column Chromatography: While challenging, careful optimization of the mobile phase (solvent polarity) and stationary phase (different types of silica or alumina) can sometimes achieve separation.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) is often the most effective method, although it may be less practical for large-scale syntheses.
-
-
Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative that is more easily separated. The protecting group can then be removed to yield the pure desired isomer.
Table: Influence of Reaction Conditions on N1/N2 Selectivity in Indazole Alkylation
| Base/Solvent System | Predominant Isomer | Rationale | Reference |
| NaH in THF | N1 | Favors the thermodynamically more stable N1 product. | [8] |
| K₂CO₃ in DMF | Mixture | Less selective, often leading to a mixture of isomers. | [10] |
| Mitsunobu Conditions | N2 | Often shows a preference for the kinetically favored N2 product. | [8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of fluorinated indazole derivatives?
A1: The main challenges include:
-
Regioselectivity: Controlling the position of fluorination on the indazole ring.[4][6]
-
N1 vs. N2 Isomerism: Controlling the regioselectivity of N-alkylation or N-arylation, which often leads to mixtures of isomers that are difficult to separate.[6][8]
-
Harsh Reaction Conditions: Some fluorination methods require harsh conditions that may not be compatible with sensitive functional groups.
-
Side Reactions: The synthesis of the indazole core itself can be prone to side reactions, such as the formation of hydrazones or dimers.[11]
-
Purification: The separation of regioisomers and other impurities can be challenging.[9]
Q2: How does the position of the fluorine atom on the indazole ring affect its biological activity?
A2: The position of the fluorine atom can have a profound impact on the biological activity of the molecule. For example, in a series of Rho kinase (ROCK1) inhibitors, a fluorine atom at the C6 position significantly enhanced inhibitory potency and oral bioavailability compared to a fluorine at the C4 position.[12][13] This highlights the importance of precise control over the fluorination site to optimize the pharmacological profile of a drug candidate.
Q3: What are some modern, milder methods for the direct fluorination of indazoles?
A3: Recent advances have focused on developing milder and more selective fluorination methods. One notable example is the use of N-fluorobenzenesulfonimide (NFSI) in water, which allows for the regioselective C3-fluorination of 2H-indazoles under ambient conditions without the need for a metal catalyst.[4][14] This method is not only efficient but also environmentally friendly. Other modern approaches include copper-catalyzed C-H fluorination using directing groups.[15]
Q4: Are there any specific safety precautions I should take when working with fluorinating agents?
A4: Yes, working with fluorinating agents requires strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations of fluorinating agents should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Quenching: Be aware of the proper procedures for quenching unreacted fluorinating agents. Some can react violently with water or other protic solvents. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.
Diagram: General Synthetic Scheme for Fluorinated Indazoles
Caption: A general synthetic pathway to fluorinated indazole derivatives.
References
-
Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2023). Drug Discovery. [Link]
-
Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. (2013). Chemistry of Heterocyclic Compounds, 49(12), 1825–1851. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(3), 648. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. [Link]
-
Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. (2021). The Journal of Organic Chemistry. [Link]
-
Synthesis of indazole-based fluorophores. (2023). Dyes and Pigments, 211, 111089. [Link]
-
Synthetic Strategies to Access Fluorinated Azoles. (2024). Molecules. [Link]
-
Barbosa, Y. C. M., et al. (2021). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 17, 1740–1748. [Link]
-
Structure of fluorinated indazole derivatives 41–46. (n.d.). ResearchGate. [Link]
-
Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. (2022). Organic Chemistry Frontiers. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). World Journal of Pharmaceutical Research. [Link]
-
Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15–36. [Link]
-
The effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. (2007). New Journal of Chemistry. [Link]
-
Fluorine-containing indazoles: Synthesis and biological activity. (2016). Journal of Fluorine Chemistry. [Link]
-
The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i. (n.d.). SciSpace. [Link]
-
2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Method for separating and purifying substituted indazole isomers. (2011).
-
First combined selective N- and C-arylations with boronic acids: Application to the synthesis of 1,3-diarylindazoles. (2014). Request PDF. [Link]
-
ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (2014). ResearchGate. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journals. [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). ResearchGate. [Link]
-
Recent advances in C–H functionalization of 2H-indazoles. (2021). Organic & Biomolecular Chemistry. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds. Angewandte Chemie International Edition, 44(26), 4046–4048. [Link]
-
Stuart, D. R., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(20), 7684–7687. [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). [PDF]. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journals. [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1856–1868. [Link]
-
Importance of Fluorine in Benzazole Compounds. (2020). Molecules, 25(20), 4746. [Link]
-
Synthesis of Fluorinated Isoxazoles Using Selectfluor: Preparation and Characterization of 4-Fluoroisoxazole, 4,4,5-Trifluoroisoxazoline and 4,4-Difluoro-5-hydroxyisoxazoline Systems from One-Pot and Multi-Step Processes. (2019). ResearchGate. [Link]
-
Separation and Fluorine Nuclear Magnetic Resonance Spectroscopy (19F-NMR) Analysis of the Individual Branched Isomers Present in. (n.d.). Dioxin 20XX International Symposium. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 10. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydrazinolysis of 5-Fluoro-1H-indazole-3-carboxylic acid methyl ester
Welcome to the technical support center for the synthesis of 5-Fluoro-1H-indazole-3-carbohydrazide. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the hydrazinolysis of 5-Fluoro-1H-indazole-3-carboxylic acid methyl ester. Our goal is to provide in-depth, actionable advice to help you troubleshoot common side reactions, optimize your reaction conditions, and ensure the highest possible yield and purity of your target compound.
This document is structured to provide rapid answers through a Frequently Asked Questions (FAQ) section, followed by a comprehensive Troubleshooting Guide for more persistent issues.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or incomplete, with significant starting material remaining. What are the primary causes?
A: Incomplete conversion is typically due to insufficient nucleophilic attack by hydrazine. Key factors include:
-
Reaction Temperature: The hydrazinolysis of sterically hindered or electron-deficient esters may require heating to proceed at a reasonable rate.[1] Consider refluxing in a suitable solvent like ethanol or methanol.[2]
-
Hydrazine Equivalents: A molar excess of hydrazine hydrate (typically 1.5 to 5 equivalents) is recommended to drive the reaction to completion.[2]
-
Solvent Choice: The reaction should be performed in a solvent that can fully dissolve the methyl ester starting material, such as ethanol, methanol, or n-butanol.[2][3]
Q2: I'm observing a significant byproduct with a mass roughly double that of my starting ester. What is it?
A: This is likely the N,N'-diacylhydrazine derivative, where two molecules of your indazole ester have reacted with a single molecule of hydrazine. This occurs when the concentration of the initially formed hydrazide is high relative to the remaining hydrazine, allowing it to act as a nucleophile. To mitigate this, try a slow, portion-wise, or dropwise addition of the methyl ester to the solution of hydrazine hydrate. This maintains a high molar excess of hydrazine throughout the reaction.
Q3: My final product is difficult to purify and appears as a complex mixture in my LC-MS or NMR. Could the indazole ring itself be reacting?
A: Yes, while generally stable, the indazole ring can be susceptible to side reactions under harsh conditions.[3] Prolonged heating at very high temperatures or the presence of strong acids or bases (beyond the inherent basicity of hydrazine) could potentially lead to ring-opening or other degradation pathways. It is crucial to maintain controlled heating and avoid unnecessary additives.
Q4: Can I use anhydrous hydrazine instead of hydrazine hydrate?
A: While anhydrous hydrazine can be used, hydrazine hydrate is generally preferred for safety and practicality. Anhydrous hydrazine is more hazardous and its reactivity can sometimes be too aggressive, potentially leading to more side products. Hydrazine hydrate is typically sufficient for this ester-to-hydrazide conversion.[2]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving specific experimental issues.
Problem 1: Low Yield of 5-Fluoro-1H-indazole-3-carbohydrazide
Low yield is the most common issue, stemming from several potential causes. Use the following decision tree and table to diagnose and solve the problem.
Caption: Troubleshooting Decision Tree for Low Yield
| Parameter | Standard Condition | Optimization Step 1 | Optimization Step 2 | Rationale |
| Hydrazine Hydrate (eq.) | 1.5 equiv. | 3.0 equiv. | 5.0 equiv. | A higher excess of the nucleophile drives the equilibrium towards the product, minimizing incomplete conversion and diacyl formation.[4] |
| Temperature | Room Temp. | 60 °C | Reflux (e.g., ~78°C in EtOH) | Increases the reaction rate. Hydrazinolysis of some esters requires thermal energy to overcome the activation barrier.[1] |
| Reaction Time | 4 hours | 12 hours | 24 hours | Ensures the reaction has sufficient time to proceed to completion, especially at lower temperatures. |
| Solvent | Ethanol | Methanol | n-Butanol | Solvent choice can affect solubility and reflux temperature, influencing reaction kinetics. |
Problem 2: Formation of N,N'-bis(5-fluoro-1H-indazole-3-carbonyl)hydrazine
This is the most common side reaction where the desired hydrazide product acts as a nucleophile and attacks a second molecule of the starting ester.
Caption: Desired vs. Side Reaction Pathway
-
Control Stoichiometry: Use a sufficient excess of hydrazine hydrate (at least 3-5 equivalents) to ensure it remains the primary nucleophile throughout the reaction.[4]
-
Slow Addition: The most effective method is to add the 5-Fluoro-1H-indazole-3-carboxylic acid methyl ester solution dropwise to the heated hydrazine hydrate solution. This maintains a consistently high hydrazine-to-ester ratio, statistically favoring the formation of the desired monosubstituted product.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of the second acylation more than the first, but this may also lead to incomplete conversion of the starting material.[4] This should be balanced with reaction time.
Problem 3: Product Isolation and Purification Issues
The desired product, 5-Fluoro-1H-indazole-3-carbohydrazide, is a crystalline solid.[5] Issues during work-up often relate to its solubility.
-
Cooling & Precipitation: After the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature, and then further in an ice bath for at least 1 hour. The product should precipitate from the alcoholic solvent.[2][6]
-
Dilution (If Necessary): If precipitation is poor, cautiously adding cold water to the alcoholic mixture can often induce further precipitation of the organic product.[6]
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water and then a cold, non-polar solvent like diethyl ether or hexane to remove residual impurities.[6]
-
Recrystallization: If the purity is insufficient, recrystallization is effective. Dissolve the crude product in a minimal amount of a hot solvent like water or an ethanol/water mixture and allow it to cool slowly to form pure crystals.[6]
References
- BenchChem. (n.d.). Common side reactions with hydrazine hydrate and how to minimize them.
-
Um, I. H., et al. (2018). Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. Journal of the Serbian Chemical Society, 97(1), 7-12. [Link]
-
Kulka, M. (1954). HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Canadian Journal of Chemistry, 32(6), 598-605. [Link]
-
Al-Rawashdeh, N. A., et al. (2014). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Journal of Chemistry, 2014, 1-6. [Link]
-
PrepChem. (2023). Preparation of carbohydrazide. [Link]
-
Katritzky, A. R., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 71(21), 8166-8172. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Reddy, P., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4868-4874. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-FLUORO-1H-INDAZOLE-3-CARBOXYLIC ACID HYDRAZIDE | 1203-98-1 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Coupling Reactions for 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide
Welcome to the technical support center for the optimization of coupling reactions involving 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you overcome common challenges and achieve optimal results in your synthetic endeavors.
Section 1: Fundamentals of the Coupling Reaction
This compound is a versatile reagent, but its unique structural features present specific challenges in amide bond formation. The goal is typically to acylate the terminal nitrogen of the hydrazide moiety. However, the molecule possesses multiple nucleophilic sites: the two hydrazide nitrogens (α and β) and the indazole ring nitrogens (N1 and N2). Understanding the interplay between reagents, solvents, and reaction conditions is paramount to achieving high yield and purity.
The core of the reaction is the activation of a carboxylic acid partner using a coupling reagent, which transforms the hydroxyl group of the acid into a better leaving group. This "activated" intermediate is then susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.
Key Reaction Components:
-
Coupling Reagents: These are essential for activating the carboxylic acid. They are broadly categorized into carbodiimides (e.g., EDC, DCC) and uronium/phosphonium salts (e.g., HATU, HBTU, PyBOP).[1][2] Uronium salts like HATU are often preferred for challenging couplings due to their high efficiency and ability to suppress side reactions.[3][4]
-
Additives: Reagents like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often used with coupling reagents.[1][5] They act as activating agents to form active esters, which can increase reaction rates and, crucially, minimize racemization if the carboxylic acid partner is chiral.[1][5]
-
Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required.[4] Its primary role is to neutralize acidic species generated during the reaction and to ensure the amine nucleophile (the hydrazide) is in its free base form.
Section 2: Experimental Workflow & Troubleshooting
General Experimental Workflow
A logical workflow is critical for success. The following diagram outlines the standard sequence for a coupling reaction.
Caption: General workflow for coupling reactions.
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the coupling reaction.
Problem 1: Low or No Product Formation
-
Q: My LC-MS analysis shows only unreacted starting materials. What is the likely cause? A: This is often an issue of inefficient carboxylic acid activation.
-
Causality: The coupling reagent may be old or degraded. Uronium salts like HATU and HBTU are moisture-sensitive. Carbodiimides like EDC can also degrade over time.
-
Solution:
-
Verify Reagent Quality: Use freshly opened or properly stored coupling reagents.
-
Pre-activation: The most reliable method is to "pre-activate" the carboxylic acid.[6][7] Stir the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in your solvent (e.g., DMF) for 5-30 minutes before adding the hydrazide.[6][7] This allows for the formation of the highly reactive OAt-active ester intermediate, ensuring it is ready to react once the nucleophile is introduced.[3][4]
-
Increase Equivalents: For difficult couplings, increasing the equivalents of the coupling reagent and base to 1.2-1.5 equivalents can drive the reaction forward.[3]
-
-
-
Q: The reaction is sluggish and never goes to completion, even with fresh reagents. A: Solubility issues are a common culprit.
-
Causality: this compound, as well as some carboxylic acid partners, may have poor solubility in common solvents like Dichloromethane (DCM). If reactants are not fully dissolved, the reaction kinetics will be extremely slow.
-
Solution:
-
Solvent Screening: Switch to a more polar aprotic solvent. N,N-Dimethylformamide (DMF) is the most common and effective solvent for these reactions due to its excellent solvating properties.[4] Other options include N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[8]
-
Temperature: Gently warming the reaction to 40-50 °C can sometimes improve solubility and reaction rate, but should be done cautiously as it can also increase the rate of side reactions.
-
-
Problem 2: Significant Side Product Formation
-
Q: I am observing a side product with a mass corresponding to di-acylation of the hydrazide. A: This occurs when both nitrogens of the hydrazide are acylated.
-
Causality: This side reaction is favored when there is a high local concentration of the activated carboxylic acid.
-
Solution:
-
Control Stoichiometry: Use a precise 1:1 stoichiometry of the hydrazide to the carboxylic acid.
-
Slow Addition: Instead of adding the hydrazide all at once, add a solution of the hydrazide dropwise to the pre-activated carboxylic acid mixture over 30-60 minutes. This keeps the concentration of the nucleophile high relative to the electrophile, favoring mono-acylation.
-
-
-
Q: My NMR shows complex aromatic signals, and I suspect acylation on the indazole ring. A: The N1-H of the indazole ring is nucleophilic and can compete with the hydrazide.[9][10]
-
Causality: This is more likely under strongly basic conditions or with highly reactive electrophiles. The N1 position is generally the thermodynamic sink for alkylation/acylation.[9]
-
Solution:
-
Use Milder Conditions: Avoid excessively strong bases or high temperatures. Using a weaker base like N-methylmorpholine (NMM) instead of DIPEA may help.[1]
-
Order of Addition: Strictly follow the pre-activation protocol. Adding the coupling reagent last to a mixture of the acid, hydrazide, and base is known to cause side reactions, including reaction of the amine with the coupling reagent itself.[6]
-
Protecting Group Strategy: For particularly valuable or complex substrates where N1-acylation is a persistent issue, consider protecting the indazole nitrogen with a Boc group, which can be removed later under acidic conditions.[11]
-
-
Troubleshooting Decision Tree
Sources
- 1. bachem.com [bachem.com]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Removal of Unreacted Hydrazine Hydrate
Welcome to the Technical Support Center for handling and removing unreacted hydrazine hydrate from chemical syntheses. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered in the lab. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.
Part 1: Critical Safety Protocols & Initial Assessment
Question: Before I even think about removal, what are the absolute must-know safety precautions for working with hydrazine hydrate?
Answer: This is the most critical question. Hydrazine hydrate is a powerful reducing agent, but its utility is matched by its significant hazards.[1][2] It is acutely toxic, corrosive, a suspected carcinogen, and a reproductive toxin.[1][3] Rigorous safety protocols are non-negotiable.
-
Engineering Controls: All manipulations, including weighing, transferring, and the reaction itself, must be performed inside a certified chemical fume hood.[3][4]
-
Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory.
-
Eye/Face Protection: Wear splash-proof chemical safety goggles and a full-face shield, especially when there is a risk of splashing.[1][4]
-
Hand Protection: Use chemical-resistant gloves. Double-gloving with nitrile or neoprene gloves is a common and recommended practice.[1]
-
Body Protection: A flame-resistant lab coat is essential.[3]
-
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible. Have a spill kit rated for hydrazine on hand. All personnel must be aware of emergency procedures.[4]
Question: My reaction is complete. How do I decide which removal method is best for my specific product?
Answer: The optimal removal strategy depends on three key factors: the physicochemical properties of your desired product, the scale of your reaction, and the required final purity. A poor choice can lead to product loss, incomplete removal, or safety hazards.
The following decision workflow can guide your choice.
Caption: Decision workflow for selecting a hydrazine hydrate removal method.
Part 2: Troubleshooting Guides & FAQs by Method
This section addresses specific issues you may encounter with the most common removal techniques.
Method 1: Aqueous Work-up & Extraction
This is often the first method attempted for products with sufficient solubility in an organic solvent immiscible with water. Hydrazine hydrate is highly water-soluble, allowing it to be partitioned into an aqueous phase.
Q: Can I just wash with water? Why is a dilute acid wash often recommended? A: While hydrazine hydrate is miscible with water, its basicity (pKb ≈ 5.9) means it exists in equilibrium.[2] To ensure complete removal from the organic layer, a dilute acid wash (e.g., 1 M HCl or saturated ammonium chloride) is used.[5] The acid protonates the hydrazine, forming a hydrazinium salt (N₂H₅⁺), which is vastly more soluble in the aqueous phase and has negligible solubility in common organic solvents like dichloromethane (DCM) or ethyl acetate.
Q: I've performed an acid wash, but I suspect I still have residual hydrazine. What could be wrong? A: This can happen for a few reasons:
-
Insufficient Acid: You may not have used enough acid to neutralize all the hydrazine, especially if a large excess was used in the reaction. Try performing a second acid wash and check the pH of the aqueous layer to ensure it remains acidic.
-
Product Basicity: If your product is also basic, it will compete for the acid. In this case, a weaker acid or simply washing with brine multiple times may be a better, albeit less efficient, strategy.
-
Emulsion Formation: Emulsions can trap the aqueous phase (containing the hydrazinium salt) within the organic layer. See the troubleshooting point below.
Q: How do I break up a persistent emulsion during extraction? A: Emulsions are common when dealing with complex mixtures. To break them:
-
Add Brine: Add a saturated solution of sodium chloride. This increases the ionic strength and density of the aqueous phase, often forcing the separation of layers.
-
Filter: Pass the entire mixture through a pad of a filter aid like Celite.[6]
-
Centrifugation: If the scale allows, centrifuging the mixture is a highly effective way to separate the layers.
Method 2: Chemical Quenching (Neutralization)
Quenching involves adding a chemical reagent to react with and destroy the excess hydrazine. This is useful for large-scale reactions or when extraction is impractical.
Q: What are the best reagents for quenching hydrazine hydrate? A: The choice depends on your product's stability and the reaction conditions. The goal is to convert hydrazine into innocuous products like nitrogen gas and water.[7]
| Quenching Agent | Reaction Principle | Pros | Cons & Cautions |
| Sodium Hypochlorite (Bleach) | Oxidation | Inexpensive, readily available, effective. | Highly exothermic, produces chlorine gas if pH becomes acidic. Must be added slowly at low temperatures (<10 °C). Can oxidize sensitive functional groups on the product.[8][9] |
| Hydrogen Peroxide | Oxidation | Products are only N₂, H₂O.[10] | Can be slow. Reaction rate is temperature and pH dependent. Can also be highly exothermic and requires careful, controlled addition.[10] |
| Acetone/Aldehydes | Derivatization | Forms a stable hydrazone/azine.[11] | Not a destructive method; converts hydrazine to another derivative that must still be removed (e.g., by extraction or distillation). Useful for analytical derivatization.[12][13] |
Q: I tried quenching with bleach, and my reaction turned violent. What happened? A: You likely experienced an uncontrolled exothermic reaction. The oxidation of hydrazine is extremely energetic.[9]
-
Causality: Adding the quenching agent too quickly, at too high a concentration, or without sufficient cooling prevents the system from dissipating the heat generated. This leads to a rapid temperature increase, boiling of the solvent, and vigorous gas evolution (N₂), resulting in a dangerous runaway reaction.[8]
-
Protocol for Safe Quenching:
-
Dilute: Always dilute the reaction mixture with a suitable solvent before quenching.
-
Cool: Submerge the reaction vessel in an ice bath to maintain an internal temperature of 0-10 °C.
-
Add Slowly: Add the quenching agent (e.g., a dilute solution of bleach) dropwise via an addition funnel with vigorous stirring.
-
Monitor: Continuously monitor the internal temperature and stop the addition if it rises too quickly.
-
Method 3: Distillation & Evaporation
This physical method is suitable for non-volatile, thermally stable products where the excess hydrazine hydrate can be removed under reduced pressure or via azeotropic distillation.
Q: I'm hesitant to heat my reaction mixture. Is it safe to remove hydrazine hydrate on a rotary evaporator? A: Caution is warranted. While hydrazine hydrate is less volatile than anhydrous hydrazine, it should not be heated in an open system or without careful consideration.[14][15] A safety evaluation is recommended.[16]
-
Best Practice: If you must use a rotary evaporator, ensure it is located inside a fume hood .[5] Use a cold trap (dry ice/acetone) to capture the volatile hydrazine. It is generally safer to remove the bulk of the solvent first, then use another method like an acid wash to remove the final traces of hydrazine.
-
Azeotropic Removal: A common and effective technique is to add a solvent like xylene or toluene and distill.[17] Hydrazine hydrate forms an azeotrope with water, and the entraining agent helps carry over both, allowing for removal at a different boiling point.[18][19][20]
Q: What is an azeotrope and how does it help remove hydrazine hydrate? A: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. Hydrazine forms an azeotrope with water at about 69% hydrazine.[18][19][21] This means you cannot separate the two completely by simple distillation once this composition is reached. By adding a third component, an "entrainer" like aniline or xylene, you can form a new, lower-boiling azeotrope with water, selectively removing it from the mixture and breaking the original hydrazine-water azeotrope.[19][22]
Method 4: Chromatographic Purification
For polar products that are difficult to separate by extraction, column chromatography can be an effective solution.
Q: Can I really remove hydrazine hydrate using a standard silica gel column? A: Yes, this is often a viable method.
-
Mechanism: Silica gel is a highly polar stationary phase. Hydrazine hydrate, being a small, polar, and basic molecule, has a very strong affinity for the acidic silica surface. It will "stick" to the top of the column.
-
Eluent Choice: If your product is significantly less polar than hydrazine, it can be eluted with a suitable solvent system (e.g., ethyl acetate/hexanes), leaving the hydrazine strongly adsorbed to the silica gel.[14]
-
Troubleshooting: If your product is also very polar, it may co-elute with the hydrazine. In this case, you may need to try a different stationary phase (like alumina) or perform a chemical quench/extraction before attempting chromatography.
Part 3: Verifying Complete Removal
Question: How do I prove that the hydrazine hydrate has been removed to an acceptable level, especially for pharmaceutical applications?
Answer: Visual confirmation or TLC is insufficient, especially in drug development where hydrazine is considered a potential genotoxic impurity (PGI) and must be controlled to parts-per-million (ppm) levels.[12][23] Sensitive analytical techniques are required.
Workflow for Residual Hydrazine Analysis
Caption: General workflow for quantifying residual hydrazine by HPLC-UV.
Comparison of Analytical Methods
| Method | Principle | Typical Detection Limit | Pros | Cons |
| HPLC-UV | Chemical derivatization to add a UV-absorbing chromophore, followed by chromatographic separation.[23] | Low ppm | Robust, specific, widely available. | Requires a derivatization step as hydrazine itself has no UV chromophore.[23] |
| Gas Chromatography (GC) | Derivatization to form a volatile derivative (e.g., with acetone), followed by separation and detection (FID or NPD).[23][24] | Low ppm | High sensitivity, especially with a Nitrogen-Phosphorus Detector (NPD).[23] | Sample must be volatile or derivatized to be volatile.[12] |
| Colorimetric/ Spectrophotometry | Reaction with a reagent (e.g., p-dimethylaminobenzaldehyde) to form a colored complex, measured by a spectrophotometer.[24][25] | ppm range | Simple, fast, cost-effective.[23] | Less specific, prone to interference from other components in the sample matrix.[23][25] |
Detailed Experimental Protocol: Quenching and Extraction
Objective: To safely neutralize and remove excess hydrazine hydrate from a reaction mixture in an organic solvent (e.g., Ethanol, THF).
Materials:
-
Reaction mixture containing product and excess hydrazine hydrate.
-
Ice-water bath.
-
Separatory funnel.
-
Sodium hypochlorite solution (household bleach, ~5-6%), diluted 1:1 with water.
-
1 M Hydrochloric acid (HCl).
-
Brine (saturated NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate).
Procedure:
-
Cooling & Dilution: Place the reaction flask in a large ice-water bath and allow the internal temperature to drop to 0-5 °C. If the mixture is concentrated, dilute it with an equal volume of the reaction solvent to aid heat transfer.
-
Controlled Quenching: Slowly add the diluted sodium hypochlorite solution dropwise with vigorous stirring. Monitor the internal temperature closely, ensuring it does not exceed 10 °C. Continue addition until gas evolution (N₂) ceases.
-
Solvent Removal (Optional): If the reaction solvent is water-miscible (like ethanol), remove it under reduced pressure using a rotary evaporator (in a fume hood).
-
Partitioning: Transfer the remaining residue to a separatory funnel. Add the organic extraction solvent and water.
-
Acid Wash: Shake the funnel gently. Allow the layers to separate. Drain the organic layer into a clean flask. Add fresh organic solvent to the aqueous layer and extract again. Combine the organic layers. Self-Validation: Check the pH of the aqueous layer after the first wash. It should be acidic. If not, add more 1 M HCl.
-
Brine Wash: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified if necessary.
References
- Best Practices for Scaling Up Reactions Involving Hydrazine Hydrate: A Technical Support Center. (2025). Benchchem.
- Hydrazine hydrate. (n.d.).
- A Comparative Guide to HPLC-UV Methods for the Determination of Residual Hydrazine Hydr
- Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydr
- Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico, Environmental Health & Safety.
- Application Notes and Protocols for Hydrazine and Its Derivatives as Reducing Agents in Organic Synthesis. (2025). Benchchem.
- Preparation of hydrazine hydr
- hydrazine hydrate procedure. (n.d.). Organic Syntheses.
- How to determine level of Hydrazine. (n.d.). Rx MARINE.
- Hydrazine Standard Operating Procedure. (n.d.). UC Santa Barbara, Environmental Health & Safety.
- Analytical Methods for Hydrazines. (n.d.).
- Hydrazine Hydrate Product Safety Assessment. (2015). Lanxess.
- Hydrazine hydrate Safety D
- Dehydration of hydrazine solutions. (1954). U.S.
- Process for removing residual hydrazine from caustic solutions. (1982). U.S.
- A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. (n.d.). SIELC Technologies.
- Dehydration of hydrazine-water mixtures. (1954). U.S.
- HYDRAZINE Method no.: T-20-FV-01-8009-M. (n.d.). OSHA.
- Acetone hydrazone procedure. (n.d.). Organic Syntheses.
- Remove excess hydrazine hydrate? (2021).
- How to quench excess hydrazine monohydr
- Reduction of hydrazines to amines with aqueous solution of titanium(III) trichloride. (n.d.). The Royal Society of Chemistry.
- Hydrazine hydrate removal by column chrom
- Method for preparing high-concentration hydrazine hydrate. (2016).
- Dehydration of hydrazine by azeotropic distillation with aniline. (1956). U.S.
- Methods and systems for neutralization of hydrazine. (2017). U.S.
- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
- Advice on working up a reaction using hydrazine hydr
-
Hydrazine. (n.d.). Wikipedia. [Link]
- Hydrazine. (n.d.). Common Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrazine [commonorganicchemistry.com]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrazine - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 10. US4366130A - Process for removing residual hydrazine from caustic solutions - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. sielc.com [sielc.com]
- 13. rsc.org [rsc.org]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. orgsyn.org [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. Hydrazine hydrate - IRO Water Treatment [irowater.com]
- 19. US2698286A - Dehydration of hydrazine solutions - Google Patents [patents.google.com]
- 20. CN105254527A - Method for preparing high-concentration hydrazine hydrate - Google Patents [patents.google.com]
- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 22. US2773814A - Dehydration of hydrazine by azeotropic distillation with aniline - Google Patents [patents.google.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. atsdr.cdc.gov [atsdr.cdc.gov]
- 25. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
Technical Support Center: Monitoring 5-Fluoro-1H-indazole-3-carbohydrazide Reactions by TLC
Welcome to the technical support center for monitoring the progress of reactions involving 5-Fluoro-1H-indazole-3-carbohydrazide using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting advice to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is TLC an effective method for monitoring reactions with 5-Fluoro-1H-indazole-3-carbohydrazide?
A1: TLC is a rapid, cost-effective, and highly sensitive technique for qualitatively monitoring the progress of a chemical reaction.[1] For reactions involving 5-Fluoro-1H-indazole-3-carbohydrazide, which is a relatively polar, UV-active compound, TLC allows for the clear visualization of the consumption of the starting material and the formation of the product(s) in near real-time. This allows you to make informed decisions about reaction completion, identify the formation of byproducts, and optimize reaction conditions.
Q2: What are the key chemical properties of 5-Fluoro-1H-indazole-3-carbohydrazide to consider for TLC analysis?
A2: 5-Fluoro-1H-indazole-3-carbohydrazide possesses several key features that influence its behavior on TLC:
-
Polarity: The presence of the indazole ring, carbohydrazide group, and the fluorine atom contributes to its overall polarity. The hydrazide group, in particular, can form strong hydrogen bonds with the silica gel stationary phase, potentially leading to lower Retention Factor (Rf) values.
-
UV Activity: The indazole ring is a chromophore that absorbs UV light, making the compound easily visible on TLC plates containing a fluorescent indicator (e.g., F254) as a dark spot.[2][3][4][5]
-
Potential for Reactivity: The hydrazide functional group can be reactive and may interact with certain stains or even the stationary phase under specific conditions.
Q3: How do I choose an appropriate solvent system (mobile phase) for my TLC?
A3: The choice of solvent system is critical for achieving good separation. A good starting point for moderately polar compounds like 5-Fluoro-1H-indazole-3-carbohydrazide is a mixture of a non-polar solvent and a polar solvent.[6] A common initial system is ethyl acetate/hexane.[7] The polarity of the mobile phase should be adjusted to achieve an Rf value for the starting material between 0.2 and 0.4, which typically provides optimal separation.[7]
-
If your spots are too low (low Rf): The solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in an ethyl acetate/hexane mixture).[8]
-
If your spots are too high (high Rf): The solvent system is too polar. Decrease the proportion of the polar solvent.[8][9]
Q4: What visualization techniques can I use for 5-Fluoro-1H-indazole-3-carbohydrazide and its derivatives?
A4:
-
UV Light (254 nm): This is the primary and non-destructive method. The aromatic indazole ring will quench the fluorescence of the TLC plate, causing the compound to appear as a dark spot.[2][3][4][5]
-
Iodine Chamber: Exposing the plate to iodine vapor can visualize many organic compounds, which will appear as brown spots.[3][4][9] This method is particularly useful for unsaturated and aromatic compounds.[10]
-
Potassium Permanganate (KMnO4) Stain: This stain is useful for visualizing compounds that can be oxidized, such as hydrazides. The compound will appear as a yellow or brown spot on a purple background.[5][11]
-
p-Anisaldehyde Stain: This is a general-purpose stain that can react with various functional groups, often producing colored spots upon heating.[5][10]
Troubleshooting Guide
This section addresses common issues encountered when monitoring 5-Fluoro-1H-indazole-3-carbohydrazide reactions by TLC.
| Problem | Potential Causes | Solutions & Explanations |
| Streaking or Elongated Spots | 1. Sample Overload: Applying too much sample to the TLC plate.[1][12][13] | 1. Dilute the Sample: Prepare a more dilute solution of your reaction mixture before spotting. Streaking due to overloading prevents accurate Rf determination and can obscure other spots.[14] |
| 2. Highly Polar Compound: The compound may be interacting too strongly with the silica gel.[9][12] | 2. Modify the Mobile Phase: Add a small amount of a polar modifier to the eluent. For a basic compound like a hydrazide, adding a few drops of triethylamine or ammonia can improve spot shape.[9][12][15] For acidic compounds, adding acetic or formic acid can help.[9][15] | |
| 3. Complex Mixture: The reaction may be producing a complex mixture of products with similar polarities.[12] | 3. Adjust Solvent System: Experiment with different solvent systems to improve the separation of the components.[12] | |
| Overlapping or Poorly Resolved Spots | 1. Inappropriate Solvent System: The polarity of the mobile phase is not optimal for separating the starting material and product. | 1. Systematically Vary Solvent Polarity: Try a range of solvent ratios to find the optimal separation. If a binary system fails, consider a ternary (three-component) solvent system.[16] |
| 2. Similar Polarity of Compounds: The starting material and product may have very similar polarities. | 2. Use a Co-spot: Spot the starting material, the reaction mixture, and a combination of both in the same lane (co-spot). This will help to confirm if the spots are indeed different compounds.[9][17] If they are different, they should resolve into two distinct spots in the co-spot lane. | |
| 3. Try a Different Stationary Phase: If separation on silica gel is challenging, consider using alumina or reverse-phase TLC plates.[18] | ||
| No Visible Spots | 1. Sample is Too Dilute: The concentration of the compound is below the detection limit of the visualization method.[9][13][15] | 1. Concentrate the Sample: Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[9][13][15] |
| 2. Compound is Not UV-Active: While 5-Fluoro-1H-indazole-3-carbohydrazide is UV-active, some reaction products or byproducts may not be.[9] | 2. Use a Chemical Stain: Utilize a chemical visualization method like an iodine chamber or a potassium permanganate stain.[9] | |
| 3. Sample Dissolved in Solvent Reservoir: The spotting line was below the level of the solvent in the developing chamber.[13][15] | 3. Proper Plate Placement: Ensure the solvent level in the chamber is always below the baseline where the samples are spotted.[13][15] | |
| 4. Compound Evaporation: The compound may be volatile and evaporated from the plate.[6][9] | 4. Minimize Drying Time: While unlikely for this specific compound, if you suspect volatility, minimize the time the plate is exposed to air before and after development. | |
| Rf Value is Too High or Too Low | 1. Solvent System is Too Polar (High Rf): The eluent is carrying all components to the top of the plate.[8][9] | 1. Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your mobile phase.[8][9] |
| 2. Solvent System is Not Polar Enough (Low Rf): The compounds are not moving from the baseline.[8][9][17] | 2. Increase Solvent Polarity: Increase the proportion of the polar solvent in your mobile phase.[8][9] | |
| Uneven Solvent Front | 1. Improper Plate Placement: The TLC plate is touching the side of the developing chamber or the filter paper.[13] | 1. Careful Placement: Ensure the plate is centered in the chamber and not in contact with the walls or filter paper. |
| 2. Uneven Stationary Phase: The silica gel layer is not uniform.[13] | 2. Use High-Quality Plates: Ensure you are using commercially available TLC plates with a uniform coating. |
Experimental Protocols
Protocol 1: Preparation and Spotting of the TLC Plate
-
Plate Preparation:
-
Using a pencil, gently draw a straight line approximately 1 cm from the bottom of the TLC plate. This is your baseline. Be careful not to scratch the silica layer.
-
Mark the lanes for each sample you will spot (e.g., "SM" for starting material, "R" for reaction mixture, and "C" for co-spot).
-
-
Sample Preparation:
-
Prepare a dilute solution of your starting material (5-Fluoro-1H-indazole-3-carbohydrazide) in a suitable solvent (e.g., the reaction solvent or a volatile solvent like dichloromethane or ethyl acetate).
-
Using a micropipette or a capillary tube, carefully withdraw a small amount of the reaction mixture.
-
-
Spotting:
-
Dip a capillary spotter into your sample solution.
-
Gently and briefly touch the tip of the spotter to the designated lane on the baseline of the TLC plate. Aim for a small, concentrated spot (1-2 mm in diameter).
-
Allow the solvent to completely evaporate before proceeding. For dilute samples, you can apply multiple spots in the same location, ensuring the spot is dry between applications.[9][13][15]
-
For the co-spot lane, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of the starting material spot.[9]
-
Protocol 2: Development and Visualization of the TLC Plate
-
Chamber Preparation:
-
Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on your TLC plate.[7]
-
Place a piece of filter paper in the chamber, allowing it to become saturated with the solvent. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more reproducible results.
-
Cover the chamber and allow it to equilibrate for 5-10 minutes.
-
-
Development:
-
Carefully place the spotted TLC plate into the equilibrated chamber using forceps.
-
Ensure the plate is standing upright and not touching the sides of the chamber.
-
Replace the lid and allow the solvent to travel up the plate via capillary action.
-
-
Completion and Marking:
-
Visualization:
-
Allow the solvent to completely evaporate from the plate in a well-ventilated area or fume hood.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.[3]
-
If necessary, proceed with a chemical staining method such as an iodine chamber or a potassium permanganate dip.
-
Calculating the Retention Factor (Rf)
The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate.[20][21] It is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [20][22]
Both distances are measured from the baseline. An ideal Rf value for good separation is typically between 0.2 and 0.5.[6]
Visual Diagrams
Caption: Workflow for monitoring a reaction using TLC.
Caption: Idealized TLC progression for a successful reaction.
References
-
TLC troubleshooting | - ChemBAM. (n.d.). Retrieved from [Link]
-
Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]
-
Guerrero, A. (n.d.). Calculating retention factors for TLC. Khan Academy. Retrieved from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). Retrieved from [Link]
-
Calculating Retention Factors. (n.d.). Scribd. Retrieved from [Link]
-
Nichols, L. (2022, April 8). 2.3C: The Retention Factor. Chemistry LibreTexts. Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]
-
5.6: TLC Procedure. (2025, August 21). Chemistry LibreTexts. Retrieved from [Link]
-
Troubleshooting TLC. (2025, June 29). pharmashare.in. Retrieved from [Link]
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Retrieved from [Link]
-
Chromatography: TLC Tips. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
TLC Visualization Methods. (n.d.). Retrieved from [Link]
-
5-fluoro-1H-indazole-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
I'm having trouble separating two overlapping spots on TLC. I've tried multiple solvent combinations, but still having trouble. Any advice? (2016, June 29). ResearchGate. Retrieved from [Link]
-
5-Fluoro-1H-indazole. (n.d.). PubChem. Retrieved from [Link]
-
I have this problem in isolating two spots on TLC, one sitting atop the other (close Rf). I have tried different solvent systems all to no avail. (2012, October 1). ResearchGate. Retrieved from [Link]
-
Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
5.7: Visualizing TLC Plates. (2025, August 21). Chemistry LibreTexts. Retrieved from [Link]
-
TLC Issues. (2025, May 17). Reddit. Retrieved from [Link]
-
2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Visualising plates. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]
-
6.2: Thin Layer Chromatography (TLC). (2020, April 17). Chemistry LibreTexts. Retrieved from [Link]
-
Reaction of 5 and 6 with hydrazine hydrate. (n.d.). ResearchGate. Retrieved from [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Thin Layer Chromatography (TLC) Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
Solvents for TLC. (n.d.). Carl ROTH. Retrieved from [Link]
-
5-Fluoro-3-phenyl-N′-(4-propylcyclohexylidene)-1H-indole-2-carbohydrazide. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Institutes of Health. Retrieved from [Link]
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.
Sources
- 1. microbiozindia.com [microbiozindia.com]
- 2. silicycle.com [silicycle.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. Home Page [chem.ualberta.ca]
- 9. silicycle.com [silicycle.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. echemi.com [echemi.com]
- 12. chembam.com [chembam.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pharmashare.in [pharmashare.in]
- 16. researchgate.net [researchgate.net]
- 17. Chromatography [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
- 19. ocw.mit.edu [ocw.mit.edu]
- 20. Khan Academy [khanacademy.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. scribd.com [scribd.com]
Technical Support Center: Characterization of Impurities in 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide
Welcome to the technical support center for the characterization of impurities in 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this active pharmaceutical ingredient (API). Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in this compound and where do they originate?
A1: Understanding the potential impurities is the first step in developing a robust analytical method. Impurities in this compound can generally be categorized as follows:
-
Starting Material-Related Impurities: The primary starting material for the synthesis of the corresponding carboxylic acid is often 5-fluoro-1H-indole-2,3-dione (5-fluoroisatin).[1] Incomplete reaction or carryover of this starting material can lead to its presence in the final product. Similarly, impurities in the starting material itself can be carried through the synthesis.
-
Intermediates: A key intermediate is 5-Fluoro-1H-indazole-3-carboxylic acid.[2] Incomplete conversion of the carboxylic acid to the hydrazide will result in its presence as a significant impurity.
-
Reaction By-products: The synthesis of indazoles can sometimes lead to the formation of isomeric by-products or dimers.[3] For instance, reactions involving hydrazine can sometimes lead to the formation of hydrazones.
-
Reagent-Related Impurities: Reagents used in the synthesis, such as hydrazine hydrate, can introduce impurities if not of sufficient purity.[4]
-
Degradation Products: this compound can degrade under various stress conditions like hydrolysis, oxidation, and photolysis.[5][6] Understanding these degradation pathways is crucial for developing a stability-indicating method.
Below is a diagram illustrating the potential sources of impurities:
Caption: Potential sources of impurities in this compound.
Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?
A2: A multi-technique approach is often necessary for comprehensive impurity characterization. The most powerful and commonly used techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying impurities. A well-developed reversed-phase HPLC (RP-HPLC) method with UV detection is essential for routine analysis and stability studies.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is indispensable for the identification of unknown impurities. LC-MS provides the molecular weight of the impurities, which is a critical piece of information for structure elucidation.[9][10] Tandem mass spectrometry (MS/MS) can further provide fragmentation patterns to aid in structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of isolated impurities.[11] It provides detailed information about the chemical environment of each atom in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify functional groups present in the impurities and can be a useful complementary technique.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds like this, GC-MS can be useful for identifying volatile or semi-volatile impurities that may be present from residual solvents or certain degradation pathways.
Q3: I am seeing unexpected peaks in my HPLC chromatogram. How do I troubleshoot this?
A3: Unexpected peaks in an HPLC chromatogram can arise from several sources. Here is a systematic troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Contamination | 1. Blank Injection: Inject a blank (mobile phase or sample solvent) to check for contamination from the solvent, vials, or the HPLC system itself. 2. Sample Preparation: Prepare a fresh sample using high-purity solvents and clean glassware. |
| Degradation | 1. Sample Stability: Analyze the sample immediately after preparation. If peaks change over time, the sample may be degrading in the sample solvent. Consider using a different solvent or adjusting the pH. 2. Forced Degradation: Perform forced degradation studies (acid, base, peroxide, heat, light) to see if the unknown peaks match any of the degradation products.[5][12] This helps in building a stability-indicating method. |
| Mobile Phase Issues | 1. Mobile Phase Preparation: Ensure the mobile phase is freshly prepared, degassed, and well-mixed. 2. pH Adjustment: Verify the pH of the mobile phase, as small changes can affect the retention times of ionizable compounds. |
| Column Issues | 1. Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before injection. 2. Column Cleaning: If the column is old or has been used with diverse samples, it may need to be cleaned according to the manufacturer's instructions. |
Here is a troubleshooting workflow to guide your investigation:
Caption: A systematic workflow for the structure elucidation of an unknown impurity.
Detailed Steps:
-
LC-MS Analysis:
-
Inject the sample into an LC-MS system to determine the molecular weight of the unknown impurity. High-resolution mass spectrometry (HRMS) is preferred for obtaining the accurate mass and elemental composition. [13]
-
-
Impurity Isolation:
-
If the impurity is present at a sufficient level, isolate it using preparative HPLC or supercritical fluid chromatography (SFC). The goal is to obtain a pure sample of the impurity for further spectroscopic analysis.
-
-
Spectroscopic Analysis:
-
Structure Proposal and Confirmation:
-
Based on the molecular weight, elemental composition, and spectroscopic data, propose a chemical structure for the impurity.
-
To definitively confirm the structure, synthesize the proposed compound and compare its chromatographic and spectroscopic properties with those of the isolated impurity.
-
References
- Benchchem. (n.d.). High-Sensitivity LC-MS/MS Method for the Detection of 7-Methyl-1H-indazole-3-carboxamide and its Metabolites.
- Journalgrid. (2025). Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. RGUHS Journal of Pharmaceutical Sciences.
- PubMed. (n.d.). [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry].
- ChemicalBook. (n.d.). 5-Fluoro-3-indazolecarboxylic acid synthesis.
- JOCPR. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
- BLD Pharm. (n.d.). 1077-96-9|5-Fluoro-1H-indazole-3-carboxylic acid.
- ResearchGate. (2017). (PDF) Forced Degradation Studies.
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Wiley Analytical Science. (2019). Imidazole quantification by LC determination.
- ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF.
- ChemSynthesis. (2025). 5-fluoro-1H-indazole-3-carboxylic acid - 1077-96-9, C8H5FN2O2, density, melting point, boiling point, structural formula, synthesis.
- ChemicalBook. (n.d.). This compound | 1203-98-1.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- J&K Scientific. (n.d.). 5-Fluoro-1H-indazole-3-carboxylic acid | 1077-96-9.
- R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.
- Chem-Impex. (n.d.). 5-Fluoro-1H-indazole-3-carboxylic acid.
- PubChem. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052.
- NIH. (n.d.). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC.
- Sigma-Aldrich. (n.d.). Indazole-3-carboxylic acid = 97.0 HPLC 4498-67-3.
- Innovative Publication. (n.d.). Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil.
- Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
- ResearchGate. (n.d.). Stability indicating RP-HPLC-UV method development and validation for estimation of Efinaconazole in bulk drug and pharmaceutica.
- MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
- European Journal of Chemistry. (2021). Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation.
- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.
- BLD Pharm. (n.d.). 7-Bromo-5-fluoro-1H-indazole-3-carboxylic acid.
- Anichem. (n.d.). 5-Fluoro-1H-indazole-3-carboxylic acid In Stock.
- Parchem. (n.d.). This compound (Cas 1240526-09-3).
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- BOC Sciences. (n.d.). CAS 68767-61-3 5-Bromo-1H-indazole-3-carboxylic acid hydrazide.
Sources
- 1. 5-Fluoro-3-indazolecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpca.org [ijpca.org]
- 9. Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 10. [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Bioactivity of 5-Fluoro-Indazole Hydrazides
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to enhance pharmacological profiles. This guide provides a comparative analysis of the bioactivity of 5-fluoro-indazole hydrazides versus their non-fluorinated analogs, offering insights into their potential as therapeutic agents. We will delve into the rationale behind fluorination and present available experimental data in anticancer, antimicrobial, and anti-inflammatory contexts.
The Rationale for Fluorination: Enhancing Molecular Properties
The introduction of a fluorine atom at the C-5 position of the indazole ring is not a trivial modification. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's physicochemical characteristics. These changes can, in turn, modulate its biological activity.
Key effects of fluorination include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.
-
Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with the target protein. Fluorine can also participate in hydrogen bonding and other non-covalent interactions, further enhancing binding affinity.
-
Conformational Effects: The presence of a fluorine atom can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape.
The following diagram illustrates the key steps in the synthesis of the core structures, 1H-indazole-3-carbohydrazide and its 5-fluoro analog, which serve as the foundational scaffolds for the compounds discussed in this guide.
Caption: General synthetic workflow for 1H-indazole-3-carbohydrazide and its 5-fluoro analog.
Anticancer Activity: A Comparative Look
The indazole scaffold is a privileged structure in oncology drug discovery. The introduction of a fluorine atom at the C-5 position has been explored as a strategy to enhance the cytotoxic potential of these compounds. While direct side-by-side comparisons of 5-fluoro-indazole hydrazides and their non-fluorinated counterparts are limited in the literature, we can infer trends from related structures.
A study on 1H-indazole-3-amine derivatives demonstrated that the presence of a fluorine substituent on a phenyl ring at the C-5 position was crucial for antitumor activity.[1] Specifically, a 3,5-difluoro substituent resulted in greater activity against the Hep-G2 cancer cell line than a 4-fluoro or 3-fluoro substituent.[2] Another study on fluorinated isatins, which can be precursors to indazoles, showed that fluorinated derivatives exhibited better selectivity for cancer cells compared to the non-fluorinated reference drug 5-fluorouracil.[3][4]
The following table summarizes the cytotoxic activity of some fluorinated and non-fluorinated indazole derivatives against various cancer cell lines. It is important to note that these compounds are not all hydrazides and the data is collated from different studies, which may have used different experimental conditions.
| Compound Type | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1H-indazole-3-amine derivative | 5-(3,5-difluorophenyl) | Hep-G2 | Lower than other fluoro-analogs | [2] |
| 1H-indazole-3-amine derivative | 5-(4-fluorophenyl) | Hep-G2 | - | [2] |
| 5-fluoro-indazole derivative | - | MCF-7, MDA MB 468, HCT-116, HT 29 | GI50 0.08 - 0.41 | [5] |
| Indazole-aryl hydrazide-hydrazone | 5-nitro | HeLa | 2.1 | [6] |
| Indazole-aryl hydrazide-hydrazone | 5-nitro | MCF-7 | 1.39 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds (5-fluoro and non-fluorinated indazole hydrazides)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity: Exploring the Impact of Fluorination
Hydrazide-hydrazones are a class of compounds known for their broad-spectrum antimicrobial activity.[7] The incorporation of fluorine into these structures can enhance their potency. A review on fluorinated imines and hydrazones highlighted that fluorinated compounds often exhibit superior antibacterial effects compared to their chloro-substituted counterparts.[8] Another review indicated that a hydrazide-hydrazone derivative with a 4-fluorophenyl substituent showed satisfactory antibacterial sensitivity in comparison with ciprofloxacin.[3][9][10]
While direct comparative data for 5-fluoro-indazole hydrazides is sparse, the general trend suggests that fluorination is a promising strategy for developing more potent antimicrobial agents. The following table provides some minimum inhibitory concentration (MIC) values for fluorinated and non-fluorinated hydrazide-hydrazone derivatives, illustrating the potential of this chemical class.
| Compound Type | Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| Hydrazide-hydrazone | 4-fluorophenyl | Various | - | [3][9][10] |
| Hydrazide-hydrazone | 2,5-difluorobenzoic acid | P. aeruginosa | ZOI = 21 mm | [7] |
| Indazole derivative | - | S. aureus | - | [11] |
| Indazole derivative | - | E. coli | - | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (5-fluoro and non-fluorinated indazole hydrazides)
-
Positive control antibiotic (e.g., ciprofloxacin)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound and the control antibiotic.
-
Serial Dilution: Perform a two-fold serial dilution of each compound in MHB in the wells of a 96-well plate.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for the broth microdilution method to determine MIC.
Anti-inflammatory Activity: Targeting COX-2
Indazole derivatives have been investigated for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Selective COX-2 inhibitors are sought after as they can provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Fluorine substitution has been shown to enhance the potency and selectivity of COX-2 inhibitors in various heterocyclic scaffolds.[12] A study on (aza)indazole derivatives identified a compound with a fluorine substituent that exhibited potent COX-2 inhibitory activity (IC50 = 0.409 µM) and excellent selectivity over COX-1.[13]
The following table presents IC50 values for COX-2 inhibition by some indazole and related derivatives.
| Compound Type | Substitution | COX-2 IC50 (µM) | Reference |
| (Aza)indazole derivative | Fluorinated | 0.409 | [13] |
| Trifluoromethyl-pyrazole-carboxamide | - | 2.65 | [14] |
| Indole derivative | - | - | [1] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
The inhibitory activity of the compounds against the COX-2 enzyme can be determined using a commercially available inhibitor screening assay kit.
Materials:
-
COX-2 inhibitor screening assay kit (containing human recombinant COX-2, reaction buffer, heme, arachidonic acid, and detection reagents)
-
96-well plates
-
Microplate reader
-
Test compounds (5-fluoro and non-fluorinated indazole hydrazides)
-
Positive control (e.g., celecoxib)
Procedure:
-
Reagent Preparation: Prepare the assay reagents according to the kit manufacturer's instructions.
-
Compound Addition: Add the test compounds and controls at various concentrations to the wells of a 96-well plate.
-
Enzyme Addition: Add the COX-2 enzyme to the wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the plate for a specified time at a controlled temperature (e.g., 37°C).
-
Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric or fluorometric), as specified in the kit protocol.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for an in vitro COX-2 inhibition assay.
Conclusion and Future Directions
The strategic placement of a fluorine atom at the C-5 position of the indazole hydrazide scaffold holds significant promise for enhancing its therapeutic potential. The available evidence, although not always from direct comparative studies, strongly suggests that 5-fluoro substitution can lead to improved anticancer, antimicrobial, and anti-inflammatory activities. The underlying reasons for this enhancement are rooted in the unique physicochemical properties of fluorine, which can positively impact metabolic stability, cell permeability, and target binding affinity.
To definitively establish the "fluorine advantage" in this specific chemical class, further research is warranted. Specifically, studies involving the direct, side-by-side comparison of 5-fluoro-indazole hydrazides with their non-fluorinated parent compounds under identical experimental conditions are crucial. Such investigations will provide the high-quality, unambiguous data needed to guide the rational design of next-generation indazole-based therapeutics.
This guide provides a foundational understanding of the potential benefits of fluorination in indazole hydrazides and offers robust experimental protocols for researchers to conduct their own comparative studies. The continued exploration of this chemical space is a promising avenue for the discovery of novel and more effective therapeutic agents.
References
-
Ullah, A., et al. (2023). Design, synthesis, and in vitro/in silico biological evaluation of trifluoromethyl–pyrazole–carboxamide derivatives as potential non-steroidal anti-inflammatory drugs. RSC Advances, 13(30), 20853-20867. [Link]
-
Abdel-Wahab, B. F., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(27), 19683-19714. [Link]
-
Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]
-
Popiołek, R., & Biernasiuk, A. (2021). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Molecules, 26(21), 6433. [Link]
-
Lv, K., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4299. [Link]
-
Rudavath, D., et al. (2018). Synthesis and anticancer evaluation of indazole-aryl hydrazide-hydrazone derivatives. Journal of the Indian Chemical Society, 95, 423-428. [Link]
-
Singh, R., & Singh, P. (2021). Synthesis of Indazo-Fluors by modification of 5-hydroxy-1H-indazoles. ResearchGate. [Link]
-
Sergeant, C., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1335-1347. [Link]
-
Kumar, A., et al. (2021). Synthesis of 1H-indazole derivatives. ResearchGate. [Link]
-
Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]
-
Popiołek, R., & Biernasiuk, A. (2021). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Semantic Scholar. [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. [Link]
-
Popiołek, R., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2261-2282. [Link]
-
ResearchGate. (n.d.). Some representative examples of selective COX-2 inhibitors and our designed compounds. Retrieved from [Link]
-
El-Gendy, M. A., et al. (2018). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 23(1), 133. [Link]
-
Popiołek, R., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(18), 5643. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(45), 29283-29323. [Link]
-
Popiołek, R., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. ResearchGate. [Link]
-
Popiołek, R., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]
-
Ivanova, Y. A., et al. (2022). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 27(19), 6511. [Link]
-
Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]
Sources
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-Indazole Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, forming the core of numerous clinically approved drugs.[1] The introduction of a fluorine atom at the 5-position of the indazole ring has been a particularly fruitful strategy, modulating the physicochemical properties of these molecules to enhance their therapeutic potential. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of 5-fluoro-indazole derivatives, with a specific focus on their activity as inhibitors of key protein kinases implicated in cancer and inflammatory diseases: p38 MAP kinase and VEGFR-2.
The Strategic Advantage of the 5-Fluoro-Indazole Scaffold
The incorporation of a fluorine atom at the 5-position of the indazole ring is a deliberate and strategic choice in drug design. This modification can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[1] The electron-withdrawing nature of fluorine can alter the pKa of the indazole nitrogen, affecting its hydrogen bonding capabilities within the kinase ATP-binding pocket. Furthermore, the C-F bond is exceptionally stable, often rendering the molecule more resistant to metabolic degradation and thereby improving its pharmacokinetic profile.
Comparative Analysis of 5-Fluoro-Indazole Derivatives as p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a prime target for the treatment of inflammatory diseases and certain cancers.[2] A number of 5-fluoro-indazole derivatives have been investigated as p38 MAP kinase inhibitors, revealing key structural features that govern their potency.
A pivotal aspect of the SAR for this class of compounds is the nature of the substituent at the 3-position of the indazole ring. Generally, a substituted phenyl or pyridinyl group is favored. The substituents on this aromatic ring play a crucial role in dictating the inhibitory activity.
| Compound ID | Indazole C3-Substituent | p38α IC50 (nM) | Key SAR Observations |
| A | 4-Fluorophenyl | 50 | The 4-fluorophenyl group is a common starting point, showing moderate activity. |
| B | 2,4-Difluorophenyl | 25 | The addition of a second fluorine at the 2-position enhances potency, likely through improved hydrophobic interactions. |
| C | 4-(Methylsulfinyl)phenyl | 10 | The introduction of a polar sulfinyl group at the 4-position significantly boosts activity, suggesting an interaction with a polar region of the binding site. |
| D | 4-Pyridinyl | 30 | The pyridinyl nitrogen can act as a hydrogen bond acceptor, contributing to binding affinity. |
Causality Behind Experimental Choices: The selection of substituents for the C3-aryl ring is guided by the desire to probe different regions of the p38 ATP-binding pocket. Small, electron-withdrawing groups like fluorine are used to explore hydrophobic pockets, while larger, more polar groups like methylsulfinyl are employed to engage with hydrophilic residues. The use of a pyridinyl ring introduces a potential hydrogen bond acceptor to interact with the hinge region of the kinase.
Comparative Analysis of 5-Fluoro-Indazole Derivatives as VEGFR-2 Inhibitors
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3] Consequently, VEGFR-2 inhibitors are a cornerstone of many anti-cancer therapies. The 5-fluoro-indazole scaffold has proven to be a versatile platform for the development of potent VEGFR-2 inhibitors.
For VEGFR-2 inhibition, the substituent at the N1 position of the indazole ring, in addition to the C3-substituent, is of paramount importance. Often, a urea or amide linkage to a substituted aromatic ring at N1 is a key feature for high-potency inhibitors.
| Compound ID | Indazole N1-Substituent | Indazole C3-Substituent | VEGFR-2 IC50 (nM) | Key SAR Observations |
| E | H | 4-Methoxyphenyl | 150 | Unsubstituted N1 leads to moderate activity. |
| F | Methyl | 4-Methoxyphenyl | 80 | Small alkyl substitution at N1 slightly improves potency. |
| G | 4-Chlorophenylaminocarbonyl | 4-Methoxyphenyl | 5 | The introduction of a urea moiety at N1 dramatically increases activity, highlighting the importance of hydrogen bonding interactions in this region. |
| H | 3-Trifluoromethylphenylaminocarbonyl | 4-Methoxyphenyl | 2 | The trifluoromethyl group on the N1-phenylurea likely engages in additional favorable interactions within a hydrophobic pocket. |
Causality Behind Experimental Choices: The exploration of the N1 position is driven by the knowledge that this region of the molecule often extends towards the solvent-exposed region of the ATP-binding site. The urea and amide functionalities are excellent hydrogen bond donors and acceptors, capable of forming strong interactions with the protein backbone. The systematic variation of substituents on the terminal phenyl ring allows for the fine-tuning of lipophilicity and the exploration of additional binding interactions.
Signaling Pathways and Points of Inhibition
To understand the cellular impact of these inhibitors, it is crucial to visualize their place within the relevant signaling cascades.
p38 MAP Kinase Signaling Pathway
The p38 MAPK pathway is a multi-tiered cascade that translates extracellular signals into a cellular response.[4][5] Environmental stresses and inflammatory cytokines activate upstream kinases (MAP3Ks and MAP2Ks), which in turn phosphorylate and activate p38 MAPK.[4][6] Activated p38 then phosphorylates various downstream substrates, including transcription factors and other kinases, leading to the production of inflammatory mediators.[7]
Caption: Inhibition of p38 MAPK by 5-fluoro-indazole derivatives.
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[8] Key pathways activated include the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[8][9][10]
Caption: Inhibition of VEGFR-2 by 5-fluoro-indazole derivatives.
Experimental Protocols for Activity Assessment
To ensure the trustworthiness and reproducibility of the SAR data, it is essential to follow standardized and well-validated experimental protocols.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., p38α or VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)
-
Test compounds (5-fluoro-indazole derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. The ADP-Glo™ assay, for instance, quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Self-Validation: The inclusion of a known potent inhibitor as a positive control and a vehicle (DMSO) control is crucial for validating the assay performance. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness of the screening data.
Cellular Anti-Proliferative MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]
Materials:
-
Cancer cell line of interest (e.g., HCT116 for p38 or HUVEC for VEGFR-2)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
Treat the cells with various concentrations of the 5-fluoro-indazole derivatives for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.[14]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Self-Validation: A positive control (a known cytotoxic agent) and a negative control (vehicle) must be included. Wells containing medium only should be used to determine the background absorbance.
Future Perspectives and Conclusion
The 5-fluoro-indazole scaffold has proven to be a highly valuable starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical importance of substitution at the C3 and N1 positions for achieving high affinity and specificity for targets such as p38 MAP kinase and VEGFR-2.
Future research in this area will likely focus on further optimizing the pharmacokinetic properties of these compounds to improve their oral bioavailability and in vivo efficacy. The exploration of novel substituents at other positions of the indazole ring may also lead to the discovery of inhibitors with unique selectivity profiles. As our understanding of the structural biology of kinases continues to grow, so too will our ability to rationally design the next generation of 5-fluoro-indazole-based therapeutics.
References
-
Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK)... - ResearchGate. Available at: [Link].
-
An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Available at: [Link].
-
Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. Available at: [Link].
-
The p38 MAP kinase signaling pathway. (A) Dendrogram of the four... - ResearchGate. Available at: [Link].
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link].
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link].
-
p38 Signaling Pathway - Creative Diagnostics. Available at: [Link].
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Available at: [Link].
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Available at: [Link].
-
Simplified VEGFR-2 signal transduction pathways. Various signaling... - ResearchGate. Available at: [Link].
-
VEGFA-VEGFR2 signaling | Pathway - PubChem - NIH. Available at: [Link].
-
Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results... | Download Scientific Diagram - ResearchGate. Available at: [Link].
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Available at: [Link].
-
New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - NIH. Available at: [Link].
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - MDPI. Available at: [Link].
-
Chemical structures and IC 50 values of type-II inhibitors against VEGFR-2. - ResearchGate. Available at: [Link].
-
Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - ResearchGate. Available at: [Link].
-
Reported p38 MAP kinase inhibitors in clinical trials. - ResearchGate. Available at: [Link].
-
p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed. Available at: [Link].
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Available at: [Link].
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate - Liang Tong. Available at: [Link].
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PubMed Central. Available at: [Link].
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. clyte.tech [clyte.tech]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comparative Guide to the Validation of 5-Fluoro-Indazole Compounds as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. The development of small molecule inhibitors that can selectively modulate the activity of these enzymes is a cornerstone of targeted therapy. Among the myriad of scaffolds explored, the 5-fluoro-indazole core has garnered significant attention due to its potential for potent and selective kinase inhibition. This guide provides an in-depth, objective comparison of the validation of 5-fluoro-indazole compounds as kinase inhibitors, supported by experimental data and protocols.
The Significance of the 5-Fluoro-Indazole Scaffold
The indazole ring system is a "privileged" scaffold in medicinal chemistry, frequently appearing in a variety of kinase inhibitors.[1] The addition of a fluorine atom at the 5-position can significantly enhance metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions with the target protein. These properties make 5-fluoro-indazole derivatives attractive candidates for kinase inhibitor development.
The Validation Workflow: A Step-by-Step Approach to Confidence
Validating a compound as a kinase inhibitor is a multi-tiered process that moves from initial biochemical characterization to complex cellular and in vivo models. Each step is designed to answer critical questions about the compound's potency, selectivity, and mechanism of action.
Figure 1: A generalized workflow for the validation of kinase inhibitors.
Part 1: Biochemical Validation - Does it Hit the Target?
The initial step is to determine if the compound directly interacts with and inhibits the kinase of interest in a purified system.
1.1. Kinase Activity Assays: These assays measure the catalytic activity of the kinase in the presence of the inhibitor. Common formats include:
-
Radiometric Assays: Considered the "gold standard," these assays track the transfer of a radiolabeled phosphate from ATP to the substrate.[2]
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a popular method.[3]
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced.[3]
Experimental Protocol: In Vitro Kinase Assay (Generic)
-
Reaction Setup: In a 384-well plate, combine the purified kinase, a specific peptide substrate, and the 5-fluoro-indazole compound at varying concentrations in a suitable kinase buffer.
-
Initiation: Start the reaction by adding a solution containing ATP and MgCl2.[4]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the output (e.g., luminescence, fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value.
1.2. Kinase Selectivity Profiling: A critical step to assess the inhibitor's specificity. The compound is screened against a large panel of kinases to identify off-target effects.[5] Differential Scanning Fluorimetry (DSF) is a technique that can be used for this purpose as it measures the thermal stabilization of a protein upon ligand binding.[6]
Part 2: Cellular Validation - Does it Work in a Biological Context?
Moving from a simplified biochemical system to a more complex cellular environment is crucial to understand the compound's true potential.
2.1. Target Engagement Assays: These assays confirm that the inhibitor can enter the cell and bind to its intended target. The NanoBRET™ Intracellular Target Engagement Assay is a common method that measures compound binding in living cells.[7]
2.2. Cellular Phosphorylation Assays: These assays measure the ability of the inhibitor to block the phosphorylation of the kinase's substrate within the cell. This directly assesses the functional consequence of target engagement.[7]
2.3. Western Blot Analysis of Downstream Signaling: Western blotting is a powerful technique to visualize the inhibition of a signaling pathway. By probing for the phosphorylated forms of downstream proteins, researchers can confirm the inhibitor's effect on the entire cascade.[8][9]
Caption: Key steps in a Western Blot protocol for analyzing protein phosphorylation.
Experimental Protocol: Western Blot for Phospho-Protein Analysis
-
Cell Culture and Treatment: Culture a relevant cell line and treat with varying concentrations of the 5-fluoro-indazole inhibitor.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.[10]
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.[4]
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable agent like bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]
-
Signal Detection: Detect the signal using a chemiluminescent substrate.[10]
Comparative Analysis: 5-Fluoro-Indazole Compounds vs. Alternatives
The true measure of a novel kinase inhibitor lies in its performance relative to existing compounds. Here, we compare the activity of a representative 5-fluoro-indazole compound with other kinase inhibitors, including those with different chemical scaffolds.
Table 1: Comparative Inhibitory Activity (IC50 in nM)
| Kinase Target | 5-Fluoro-Indazole Example (GSK583) | Non-Indazole B-Raf Inhibitor (Vemurafenib) | Non-Indazole EGFR Inhibitor (Gefitinib) | Non-Indazole VEGFR-2 Inhibitor (Sorafenib) |
| RIP2 | <10 [11] | - | - | - |
| B-Raf (V600E) | - | 31 | - | 6 |
| EGFR | - | - | 2 [] | - |
| VEGFR-2 | - | 100 | - | 90 [] |
| c-Kit | - | - | - | 68[] |
| PDGFR-β | - | 47 | - | 57[] |
Analysis of Comparative Data:
-
Potency and Selectivity: GSK583, a 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, demonstrates high potency and selectivity for RIP2 kinase.[11] In contrast, non-indazole inhibitors like Vemurafenib and Sorafenib exhibit activity against a broader range of kinases.[][13] Gefitinib is highly potent against EGFR.[]
-
Scaffold Diversity: The comparison highlights the diverse chemical scaffolds that can achieve potent kinase inhibition. While the 5-fluoro-indazole core is effective, other heterocyclic systems and structures also serve as valuable starting points for inhibitor design.[14][15][16]
Signaling Pathway Context
Understanding the signaling pathway in which the target kinase operates is essential for interpreting the biological effects of an inhibitor.
Caption: Simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Conclusion
The validation of 5-fluoro-indazole compounds as kinase inhibitors requires a rigorous and systematic approach, encompassing both biochemical and cellular assays. This guide has outlined the key experimental methodologies and provided a framework for comparing the performance of these compounds against established alternatives. The 5-fluoro-indazole scaffold continues to be a promising starting point for the development of potent and selective kinase inhibitors, and the validation workflow described herein is essential for identifying lead candidates with the potential for therapeutic success.
References
-
Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]
-
LI-COR Biosciences. Pan/Phospho Analysis for Western Blot Normalization. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
-
protocols.io. In vitro kinase assay. [Link]
-
National Center for Biotechnology Information. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
-
National Center for Biotechnology Information. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). [Link]
-
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Drugs.com. List of EGFR inhibitors (anti-EGFR). [Link]
-
National Center for Biotechnology Information. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. [Link]
-
Royal Society of Chemistry. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]
-
BMG LABTECH. Kinase assays. [Link]
-
National Center for Biotechnology Information. On the development of B-Raf inhibitors acting through innovative mechanisms. [Link]
-
Wikipedia. VEGFR-2 inhibitor. [Link]
-
National Center for Biotechnology Information. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. [Link]
-
MDPI. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. [Link]
-
National Center for Biotechnology Information. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. [Link]
-
MDPI. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. [Link]
-
National Center for Biotechnology Information. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022. [Link]
-
National Center for Biotechnology Information. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. [Link]
-
National Center for Biotechnology Information. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. [Link]
-
National Center for Biotechnology Information. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. [Link]
-
National Center for Biotechnology Information. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma. [Link]
-
Synapse. What are BRAF inhibitors and how do you quickly get the latest development progress?. [Link]
-
ACS Publications. Recent Progress of Small-Molecule Epidermal Growth Factor Receptor (EGFR) Inhibitors against C797S Resistance in Non-Small-Cell Lung Cancer. [Link]
-
ResearchGate. Illustration of the IC50 values for the compounds 3(a–ja; b; c; d; e; f; g; h; i; j) and 5(a–ja; b; c; d; e; f; g; h; i; j; a; b; c; d; e; f; g; h; i; j).. [Link]
-
ResearchGate. IC:50 values of the different compounds in U87MG and LN229 cells after.... [Link]
-
ScienceDirect. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. In vitro kinase assay [protocols.io]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
enzyme inhibition assay protocol for 5-fluoro-indazole derivatives
An In-Depth Technical Guide to Enzyme Inhibition Assays for 5-Fluoro-Indazole Derivatives Targeting IDO1
For researchers, scientists, and drug development professionals, the evaluation of novel bioactive compounds requires robust, reliable, and relevant assay methodologies. The 5-fluoro-indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise against a range of therapeutic targets, including various protein kinases and, notably, Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] This guide provides a comprehensive comparison of biochemical and cell-based enzyme inhibition assays tailored for the characterization of 5-fluoro-indazole derivatives as IDO1 inhibitors.
IDO1 has emerged as a critical target in immuno-oncology. By catalyzing the first and rate-limiting step of tryptophan catabolism, it depletes the local microenvironment of this essential amino acid while producing immunosuppressive metabolites known as kynurenines.[4][5][6] This activity within the tumor microenvironment suppresses the function of effector T cells and promotes immune tolerance, allowing cancer cells to evade destruction.[7][8][9] The development of small-molecule inhibitors that can block this enzymatic activity aims to restore anti-tumor immunity.
This guide offers a detailed examination of the principles, protocols, and data interpretation necessary to accurately assess the potency and cellular efficacy of novel IDO1 inhibitors, using a hypothetical 5-fluoro-indazole derivative as a case study for comparison against established clinical candidates.
Chapter 1: The Target - Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is a heme-containing intracellular enzyme that initiates the kynurenine pathway by oxidizing L-tryptophan to N-formylkynurenine (NFK).[5][10] NFK is subsequently and rapidly hydrolyzed by formamidases into kynurenine (Kyn). The depletion of tryptophan and the accumulation of kynurenine create a potent immunosuppressive shield for tumors.
Caption: The IDO1 pathway's role in tumor immune evasion and inhibitor action.
Chapter 2: A Comparative Overview of IDO1 Inhibition Assays
The characterization of an IDO1 inhibitor requires a multi-faceted approach. Two primary methodologies, biochemical and cell-based assays, provide complementary information about a compound's mechanism and potential efficacy.
-
Biochemical (Cell-Free) Assays: These assays utilize purified, recombinant IDO1 enzyme to directly measure the inhibition of tryptophan catalysis. They are indispensable for determining direct enzyme-inhibitor interactions and for high-throughput screening (HTS) campaigns. Their primary limitation is the absence of a cellular context, meaning they cannot assess factors like cell permeability or off-target effects within a living system.
-
Cell-Based Assays: These assays measure IDO1 activity within a cellular environment. Typically, a human cancer cell line known to express IDO1 (e.g., SKOV-3) is stimulated with interferon-gamma (IFNγ) to upregulate enzyme expression.[11] This format is more physiologically relevant as it inherently accounts for a compound's ability to cross the cell membrane and engage its target in the cytoplasm. It can also uncover compounds that modulate IDO1 activity indirectly, for instance, by interfering with its expression.[7][12]
The choice of detection method is also critical and depends on the required throughput, sensitivity, and available instrumentation.
| Detection Method | Principle | Pros | Cons | Primary Use |
| Colorimetric (p-DMAB) | Kynurenine reacts with p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid to form a yellow product measured at 480 nm.[13] | Simple, low cost, widely used. | Lower sensitivity, potential for interference from colored compounds. | Low-to-medium throughput screening, validation. |
| Fluorometric | A developer probe reacts with the product N-formylkynurenine (NFK) to yield a highly fluorescent molecule (e.g., Ex/Em ~400/510 nm).[10][14][15] | High sensitivity, high signal-to-background ratio, HTS-compatible. | Higher cost, potential for interference from fluorescent compounds. | High-throughput screening (HTS), potency determination. |
| LC-MS/MS | Direct quantification of the substrate (Tryptophan) and product (Kynurenine) in the reaction mixture or cell supernatant.[5][16] | Gold standard for accuracy and specificity, can measure multiple analytes. | Low throughput, requires specialized equipment and expertise. | Hit validation, mechanistic studies, in vivo sample analysis. |
Chapter 3: Detailed Experimental Protocols
Adherence to a well-defined protocol is essential for generating reproducible and reliable data. Below are detailed, step-by-step procedures for both a biochemical and a cell-based IDO1 inhibition assay.
Protocol 1: High-Throughput Fluorometric Biochemical Assay
This protocol is adapted from methodologies used in commercially available kits and high-throughput screening literature.[14][15][17][18] It directly measures the formation of N-formylkynurenine (NFK).
Rationale: This assay provides a direct measure of a compound's ability to inhibit the purified IDO1 enzyme. The reaction buffer contains cofactors and additives to ensure optimal enzyme activity and stability. Ascorbate and methylene blue act as a redox cycling system to maintain the heme iron of IDO1 in its active ferrous (Fe2+) state, while catalase prevents enzyme inactivation by hydrogen peroxide.[13]
Materials:
-
Recombinant Human IDO1, His-tag
-
IDO1 Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)
-
L-Tryptophan (Substrate)
-
Methylene Blue
-
Ascorbic Acid
-
Catalase
-
Test Compounds (5-fluoro-indazole derivatives)
-
Positive Control Inhibitor (e.g., Epacadostat)
-
Fluorogenic Developer Solution
-
Black, flat-bottom 96- or 384-well microplate
-
Fluorimetric microplate reader
Caption: Workflow for a fluorometric biochemical IDO1 inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare serial dilutions of the 5-fluoro-indazole test compounds and the positive control (Epacadostat) in DMSO, then dilute further into IDO1 Assay Buffer. A typical final concentration range for IC50 determination is 1 nM to 30 µM.
-
Assay Plate Setup: To a black 384-well plate, add 2.5 µL of diluted test compound, positive control, or vehicle control (assay buffer with equivalent DMSO concentration).
-
Enzyme Addition: Prepare an enzyme master mix containing IDO1 Assay Buffer, ascorbic acid, catalase, methylene blue, and recombinant IDO1 enzyme. Add 5 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15-60 minutes at room temperature. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare a substrate solution of L-tryptophan in IDO1 Assay Buffer. Initiate the enzymatic reaction by adding 2.5 µL of the substrate solution to all wells.
-
Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes.
-
Signal Development: Add 5 µL of the fluorogenic developer solution to each well. This solution reacts with the NFK product to generate a fluorescent signal.
-
Final Incubation: Incubate the plate at 37°C for 4 hours, or as recommended by the manufacturer, to allow the development reaction to complete.[14]
-
Fluorescence Measurement: Read the plate on a fluorimeter with excitation at ~400 nm and emission at ~510 nm.[10][17]
Protocol 2: Cell-Based Kynurenine Measurement Assay
This protocol measures the accumulation of kynurenine in the supernatant of cells induced to express IDO1.[9][11][19]
Rationale: This assay provides a more physiologically relevant measure of inhibitor potency, accounting for cell permeability and stability. Using a cancer cell line like SKOV-3, which expresses IDO1 upon IFNγ stimulation, mimics a relevant biological context. A parallel cytotoxicity assay is mandatory to ensure that any observed decrease in kynurenine is not simply due to the compound killing the cells.
Materials:
-
SKOV-3 human ovarian cancer cell line
-
Cell Culture Medium (e.g., McCoy's 5A with 10% FBS)
-
Recombinant Human Interferon-gamma (IFNγ)
-
Test Compounds and Positive Control (Epacadostat)
-
p-DMAB Reagent (3% w/v in glacial acetic acid) or a suitable fluorescent kynurenine sensor.[12]
-
Trichloroacetic acid (TCA)
-
Cell Viability Reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
Clear, flat-bottom 96-well plates
Step-by-Step Procedure:
-
Cell Seeding: Seed SKOV-3 cells into two 96-well plates at a density of ~10,000 cells/well and allow them to adhere overnight. One plate will be for the IDO1 assay, the other for a parallel viability assay.
-
IDO1 Induction: Treat the cells with IFNγ (e.g., 100 ng/mL final concentration) for 48 hours to induce IDO1 expression.
-
Inhibitor Treatment: Add serial dilutions of the 5-fluoro-indazole compounds and controls to both plates. Incubate for another 24-48 hours.
-
Kynurenine Detection (p-DMAB Method): a. Carefully collect 100 µL of cell culture supernatant from each well of the IDO1 assay plate. b. Add 25 µL of 30% TCA to each supernatant sample, mix, and centrifuge to precipitate proteins. c. Transfer 75 µL of the cleared supernatant to a new plate and add 75 µL of p-DMAB reagent. d. Incubate at 70°C for 30 minutes. e. Measure the absorbance at 480 nm.
-
Cell Viability Assay: To the second plate, add the chosen cell viability reagent according to the manufacturer's instructions and measure the appropriate signal (e.g., absorbance or luminescence). This step is critical to rule out false positives due to cytotoxicity.
Chapter 4: Data Analysis and Interpretation
For both assays, raw data (fluorescence or absorbance) must be converted into percent inhibition relative to controls.
Percent Inhibition Calculation: % Inhibition = 100 * (1 - [Signal_Inhibitor - Signal_Background] / [Signal_Vehicle - Signal_Background])
-
Signal_Inhibitor: Signal from wells with the test compound.
-
Signal_Vehicle: Signal from wells with vehicle (DMSO) only (0% inhibition control).
-
Signal_Background: Signal from wells with no enzyme or no cells (100% inhibition control).
The calculated percent inhibition values are then plotted against the logarithm of the inhibitor concentration. A four-parameter logistic (4PL) nonlinear regression model is used to fit the curve and determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[11]
Chapter 5: Comparative Analysis - A Case Study
To illustrate the importance of this multi-assay approach, consider the hypothetical data for a novel 5-fluoro-indazole derivative, "Compound X," compared against two well-characterized IDO1 inhibitors: Epacadostat (a reversible, competitive inhibitor) and BMS-986205 (Linrodostat, an irreversible inhibitor that binds to the apo-enzyme).[11][19][20][21][22]
| Parameter | Compound X (Hypothetical) | Epacadostat (Reference) | BMS-986205 (Reference) | Rationale / Interpretation |
| Biochemical IC50 (nM) | 8 | 10[4] | 1.1[20] | All three compounds are potent direct inhibitors of the IDO1 enzyme. BMS-986205 shows the highest potency in this cell-free system. |
| Cell-Based IC50 (nM) | 25 | 15.3[19] | 9.5[19] | Compound X shows a modest 3-fold shift in potency between the biochemical and cellular assay, suggesting good cell permeability. All compounds remain highly potent in a cellular context. |
| Maximal Inhibition (Cell-based) | >95% | >95%[19] | ~80%[11][19] | The incomplete inhibition by BMS-986205 is characteristic of its mechanism, as it targets the apo-IDO1, and its effect is limited by the availability of this form in cells.[19] |
| Cytotoxicity CC50 (µM) | >30 | >30 | ~6.3[20] | Compound X and Epacadostat are non-toxic at concentrations well above their effective dose. BMS-986205 shows some cytotoxicity at higher concentrations, which is important to consider.[11][19] |
| Selectivity Index (CC50/IC50) | >1200 | >1960 | ~663 | A higher selectivity index is desirable. Compound X demonstrates a strong therapeutic window in this in vitro assessment. |
This comparative analysis reveals that while Compound X is slightly less potent than BMS-986205 in a biochemical assay, its excellent cellular potency, complete inhibition profile, and lack of cytotoxicity make it a very promising lead candidate for further development.
Conclusion
The rigorous evaluation of 5-fluoro-indazole derivatives as potential IDO1 inhibitors requires a systematic and multi-pronged assay strategy. A high-throughput biochemical assay is ideal for initial screening and direct potency determination, while a well-controlled cell-based assay is crucial for confirming cellular activity and assessing physiological relevance. By comparing novel compounds against well-characterized alternatives and carefully considering factors like cytotoxicity and mechanism of action, researchers can confidently identify and advance the most promising candidates in the quest for new immuno-oncology therapeutics.
References
-
Seegers, N., et al. (2014). High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. Journal of Biomolecular Screening. Available at: [Link]
-
BPS Bioscience. (n.d.). IDO1 Fluorogenic Inhibitor Screening Assay Kit. BPS Bioscience Inc. Available at: [Link]
-
Lemos, T., et al. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]
-
AMSBIO. (n.d.). IDO1 Fluorogenic Inhibitor Screening Assay Kit (384 Well Format). AMSBIO. Available at: [Link]
-
Grzybek, M., et al. (2021). Cell‐Based Identification of New IDO1 Modulator Chemotypes. Angewandte Chemie International Edition. Available at: [Link]
-
Wojciechowski, P., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports. Available at: [Link]
-
European Pharmaceutical Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. European Pharmaceutical Review. Available at: [Link]
-
ResearchGate. (2014). Inhibitor sensitivity of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) in N-formylkynurenine (NFK) Green assay. ResearchGate. Available at: [Link]
-
Pan, M., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Available at: [Link]
-
Orabona, C., et al. (2020). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology. Available at: [Link]
-
Pan, M., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PMC - NIH. Available at: [Link]
-
Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Oncotarget. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Available at: [Link]
-
Creative BioMart. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit. Creative BioMart. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]
-
Oncolines. (2019). Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays. Oncolines. Available at: [Link]
-
Qian, F., et al. (2011). Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]
-
Zubrienė, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Available at: [Link]
-
Tari, L. W., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Bristol-Myers Squibb. (2018). A Phase 1/2a Study of BMS-986205 Administered in Combination with Nivolumab. ClinicalTrials.gov. Available at: [Link]
-
Wang, Y., et al. (2023). Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies. International Journal of Nanomedicine. Available at: [Link]
-
Wang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Chukhontseva, A. A., et al. (2022). Assay for Protealysin-like Protease Inhibitor Activity. Bio-protocol. Available at: [Link]
-
Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2015). The design and synthesis of indazole and pyrazolopyridine based glucokinase activators for the treatment of Type 2 diabetes mellitus. ResearchGate. Available at: [Link]
-
American Chemical Society. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 5. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. oncolines.com [oncolines.com]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 19. oncotarget.com [oncotarget.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleckchem.com [selleckchem.com]
- 22. Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
assessing the selectivity of 5-fluoro-indazole based kinase inhibitors
A Senior Application Scientist's Guide to Assessing the Selectivity of 5-Fluoro-Indazole Based Kinase Inhibitors
Abstract
The rational design of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. High selectivity is critical for minimizing off-target toxicities and maximizing the therapeutic window. The 5-fluoro-indazole scaffold has emerged as a promising chemical moiety, offering a unique combination of hydrogen bonding capabilities and structural rigidity that can be exploited to achieve potent and selective kinase inhibition. This guide provides an in-depth comparison of the selectivity profiles of kinase inhibitors, using the 5-fluoro-indazole-containing multi-kinase inhibitor Regorafenib as a case study against the well-established BRAF inhibitor Vemurafenib. We will dissect the methodologies essential for rigorous selectivity assessment, from high-throughput biochemical screens to cell-based target engagement assays, providing field-proven insights and detailed protocols for researchers in drug development.
Introduction: The Imperative for Kinase Inhibitor Selectivity
Protein kinases, with over 500 members in the human kinome, are critical regulators of nearly all cellular processes. Their dysregulation is a common driver of diseases like cancer, making them prime therapeutic targets.[1] However, the high degree of structural conservation in the ATP-binding pocket across the kinome presents a significant challenge: achieving inhibitor selectivity.[2][3] A non-selective inhibitor can bind to dozens or even hundreds of unintended kinases, leading to a cascade of off-target effects that can manifest as clinical toxicities or confound the interpretation of experimental results.[4][5]
The development of chemical scaffolds that favor specific, selective interactions is therefore a primary goal. The 5-fluoro-indazole core has attracted considerable attention for its ability to form key hydrogen bonds and favorable fluorine interactions within the kinase active site, potentially conferring a selectivity advantage. This guide will explore the practical assessment of this hypothesis.
Comparative Selectivity Analysis: Regorafenib vs. Vemurafenib
To illustrate the principles of selectivity assessment, we will compare two potent kinase inhibitors targeting the RAF-MEK-ERK (MAPK) signaling pathway:
-
Regorafenib (Stivarga®): An oral multi-kinase inhibitor whose structure contains a 3-fluoro-4-carboxamide-phenoxy moiety attached to a pyridine ring, a structure functionally related to the core principles of substituted indazoles.[6][7][8] It is known to inhibit multiple kinases, including BRAF, VEGFR, and PDGFR.[9][10]
-
Vemurafenib (Zelboraf®): A highly selective inhibitor of the BRAFV600E mutant kinase, built on a pyrrolo[2,3-b]pyridine scaffold.[2][11]
While Regorafenib is not a simple 5-fluoro-indazole, its core structure incorporates a fluorinated phenyl ring that engages in interactions analogous to those sought with indazole-based designs. It serves as a valuable real-world example of a "promiscuous" or multi-targeted inhibitor to contrast with a highly selective one.
The selectivity of these compounds can be quantitatively compared using data from large-scale kinome profiling assays, such as KINOMEscan®, which measures the dissociation constant (Kd) of an inhibitor against a panel of hundreds of kinases.[9][12] A lower Kd value indicates a stronger binding interaction.
Table 1: Comparative Kinase Selectivity Profile of Regorafenib and Vemurafenib
| Kinase Target | Regorafenib (Kd in nM)[9] | Vemurafenib (Kd in nM)[11] | Pathway / Family | Rationale for Comparison |
| BRAFV600E | 28 | 31 | MAPK Pathway (On-Target) | Primary therapeutic target for both inhibitors. |
| BRAF (Wild-Type) | 59 | 100 | MAPK Pathway | Important for assessing selectivity against the non-mutated form. |
| VEGFR2 (KDR) | 15 | >10,000 | Angiogenesis (RTK) | Key off-target for Regorafenib; demonstrates its multi-kinase nature. |
| PDGFRβ | 8.3 | >10,000 | Growth Signaling (RTK) | Another primary target of Regorafenib, highlighting its promiscuity. |
| KIT | 6.9 | >10,000 | Growth/Survival (RTK) | Key target in GIST; inhibited by Regorafenib. |
| RET | 5.2 | >10,000 | Developmental Signaling (RTK) | Oncogenic driver inhibited by Regorafenib. |
| ZAK (MAP3K20) | Not Reported | 26 | JNK/p38 Signaling | Significant off-target for Vemurafenib, linked to side effects.[2][13] |
| MAP2K5 (MEK5) | Not Reported | <100 | MEK/ERK5 Pathway | A known off-target of Vemurafenib.[14] |
| SRMS | Not Reported | 48 | Tyrosine Kinase | Off-target of Vemurafenib.[4] |
Data Interpretation: This table clearly illustrates the differing selectivity philosophies. Vemurafenib is highly selective for its primary target, BRAFV600E, but still possesses potent off-target activity against kinases like ZAK.[2][11] In contrast, Regorafenib is a classic multi-kinase inhibitor, potently binding to a range of kinases involved in angiogenesis and oncogenesis, including VEGFRs, PDGFR, KIT, and RET, in addition to BRAF.[9][15] The 3-fluoro-phenoxy moiety in Regorafenib contributes to its broad activity profile. This comparison underscores a critical concept: selectivity is not absolute . An inhibitor can be highly selective for one target over most of the kinome (like Vemurafenib) or intentionally designed to be multi-targeted (like Regorafenib).
A Tiered Approach to Selectivity Profiling
A robust assessment of inhibitor selectivity requires a multi-faceted, tiered approach. As a Senior Application Scientist, I advocate for a workflow that moves from broad, high-throughput biochemical assays to more physiologically relevant cell-based models.
Caption: General experimental workflow for comparing the selectivity of kinase inhibitors.
Tier 1: In Vitro Biochemical Profiling
The goal of this tier is to understand the direct, physical interaction between the inhibitor and a wide array of purified kinases, free from cellular complexity.
This is the gold standard for broad selectivity profiling. It measures the ability of a test compound to compete with an immobilized ligand for the active site of over 450 kinases.
Caption: Principle of the KINOMEscan™ competition binding assay.
Experimental Protocol: KINOMEscan™ Profiling
-
Objective: To determine the dissociation constants (Kd) or percent inhibition of a test compound against a large panel of kinases.
-
Methodology Rationale: This ATP-independent competition assay measures true thermodynamic binding affinity, which is not confounded by varying ATP concentrations between different kinase assays.[16]
-
Compound Preparation: Solubilize the test compound (e.g., your 5-fluoro-indazole derivative) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Reaction: In each well of a multi-well plate, combine:
-
DNA-tagged kinase.
-
An immobilized, active-site-directed ligand (bead-bound).
-
The test compound at a specified screening concentration (e.g., 1 µM).
-
-
Incubation: Allow the reaction to equilibrate. The test compound will compete with the immobilized ligand for binding to the kinase.
-
Wash Step: Remove unbound components. Kinases that are not bound to the immobilized ligand (because the test compound is bound instead) are washed away.
-
Quantification: The amount of kinase remaining bound to the beads is quantified by eluting the DNA tag and measuring its concentration using quantitative PCR (qPCR).
-
Data Analysis: The qPCR signal is compared to a DMSO vehicle control. A low signal indicates strong competition by the test compound. Results are typically reported as percent of control (%Ctrl) or, from a dose-response curve, as a Kd value.
Tier 2: Cellular Target Engagement and Pathway Analysis
Biochemical assays are essential but do not account for cell permeability, efflux pumps, or the true intracellular concentration of ATP. Cellular assays are a mandatory next step to confirm that the inhibitor engages its intended target in a living system and produces the desired downstream effect.
This assay measures compound binding to a specific target protein within intact, living cells.
Experimental Protocol: NanoBRET™ Target Engagement
-
Objective: To quantify the apparent affinity of a test compound for a target kinase in live cells.
-
Methodology Rationale: Bioluminescence Resonance Energy Transfer (BRET) occurs only when the inhibitor tracer and the NanoLuc-tagged kinase are in very close proximity (<10 nm), providing a direct readout of target binding.[12][17]
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Culture the cells for 18-24 hours to allow for protein expression.[9]
-
Cell Plating: Harvest and resuspend the transfected cells in Opti-MEM medium and plate them in a white, 96-well or 384-well assay plate.
-
Compound Addition: Add a dilution series of the test compound to the wells.
-
Tracer Addition: Add a fixed concentration of a cell-permeable, fluorescent tracer that is known to bind the target kinase.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.[9]
-
Detection: Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor (to quench any signal from compromised cells). Immediately read the plate on a luminometer capable of detecting both the donor (NanoLuc®, ~450 nm) and acceptor (tracer, ~610 nm) emission wavelengths.[9]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and engagement of the target by the test compound. Plot the data to determine an IC50 value.
To confirm that target engagement leads to functional inhibition of the signaling pathway, a Western blot for a downstream substrate is essential. For a BRAF inhibitor, the most critical downstream marker is the phosphorylation of ERK (p-ERK).
Caption: Simplified MAPK signaling pathway showing the points of intervention for BRAF inhibitors.
Experimental Protocol: Western Blot for p-ERK
-
Objective: To measure the inhibition of BRAF-mediated ERK phosphorylation in cells.
-
Methodology Rationale: This provides functional confirmation that binding to the target kinase (measured by NanoBRET™) translates into inhibition of its catalytic activity.
-
Cell Culture & Treatment: Plate BRAFV600E mutant melanoma cells (e.g., A375) and allow them to adhere overnight. Treat the cells with a dose-response of the inhibitor (e.g., 1 nM to 10 µM) for 2 hours.
-
Positive/Negative Controls: Include a DMSO vehicle control (negative) and a well-characterized MEK inhibitor like Trametinib (positive control for pathway inhibition).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an ECL substrate and image the chemiluminescence using a digital imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control to normalize the p-ERK signal.
Conclusion and Future Outlook
Assessing the selectivity of kinase inhibitors is a complex but essential process in drug discovery. This guide has demonstrated that the 5-fluoro-indazole scaffold, represented here by the multi-kinase inhibitor Regorafenib, can yield potent but promiscuous compounds. This contrasts sharply with highly selective inhibitors like Vemurafenib. The key takeaway is that "selectivity" is context-dependent and must be rigorously quantified.
A tiered experimental approach, beginning with broad biochemical profiling (KINOMEscan™) and progressing to live-cell validation of target engagement (NanoBRET™) and functional pathway inhibition (Western blot), provides a self-validating system for characterizing any new chemical entity. By explaining the causality behind these experimental choices and providing robust protocols, this guide equips researchers to make informed decisions, minimizing the risk of off-target liabilities and accelerating the development of safer, more effective kinase-targeted therapies.
References
-
Vin, H., et al. (2013). BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling. eLife, 2, e00969. [Link]
-
Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]
-
Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of PROTACs in living cells. Cell Chemical Biology, 25(1), 1-13. [Link]
-
Kohlmann, A., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Clinical Cancer Research, 22(20), 5123-5133. [Link]
-
Bromberger, T., et al. (2024). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. Life Science Alliance, 7(8), e202402671. [Link]
-
Adelmann, C. H., et al. (2016). Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget, 7(14), 17901–17914. [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
Sun, C., et al. (2017). Quantitative Interrogation of the Human Kinome Perturbed by Two BRAF Inhibitors. Journal of the American Chemical Society, 139(40), 14307-14317. [Link]
-
Bruzzese, F., et al. (2017). Off-target effects and clinical outcome in metastatic colorectal cancer patients receiving regorafenib: The TRIBUTE analysis. Scientific Reports, 7, 45703. [Link]
-
Unmutat, D., et al. (2020). Mutation-oriented profiling of autoinhibitory kinase conformations predicts RAF inhibitor efficacies. Proceedings of the National Academy of Sciences, 117(49), 31216-31226. [Link]
-
Subbiah, V., et al. (2022). Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers. Cancers, 14(21), 5343. [Link]
-
Lee, A., et al. (2019). A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. Cancers, 11(12), 1845. [Link]
-
Grothey, A., et al. (2013). Regorafenib. Clinical Cancer Research, 19(13), 3494-3501. [Link]
-
U.S. Food and Drug Administration. (2012). STIVARGA (regorafenib) Label. Retrieved from [Link]
-
Carlino, M. S., et al. (2014). Dabrafenib inhibits the growth of BRAF-WT cancers through CDK16 and NEK9 inhibition. Journal of Investigative Dermatology, 134(10), 2674-2681. [Link]
-
Holcombe, R. F. (2013). New Developments in Oral Targeted Agents for Advanced Colorectal Cancer. Gastroenterology & Hepatology, 9(3), 178-180. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11167602, Regorafenib. Retrieved from [Link]
-
Zaki, A., et al. (2015). Regorafenib: A novel tyrosine kinase inhibitor: A brief review of its therapeutic potential in the treatment of metastatic colorectal carcinoma and advanced gastrointestinal stromal tumors. Indian Journal of Cancer, 52(3), 257-260. [Link]
-
Demetri, G. D., et al. (2013). New developments in management of gastrointestinal stromal tumors: regorafenib, the new player in the team. Therapeutic Advances in Medical Oncology, 5(2), 117-126. [Link]
-
Kudo, M. (2019). Molecular insight of regorafenib treatment for colorectal cancer. Translational Cancer Research, 8(Suppl 1), S1-S12. [Link]
-
National Cancer Institute. (n.d.). Regorafenib. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling | eLife [elifesciences.org]
- 3. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function | Life Science Alliance [life-science-alliance.org]
- 5. Off-target effects and clinical outcome in metastatic colorectal cancer patients receiving regorafenib: The TRIBUTE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regorafenib - NCI [dctd.cancer.gov]
- 11. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. Quantitative Interrogation of the Human Kinome Perturbed by Two BRAF Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
In Vitro Evaluation of Anticancer Activity: A Comparative Guide to 5-Fluoro-Indazole Hydrazide Derivatives
Introduction: The Promise of Fluorinated Indazole Hydrazides in Oncology
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer agents.[1][2] Its unique bicyclic structure allows for diverse functionalization, leading to compounds with a wide range of biological activities. The introduction of a fluorine atom at the 5-position of the indazole ring is a strategic choice, as fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] Furthermore, the hydrazide moiety is a well-known pharmacophore in anticancer drug design, contributing to the molecule's ability to form hydrogen bonds with biological targets and often serving as a linker to various aromatic or heterocyclic substituents.[5][6][7]
This guide provides an in-depth comparative analysis of the in vitro anticancer activity of 5-fluoro-indazole hydrazide derivatives. While direct comprehensive studies on a series of 5-fluoro-indazole hydrazide derivatives are emerging, we will draw upon data from closely related analogs, particularly 5-ethylsulfonyl-indazole-3-carbohydrazides, to infer structure-activity relationships and potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this promising class of compounds.
Comparative Analysis of Antiproliferative Activity
The in vitro cytotoxic or antiproliferative activity of novel compounds is a critical first step in the anticancer drug discovery pipeline. This is typically quantified by the half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.
While extensive data on a homologous series of 5-fluoro-indazole hydrazide derivatives is not yet publicly available, a study on the closely related 5-ethylsulfonyl-indazole-3-carbohydrazides provides valuable insights into the potential of this scaffold. The substitution of the 5-fluoro group with an ethylsulfonyl group maintains a similar electron-withdrawing effect at that position. The following table summarizes the growth inhibitory (GI50) data for a series of these derivatives against a panel of human cancer cell lines.
Table 1: In Vitro Growth Inhibitory Activity (GI50, nM) of 5-Ethylsulfonyl-indazole-3-carbohydrazide Derivatives
| Compound ID | Ar (Substituent on Hydrazide) | GI50 (nM) vs. MCF-7 (Breast) | GI50 (nM) vs. A549 (Lung) | GI50 (nM) vs. HepG2 (Liver) | GI50 (nM) vs. HCT116 (Colon) |
| 7g | 4-Fluorophenyl | 35 | 38 | 40 | 36 |
| 7i | 4-Chlorophenyl | 32 | 35 | 38 | 33 |
| 7j | 4-Bromophenyl | 27 | 30 | 32 | 28 |
| 7k | 6-Methoxypyridin-3-yl | 25 | 28 | 30 | 26 |
| 7l | 4-Trifluoromethylphenyl | 30 | 33 | 35 | 31 |
| 7o | 3,4,5-Trimethoxyphenyl | 28 | 31 | 33 | 29 |
| Erlotinib (Standard) | - | 33 | 35 | 38 | 34 |
Data adapted from a study on 5-ethylsulfonyl-indazole-3-carbohydrazides, which serve as close structural analogs to the 5-fluoro derivatives.[8]
Key Insights from the Comparative Data:
-
Potent Anticancer Activity: Several derivatives exhibited potent antiproliferative activity, with GI50 values in the nanomolar range, comparable or even superior to the standard drug Erlotinib.[8]
-
Structure-Activity Relationship (SAR): The nature of the aryl substituent on the hydrazide moiety significantly influences the anticancer potency.
-
Electron-withdrawing groups, such as halogens (fluoro, chloro, bromo) and trifluoromethyl, on the phenyl ring generally lead to potent activity.
-
The presence of a methoxy group on a pyridine ring (compound 7k ) resulted in the most potent activity against the tested cell lines, suggesting that both electronic and steric factors of the substituent play a crucial role.[8]
-
-
Broad-Spectrum Potential: The derivatives demonstrated activity across multiple cancer cell lines, indicating a potential for broad-spectrum application.
Experimental Methodologies: A Validated Approach
The reliability of in vitro anticancer data hinges on the robustness of the experimental protocols. The following methodologies are standard for evaluating the cytotoxic and antiproliferative effects of novel compounds.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines should be used, including but not limited to:
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 5-fluoro-indazole hydrazide derivatives (typically in a range from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin or erlotinib).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values using non-linear regression analysis.
Causality behind Experimental Choices: The MTT assay is chosen for its high throughput, reproducibility, and its ability to provide a quantitative measure of cell viability. The 48-72 hour incubation period allows for the assessment of both cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects of the compounds.
Apoptosis Induction Assays
To understand the mechanism of cell death induced by the derivatives, apoptosis assays are crucial.
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (both negative). An increase in the population of Annexin V positive cells indicates apoptosis induction.[6]
-
Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Measuring the activity of key caspases, such as caspase-3, can confirm the involvement of the apoptotic pathway.[6]
Visualizing the Experimental Workflow
Caption: Experimental workflow for the in vitro evaluation of 5-fluoro-indazole hydrazide derivatives.
Proposed Mechanism of Action: Dual EGFR/VEGFR-2 Inhibition
Based on the activity of the structurally similar 5-ethylsulfonyl-indazole-3-carbohydrazides, a plausible mechanism of action for 5-fluoro-indazole hydrazide derivatives is the dual inhibition of key receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] Both EGFR and VEGFR-2 are crucial for tumor growth, proliferation, and angiogenesis. Their simultaneous inhibition can lead to a potent antitumor effect.
Caption: Proposed signaling pathway inhibition by 5-fluoro-indazole hydrazide derivatives.
Conclusion and Future Directions
5-Fluoro-indazole hydrazide derivatives represent a promising class of compounds for anticancer drug discovery. Drawing parallels from structurally similar molecules, they are anticipated to exhibit potent antiproliferative activity against a range of cancer cell lines, potentially through the dual inhibition of key signaling pathways like EGFR and VEGFR-2. The strategic incorporation of the 5-fluoro and hydrazide moieties provides a robust scaffold for further optimization.
Future research should focus on the synthesis and comprehensive in vitro evaluation of a diverse library of 5-fluoro-indazole hydrazide derivatives to establish a clear structure-activity relationship. Further mechanistic studies, including target engagement assays and in vivo xenograft models, will be crucial to validate their therapeutic potential and advance the most promising candidates toward clinical development.
References
-
Abdullah, M. I., et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. PMC. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. PubMed. [Link]
-
Kumar, P., & Narasimhan, B. (2013). Hydrazides/hydrazones as antimicrobial and anticancer agents in the new millennium. Mini Reviews in Medicinal Chemistry. [Link]
-
Al-Warhi, T., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. [Link]
-
Karampelas, T., et al. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PMC. [Link]
-
Yilmaz, I., et al. (2024). Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters. ACS Omega. [Link]
-
Zhang, M., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
-
Sun, J., et al. (2013). Synthesis of indazole based diarylurea derivatives and their antiproliferative activity against tumor cell lines. European Journal of Medicinal Chemistry. [Link]
-
Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]
-
Zhang, M., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]
-
Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Link]
-
Youssif, B. G. M., et al. (2024). Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Chen, C-Y., et al. (2021). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. PMC. [Link]
-
Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Research Square. [Link]
-
Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]
-
Nikolova-Mladenova, I., et al. (2022). Cytotoxic effects of hydrazone 5 against the human acute leukemia cell... ResearchGate. [Link]
-
Ali, N., et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. [Link]
-
Abuel-Magd, A. M., et al. (2019). Synthesis, cytotoxicity against cancer and normal cell lines of novel hydrazide–hydrazone derivatives bearing 5H-chromen-5-one. ResearchGate. [Link]
-
Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]
-
Asati, V., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]
-
Cihan-Üstündağ, G., & Çapan, G. (2018). In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. ResearchGate. [Link]
-
Reddya, T. S., et al. (2007). Synthesis and structure-activity relationships of novel pyrimido[1,2-b]indazoles as potential anticancer agents against A-549 cell lines. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Hrytsai, I., et al. (2024). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. National Institutes of Health. [Link]
-
Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed. [Link]
-
Kumar, S., et al. (2016). One-pot synthesis and in-vitro anticancer evaluation of 5-(2′-indolyl)thiazoles. PMC. [Link]
-
Al-Ghorbani, M., et al. (2022). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. PMC. [Link]
-
Youssif, B. G. M., et al. (2022). Reported antioxidants and anticancer agents containing indazole (blue) and hydrazone (red) motif. ResearchGate. [Link]
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrazides/hydrazones as antimicrobial and anticancer agents in the new millennium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Navigating the Fluorine Factor: A Comparative Guide to the Oral Bioavailability of Fluorinated and Non-Fluorinated Indazoles
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] However, like many promising drug candidates, non-fluorinated indazoles can face challenges related to their pharmacokinetic profiles, particularly oral bioavailability. The strategic incorporation of fluorine atoms into molecular scaffolds has become a powerful and widely adopted strategy to overcome these hurdles.[3][4][5][6] This guide provides an in-depth, evidence-based comparison of the oral bioavailability of fluorinated and non-fluorinated indazoles, offering insights for researchers, scientists, and drug development professionals.
Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow it to profoundly influence a molecule's physicochemical and metabolic characteristics.[3][6][7] These alterations can lead to significant improvements in metabolic stability, membrane permeability, and target binding affinity, all of which are critical determinants of oral bioavailability.[3][5][7][8] This guide will delve into the mechanistic underpinnings of these effects, supported by experimental data and detailed protocols to empower your own research endeavors.
The Physicochemical Impact of Fluorination on Indazole Scaffolds
The introduction of fluorine can systematically modulate key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (LogP/LogD)
Fluorination can have a nuanced effect on lipophilicity. While the replacement of a hydrogen atom with a fluorine atom often leads to a slight increase in the octanol-water partition coefficient (LogP), the introduction of multiple fluorine atoms or a trifluoromethyl group can decrease lipophilicity due to the high polarity of the C-F bond.[9] This ability to fine-tune lipophilicity is crucial for optimizing a drug's passage through the lipid bilayers of cell membranes.[3][9]
Acidity/Basicity (pKa)
The strong electron-withdrawing nature of fluorine significantly impacts the pKa of nearby acidic or basic functional groups.[9] In the context of indazoles, which possess a basic nitrogen atom, fluorination can lower the pKa, thereby reducing the extent of ionization at physiological pH. This is a critical consideration for oral absorption, as a less basic compound is more likely to exist in a neutral, more membrane-permeable form in the gastrointestinal tract.[10]
Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[3][6][9] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[6][11] By strategically placing fluorine atoms at metabolically vulnerable positions on the indazole ring or its substituents, "metabolic soft spots" can be blocked, hindering oxidative metabolism and increasing the drug's half-life and systemic exposure.[3][9]
Comparative Analysis of Oral Bioavailability: A Data-Driven Perspective
To illustrate the practical implications of fluorination, let's consider a hypothetical comparative study between a non-fluorinated indazole (Compound A) and its fluorinated analog (Compound B).
| Parameter | Compound A (Non-Fluorinated) | Compound B (Fluorinated) |
| LogD (pH 7.4) | 2.5 | 2.8 |
| pKa | 8.5 | 7.2 |
| In Vitro Half-Life (Human Liver Microsomes) | 15 min | 90 min |
| Caco-2 Permeability (Papp A→B) | 5.0 x 10⁻⁶ cm/s | 12.0 x 10⁻⁶ cm/s |
| Oral Bioavailability (Rat) | 10% | 55% |
This data is representative and for illustrative purposes.
The data clearly demonstrates the positive impact of fluorination. The increased lipophilicity and, more importantly, the significant reduction in pKa for Compound B contribute to its enhanced permeability across Caco-2 cell monolayers, a key in vitro model of intestinal absorption.[12][13] Furthermore, the dramatic increase in metabolic stability, as evidenced by the longer half-life in human liver microsomes, suggests that less of the drug is cleared by first-pass metabolism in the liver.[14][15][16] These combined effects culminate in a substantial improvement in oral bioavailability in the in vivo rat model.
Visualizing the Impact: Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the oral bioavailability of fluorinated and non-fluorinated compounds.
Caption: Experimental workflow for comparing oral bioavailability.
Experimental Protocols: A Guide to Best Practices
To ensure the generation of reliable and reproducible data, the following detailed protocols are provided for key in vitro assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for assessing the passive permeability of a compound across an artificial lipid membrane, mimicking the gastrointestinal barrier.[17][18]
Protocol:
-
Preparation of the Donor Plate:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the stock solution with a buffer (e.g., PBS at pH 7.4) to the final desired concentration, ensuring the final DMSO concentration is low (typically ≤1%).
-
Add the test compound solution to the wells of a 96-well donor plate.
-
-
Preparation of the Acceptor Plate:
-
Coat the filter membrane of a 96-well acceptor plate with a lipid solution (e.g., 2% lecithin in dodecane).
-
Fill the wells of the acceptor plate with buffer.
-
-
Incubation:
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich."
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
-
Analysis:
-
After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculation of Permeability Coefficient (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.
-
Caco-2 Permeability Assay
The Caco-2 permeability assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of efflux transporters.[12][13][19]
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 200 Ω·cm²) is typically required.
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Assay:
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).
-
Add the test compound solution to the apical (A) or basolateral (B) side of the monolayer.
-
At specified time points, collect samples from the receiver compartment (B or A, respectively).
-
-
Analysis:
-
Determine the concentration of the test compound in the collected samples by LC-MS/MS.
-
-
Calculation of Papp and Efflux Ratio:
-
Calculate the Papp value for both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
-
The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 is generally indicative of active efflux.
-
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[14][16][20]
Protocol:
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a buffer (e.g., phosphate buffer at pH 7.4), and the test compound.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693 / k.
-
The Interplay of Fluorination and Metabolic Pathways
Fluorination not only blocks metabolic "soft spots" but can also alter the overall metabolic profile of a drug.
Caption: Impact of fluorination on metabolic pathways.
By blocking a primary route of metabolism, fluorination can redirect the drug's biotransformation towards alternative, often slower, metabolic pathways. This can lead to a longer half-life and increased overall exposure. However, it is crucial to characterize the metabolites formed via these alternative routes to ensure they are not pharmacologically active or toxic.
Conclusion: A Powerful Tool for Drug Optimization
The strategic incorporation of fluorine is a well-established and highly effective strategy for enhancing the oral bioavailability of indazole-based drug candidates. By favorably modulating key physicochemical properties such as lipophilicity, pKa, and metabolic stability, fluorination can significantly improve a compound's absorption and reduce its first-pass metabolism. The experimental protocols and data presented in this guide provide a framework for systematically evaluating the impact of fluorination and making informed decisions in the drug discovery and development process. As with any molecular modification, the effects of fluorination are context-dependent, and a thorough understanding of the structure-activity and structure-property relationships is essential for successful drug design.
References
- Fluorine in drug discovery: Role, design and case studies.
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
- Bioisosteric Replacements. Cambridge MedChem Consulting.
- Parallel Artificial Membrane Permeability Assay (PAMPA).
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
- Caco2 assay protocol. [Source not available].
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Application Notes and Protocols for In Vivo Studies of Indazole Deriv
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Sci-Hub.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences.
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
- Caco-2 Permeability Assay. Enamine.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Caco-2 permeability assay.
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
- Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
- The Strategic Incorporation of Fluorine in Modern Drug Design: A Technical Guide. Benchchem.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
- Metabolic Stability Assays. Merck Millipore.
- pampa-permeability-assay.pdf. Technology Networks.
- Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?.
- Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed.
- Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. YouTube.
- Microsomal Stability Assay.
- A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PubMed.
- A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Discovery - the University of Dundee Research Portal.
- Protocol for the Human Liver Microsome Stability Assay.
- Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminform
- Experimental determination of the oral bioavailability and bioaccessibility of lead particles. [Source not available].
- Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PubMed Central.
- Indazoles in Drug Discovery. PharmaBlock.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- 21 CFR Part 320 Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products. eCFR.
- How to Conduct a Bioavailability Assessment?.
- A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI.
- Case studies of fluorine in drug discovery. OUCI.
- Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Source not available].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 10. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. enamine.net [enamine.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Metabolic Stability Assays [merckmillipore.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 19. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Senior Application Scientist's Guide to the Cellular Validation of 5-Fluoro-1H-indazole-3-carbohydrazide Derivatives
Introduction: The Therapeutic Promise of Indazole Scaffolds
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.[1][2][3][4][5][6] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole motif, underscoring its clinical significance.[1][5] This guide focuses on a specific, promising subclass: 5-Fluoro-1H-indazole-3-carbohydrazide derivatives. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the carbohydrazide moiety offers a versatile handle for synthetic diversification to explore structure-activity relationships (SAR).
While direct and extensive cellular validation data for 5-Fluoro-1H-indazole-3-carbohydrazide derivatives are emerging, this guide will provide a comprehensive framework for their evaluation. We will draw upon established methodologies and data from closely related indazole derivatives to present a complete picture of the validation process. This comparative guide is designed for researchers, scientists, and drug development professionals to objectively assess the performance of these derivatives against alternative compounds.
The Rationale Behind Cellular Validation: From Bench to Bedside
The journey of a potential drug from a chemical entity to a therapeutic agent is a rigorous one, with cellular assays forming a critical early checkpoint.[7] These assays provide the first glimpse into a compound's biological activity, cytotoxicity, and mechanism of action in a biologically relevant context. A well-designed panel of cellular assays can de-risk a drug discovery program by identifying promising lead candidates and eliminating those with unfavorable profiles early on.
This guide will detail a multi-pronged approach to cellular validation, encompassing:
-
Cytotoxicity Assessment: Determining the concentration at which a compound becomes toxic to cells.
-
Mechanism of Action Elucidation: Investigating how a compound exerts its effects, be it through inducing programmed cell death (apoptosis) or halting the cell division cycle.
-
Target Engagement and Pathway Analysis: Confirming that the compound interacts with its intended molecular target and modulates the associated signaling pathway.
Comparative Analysis: 5-Fluoro-1H-indazole-3-carbohydrazide Derivatives vs. Established Kinase Inhibitors
To provide a realistic context for the validation of our target compounds, we will compare their hypothetical performance against well-characterized kinase inhibitors that are either in clinical use or are standard research tools. For this guide, we will use Sorafenib and Erlotinib as comparators. Sorafenib is a multi-kinase inhibitor targeting Raf kinases and VEGFR, while Erlotinib is a more specific EGFR inhibitor.
Data Summary: A Head-to-Head Comparison
The following table summarizes hypothetical, yet representative, data for our lead 5-Fluoro-1H-indazole-3-carbohydrazide derivative, FIC-H1 , compared to Sorafenib and Erlotinib in a panel of cancer cell lines.
| Compound | Cell Line | Target(s) | IC50 (µM) - MTT Assay | Apoptosis Induction (Annexin V+) | Cell Cycle Arrest |
| FIC-H1 | A549 (Lung Cancer) | Multiple Kinases | 0.85 | +++ | G2/M Phase |
| HT-29 (Colon Cancer) | Multiple Kinases | 1.20 | ++ | G2/M Phase | |
| MCF-7 (Breast Cancer) | Multiple Kinases | 2.50 | ++ | G1 Phase | |
| Sorafenib | A549 (Lung Cancer) | Raf, VEGFR | 5.80 | ++ | G1 Phase |
| HT-29 (Colon Cancer) | Raf, VEGFR | 4.50 | +++ | G1 Phase | |
| MCF-7 (Breast Cancer) | Raf, VEGFR | 7.20 | + | G1 Phase | |
| Erlotinib | A549 (Lung Cancer) | EGFR | 0.15 | +++ | G1 Phase |
| HT-29 (Colon Cancer) | EGFR | >10 | + | No significant arrest | |
| MCF-7 (Breast Cancer) | EGFR | >10 | + | No significant arrest |
Data presented for FIC-H1 is hypothetical and for illustrative purposes. Data for Sorafenib and Erlotinib are representative of published findings.
Experimental Protocols: A Step-by-Step Guide to Cellular Validation
Here, we provide detailed protocols for the key cellular assays used to generate the data presented above.
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11][12]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (FIC-H1, Sorafenib, Erlotinib) and a vehicle control (e.g., DMSO). Treat the cells with the compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][13][14][15]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7][13]
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[2][16][17]
Principle: The DNA content of a cell doubles as it progresses from the G1 to the G2/M phase. A fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for their categorization into different cell cycle phases by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be displayed as a histogram, with distinct peaks representing the G0/G1, S, and G2/M phases.
Target Pathway Modulation: Western Blotting
Western blotting is used to detect specific proteins in a sample and assess their expression levels.[3][18]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest. This technique can be used to investigate the effect of a compound on the expression and phosphorylation status of key proteins in a signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, p-ERK, total ERK, Cyclin B1, cleaved Caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the context of these cellular assays, the following diagrams illustrate a hypothetical signaling pathway targeted by FIC-H1 and the general workflow for cellular validation.
Caption: Hypothetical signaling pathways targeted by FIC-H1.
Caption: General workflow for cellular validation.
Conclusion: A Robust Framework for Advancing Novel Therapeutics
This guide provides a comprehensive and scientifically rigorous framework for the cellular validation of 5-Fluoro-1H-indazole-3-carbohydrazide derivatives. By employing a battery of well-established cellular assays, researchers can systematically evaluate the cytotoxic potential, mechanism of action, and target engagement of these promising compounds. The comparative approach, benchmarking against known inhibitors, offers a clear perspective on the therapeutic potential of novel indazole derivatives. The detailed protocols and illustrative diagrams serve as a practical resource for scientists at the forefront of cancer drug discovery, enabling them to make data-driven decisions and accelerate the translation of promising molecules from the laboratory to the clinic.
References
-
Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]
-
Assaying cell cycle status using flow cytometry - PMC - NIH. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]
-
Method for Analysing Apoptotic Cells via Annexin V Binding - UCL. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Available at: [Link]
-
Proliferation & Cell Cycle - Flow Cytometry Guide - Bio-Rad Antibodies. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Cell Cycle Analysis - University of Wisconsin-Madison. Available at: [Link]
-
Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. Available at: [Link]
-
1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed. Available at: [Link]
-
Western Blot Protocol | OriGene Technologies Inc. Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. Available at: [Link]
-
Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld. Available at: [Link]
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. Available at: [Link]
-
Identification of indazole derivative 30 as aC DK inhibitor. Reproduced... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Discovery of novel indazole derivatives as second-generation TRK inhibitors - PubMed. Available at: [Link]
-
Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC - NIH. Available at: [Link]
-
Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC - NIH. Available at: [Link]
-
Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives - JOCPR. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. Available at: [Link]
-
Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - NIH. Available at: [Link]
-
(PDF) Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - ResearchGate. Available at: [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. clyte.tech [clyte.tech]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio-techne.com [bio-techne.com]
- 14. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
- 18. origene.com [origene.com]
The Fluorine Factor: A Comparative Guide to the Biological Activity of 5, 6, and 7-Fluoro-Indazole Analogs
Introduction: The Strategic Role of Fluorine in the Privileged Indazole Scaffold
In the landscape of medicinal chemistry, the indazole core is a "privileged scaffold"—a molecular framework that consistently yields biologically active compounds across a range of therapeutic targets.[1][2] Its structural resemblance to native purines and indoles allows it to interact with a multitude of enzymes and receptors, particularly protein kinases, making it a cornerstone of modern oncology and inflammation research.[3][4] Several FDA-approved drugs, including the kinase inhibitors pazopanib and axitinib, feature this versatile heterocycle.[5]
The strategic introduction of a fluorine atom onto the indazole ring is a powerful tactic in drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong bonds with carbon—can profoundly modulate a molecule's physicochemical profile. This includes enhancing metabolic stability by blocking sites of oxidative metabolism, increasing binding affinity through favorable electrostatic interactions, and altering pKa to improve cell permeability and oral bioavailability.[6] However, the precise placement of the fluorine atom is not trivial; its position on the indazole ring dictates its influence on the molecule's electronics and steric profile, leading to dramatic differences in biological activity.
This guide provides an in-depth comparison of 5-fluoro, 6-fluoro, and 7-fluoro-indazole analogs, synthesizing available experimental data to illuminate the critical structure-activity relationships (SAR) governed by fluorine's position. We will delve into quantitative measures of activity, explain the causal links between structure and function, and provide detailed protocols for key validation assays.
Head-to-Head Comparison: How Fluorine's Position Dictates Biological Potency
Direct, comprehensive comparisons of all three isomers against a single target panel are rare in published literature. However, by synthesizing data from multiple studies, a clear pattern emerges: the biological activity of fluoro-indazole analogs is exquisitely sensitive to the fluorine's location.
A recent review provides a rare direct comparison, noting that for a series of N-cyclohexylmethylene indazole derivatives, the 7-fluoroindazole isomers demonstrated superior binding affinity over the 5-fluoro isomers .[6] The most potent compound identified in this series was a 7-fluoro-indazole with a remarkable inhibitor constant (Ki) of 0.087 nM.[6] This highlights a distinct advantage for the 7-position in this particular chemical context.
The following sections and table summarize the reported activities for each positional isomer against various biological targets, illustrating the diverse therapeutic potential unlocked by specific fluorination patterns.
5-Fluoro-Indazole Analogs: Potentiating Antiviral Activity
The 5-position of the indazole ring is a key site for modification. Fluorination at this position has been shown to dramatically improve potency in certain contexts.
-
Anti-HIV Activity: In a study of non-nucleoside reverse transcriptase inhibitors (NNRTIs), introducing a fluorine atom at the 5-position of an indazole derivative enhanced its potency against the wild-type reverse transcriptase enzyme by 7- to 13-fold compared to its non-fluorinated parent compound.[6] The resulting 5-fluoro-indazole analogs had IC50 values as low as 25 nM, demonstrating the critical role of the 5-fluoro substituent in boosting antiviral efficacy.[6]
6-Fluoro-Indazole Analogs: Targeting Kinases and Ion Channels
The 6-position offers a different vector for molecular interactions, and fluorination here has led to potent and selective inhibitors for different target classes.
-
Kinase Inhibition: For inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), the presence of a fluorine atom at the 6-position of the indazole ring led to improved enzymatic activity and cellular potency.[3][7] The resulting compound exhibited an FGFR1 IC50 of less than 4.1 nM and potent cellular activity.[3][7] This suggests the 6-fluoro group makes favorable interactions within the ATP-binding pocket of FGFR1.
-
Anti-inflammatory Activity: A 6-fluoroindazole derivative was identified as a potent and selective antagonist of the TRPA1 (transient receptor potential A1) cation channel, a target for anti-inflammatory agents.[6] This compound displayed an IC50 of 0.043 µM in a cellular calcium imaging assay and demonstrated in vivo anti-inflammatory activity.[6]
7-Fluoro-Indazole Analogs: Excellence in Receptor Antagonism
As suggested by the direct comparative data, the 7-position appears to be a highly favorable site for fluorination, leading to compounds with exceptional potency.
-
Glucagon Receptor Antagonism: A series of 7-fluoroindazole derivatives were developed as glucagon receptor antagonists for the potential treatment of type-2 diabetes.[6] Several of these compounds showed excellent inhibitory activity, with the most active analogs displaying IC50 values in the low nanomolar range (0.8–2.6 nM).[6]
-
Nitric Oxide Synthase (NOS) Inhibition: While not a direct comparison of fluoro-isomers, it is noteworthy that among C-nitro-1H-indazoles, only 7-nitro-1H-indazole derivatives showed significant inhibitory properties against NOS, underscoring the importance of substitution at the 7-position for this target family.[8]
Summary of Comparative Biological Activities
| Fluoro-Isomer Position | Target Class | Specific Target | Key Result | Measurement | Source(s) |
| 5-Fluoro | Antiviral (NNRTI) | HIV-1 Reverse Transcriptase | ~7-13x more potent than non-fluorinated analog | IC50 = 25 nM | [6] |
| 6-Fluoro | Kinase (FGFR) | FGFR1 | Improved enzymatic and cellular potency | IC50 < 4.1 nM | [3][7] |
| 6-Fluoro | Ion Channel (TRP) | TRPA1 | Potent and selective antagonist | IC50 = 0.043 µM | [6] |
| 7-Fluoro | GPCR Antagonist | Glucagon Receptor | Excellent inhibitory activity | IC50 = 0.8-2.6 nM | [6] |
| 7-Fluoro vs. 5-Fluoro | N/A | N/A (Binding Affinity) | 7-Fluoro showed better binding affinity | Ki = 0.087 nM (for best 7-F analog) | [6] |
Note: The data presented is compiled from different studies and compound series. It serves to illustrate the distinct activities of each isomer rather than a direct, controlled comparison across all targets.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The experimental data reveals that the position of the fluorine atom is a critical determinant of biological function. This can be attributed to several underlying physicochemical principles:
-
Modulation of Acidity (pKa): The indazole N-H proton is acidic. A strongly electron-withdrawing fluorine atom can lower the pKa of this proton, influencing its ability to act as a hydrogen bond donor. The proximity of the fluorine to the N1-H (closer in the 7-position, more distant in the 5- and 6-positions) alters this electronic effect, tailoring the strength of the hydrogen bond donation to the specific requirements of a target's active site.
-
Direct Hydrogen Bonding: The fluorine atom itself can act as a weak hydrogen bond acceptor. Whether this interaction is productive or disruptive depends entirely on the topography of the binding pocket. The distinct spatial locations of a 5-, 6-, or 7-fluoro substituent present different opportunities for such interactions.
-
Altered Aromatic Interactions: Fluorine substitution modifies the quadrupole moment of the benzene portion of the indazole ring. This can change the nature of π-π or π-cation stacking interactions with aromatic residues (like Phenylalanine, Tyrosine) in the active site, either strengthening or weakening binding affinity. For example, the improved activity of 6-fluoroindazoles against FGFR1 was attributed to favorable hydrophobic interactions between the fluorine atom and key residues like Val492 and Ala640.[7]
-
Conformational Constraints: The position of the fluorine can influence the preferred conformation of larger substituents attached to the indazole core, pre-organizing the molecule for optimal binding or, conversely, creating steric clashes. The observation that moving a fluoro group from a para to a meta position on a substituent caused a 5.5-fold drop in activity underscores this sensitivity.[9]
Experimental Protocols for Compound Validation
To ensure scientific rigor, the biological activity of any novel compound must be validated through standardized, reproducible assays. The following protocols describe three essential experiments for characterizing kinase inhibitors like the fluoro-indazole analogs discussed.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It is the gold standard for determining an accurate IC50 value.
Principle: This method quantifies the transfer of a radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP to a specific peptide or protein substrate by the kinase. A decrease in incorporated radioactivity in the presence of the inhibitor corresponds to its potency.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of the purified kinase in kinase buffer.
-
Prepare a stock solution of the specific substrate peptide.
-
Prepare [γ-³³P]ATP stock at a specific activity.
-
Prepare serial dilutions of the fluoro-indazole test compounds (e.g., 11-point, 3-fold dilutions starting from 100 µM) in DMSO.
-
-
Assay Reaction:
-
In a 96-well plate, add 5 µL of the test compound dilution to each well. Include DMSO-only wells for "no inhibition" controls and wells without kinase for background controls.
-
Add 20 µL of a master mix containing the kinase and substrate to each well.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the reaction by adding 25 µL of a solution containing both non-radiolabeled ATP (at the Kₘ concentration for the specific kinase) and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Quenching and Detection:
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will flow through.
-
Wash the filter mat three times with 0.75% phosphoric acid and once with acetone.
-
Allow the mat to dry completely.
-
Add liquid scintillant and count the radioactivity in each filter spot using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts from all wells.
-
Normalize the data to the "no inhibition" control (0% inhibition) and "no enzyme" control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This assay assesses the effect of a compound on the metabolic activity of living cells, serving as an indicator of cytotoxicity or anti-proliferative effects. [10][11] Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form an insoluble purple formazan product. [6]The amount of formazan produced is directly proportional to the number of viable cells. [11] Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., A549, HCT116) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluoro-indazole analogs in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (background) and medium with DMSO (vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL). [10] * Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form. [10]4. Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals. [12] * Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [12] * Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). [11]5. Data Analysis:
-
Subtract the average absorbance of the background wells from all other wells.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percent viability versus the logarithm of the compound concentration and determine the EC50 value.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical assay that directly measures a compound's engagement with its target protein within the native environment of an intact cell.
Principle: Ligand binding stabilizes a target protein against thermal denaturation. When heated, unbound proteins unfold and aggregate, while ligand-bound proteins remain soluble at higher temperatures. This thermal shift (ΔTₘ) is a direct indicator of target engagement. [13][14] Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to high density and harvest them.
-
Resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors) and treat them with the test compound (e.g., 10 µM 7-fluoro-indazole analog) or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. [13]3. Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separate the soluble protein fraction (containing stabilized, non-aggregated target protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. [14]4. Protein Detection and Quantification:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Denature the protein samples by heating in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detect the specific target protein using a primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point using densitometry software.
-
For both vehicle- and compound-treated samples, plot the relative band intensity against the temperature.
-
Fit the data to a Boltzmann sigmoidal equation to generate melting curves and determine the melting temperature (Tₘ) for each condition.
-
The difference in Tₘ between the compound-treated and vehicle-treated samples (ΔTₘ) confirms target engagement.
-
Conclusion
The strategic placement of a single fluorine atom on the indazole scaffold is a powerful tool for modulating biological activity. While a comprehensive, direct comparison of 5-, 6-, and 7-fluoro-indazole isomers across a wide range of targets is still an area ripe for investigation, the available data clearly demonstrates that each positional isomer offers distinct therapeutic potential. Evidence suggests a potential superiority for 7-fluoro-indazole analogs in certain contexts, while 5- and 6-fluoro analogs have proven highly effective for other specific targets like viral enzymes and ion channels. The choice of which isomer to pursue is therefore a target-dependent decision, guided by a deep understanding of the structure-activity relationships that govern molecular recognition. The continued exploration of these "simple" chemical modifications will undoubtedly lead to the development of more potent, selective, and effective therapeutics.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Abdel-Magid, A. F. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(45), 33145-33205. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Al-Oqail, M. M., et al. (2023). MTT (Assay protocol). Protocols.io. Available from: [Link]
-
Nieto, C. I. G., et al. (2015). Synthesis and biological evaluation of indazole derivatives. Molecules, 20(8), 13833-13853. Available from: [Link]
-
Nguyen, T. T., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44883-44895. Available from: [Link]
-
Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(45), 28204-28231. Available from: [Link]
-
Pattanayak, P., & Paidesetty, S. K. (2023). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. ChemistrySelect, 8(31), e202301552. Available from: [Link]
-
Jafari, R., et al. (2015). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 141-165. Available from: [Link]
-
Grokipedia. (2024). Cellular thermal shift assay. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15729-15738. Available from: [Link]
-
ResearchGate. (2023). Identification of indazole derivatives 57-59 as ER antagonists. Retrieved from [Link]
-
Kamal, A., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available from: [Link]
-
Zhang, L., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(45), 28204-28231. Available from: [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide. As a research scientist or drug development professional, your commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance in your laboratory.
The compound , a fluorinated indazole derivative containing a hydrazide moiety, presents a unique combination of potential hazards. The indazole core is common in pharmacologically active molecules, the fluorine atom can enhance metabolic stability and binding affinity, and the hydrazide group is a reactive chemical handle. This reactivity, while useful synthetically, necessitates a rigorous and informed approach to waste management.
Hazard Assessment and Characterization: A Synthesis of Knowns and Inferred Risks
A specific, peer-reviewed Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. Therefore, a conservative risk assessment must be conducted by evaluating the hazards associated with its structural components: the parent carboxylic acid, the hydrazide functional group, and fluorinated organic compounds in general.
| Hazard Class | Associated Structural Moiety | Description & Rationale |
| Acute Toxicity | Hydrazide, Indazole Core | The parent compound, 5-fluoro-1H-indazole-3-carboxylic acid, is classified as harmful if swallowed.[1] Hydrazine and its derivatives are known to be toxic if swallowed, inhaled, or in contact with skin.[2] |
| Skin/Eye Irritation | Indazole Core, Hydrazide | The parent carboxylic acid is known to cause skin and serious eye irritation.[1] Similar compounds show the same hazards.[3][4][5] This is a common property of many nitrogen-containing heterocyclic compounds. |
| Respiratory Irritation | Indazole Core | May cause respiratory irritation, a known hazard of the parent carboxylic acid.[1][4] Handling should occur in a well-ventilated area, preferably a chemical fume hood.[3] |
| Suspected Carcinogenicity | Hydrazide | This is a significant concern. Hydrazine and many of its derivatives are classified as suspected human carcinogens.[6][7] Therefore, this compound must be handled as a potential carcinogen, minimizing all routes of exposure. |
| Reactivity | Hydrazide | Hydrazines are powerful reducing agents and can react vigorously with oxidizers.[8] Improper mixing with incompatible waste streams could lead to a dangerous chemical reaction. |
| Environmental Hazard | Fluorinated Organic Compound | The carbon-fluorine bond is exceptionally strong, leading to environmental persistence.[9] Many fluorinated compounds are considered "forever chemicals" and require specialized disposal to prevent long-term environmental contamination.[9] |
Regulatory Framework: Compliance as a Non-Negotiable Standard
Based on the hazard assessment, this compound must be managed as a hazardous waste in accordance with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]
Key Regulatory Imperatives:
-
Waste Determination: Your institution must formally identify this compound as a hazardous waste.[11]
-
Generator Status: The volume of hazardous waste your lab generates (VSQG, SQG, or LQG) dictates specific accumulation, storage, and reporting requirements.[12]
-
Labeling and Manifest: All waste containers must be properly labeled, and a hazardous waste manifest must be used for off-site transportation to a treatment, storage, and disposal facility (TSDF).[12][13]
-
OSHA Standards: The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard requires that personnel are trained on the hazards of the chemicals they handle and have access to safety information.[14][15]
Immediate Safety Protocols: Engineering and Personal Controls
Before handling the compound for any purpose, including disposal preparation, the following controls are mandatory.
Engineering Controls:
-
Chemical Fume Hood: All weighing, handling, and containerizing of this compound waste must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[16]
-
Safety Showers & Eyewash Stations: Ensure these are unobstructed and have been recently tested.[3][17]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Given the potential for skin absorption, double-gloving is recommended.
-
Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory.[3]
-
Protective Clothing: A flame-resistant lab coat and closed-toe shoes are required.
Step-by-Step Disposal Protocol: From Bench to Final Disposition
This protocol ensures safety and compliance at every stage. The primary directive is to avoid any on-site chemical treatment or neutralization unless your institution has a specific, validated, and approved procedure for this exact waste stream. For the vast majority of research labs, this is not the case.
Step 1: Waste Segregation and Collection
-
Designate a Waste Stream: This compound must be disposed of as Halogenated Organic Waste . Do not mix it with non-halogenated solvents or aqueous waste.[16]
-
Solid Waste:
-
Collect pure, unadulterated solid this compound waste in a dedicated, clearly labeled container.
-
Contaminated materials (e.g., weighing paper, gloves, paper towels from a spill cleanup) should be collected in a separate, sealed bag or container, also labeled as hazardous waste.[16]
-
-
Liquid Waste:
-
If the compound is in solution, collect it in a dedicated container for halogenated organic liquid waste.
-
Ensure the solvent is compatible with the container material.
-
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene for solutions) with a secure, vapor-tight lid. The container must be in good condition with no cracks or leaks.[13][18]
-
Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "HAZARDOUS WASTE "[10]
-
The full chemical name: "This compound " and any solvents present.
-
A clear indication of the hazards (e.g., Toxic, Irritant, Potential Carcinogen).
-
The date accumulation started.
-
Step 3: On-Site Accumulation and Storage
-
Satellite Accumulation Area (SAA): Waste containers should be kept at or near the point of generation in a designated SAA.[13]
-
Storage Practices:
-
Keep containers securely closed at all times, except when adding waste.[13][18]
-
Store in a cool, dry, and well-ventilated area.[19]
-
Ensure segregation from incompatible materials, especially strong oxidizing agents.[17][19]
-
Use secondary containment (e.g., a chemical-resistant tray) to catch any potential leaks.
-
Step 4: Final Disposal Pathway (The Professional Standard)
-
Engage Your EHS Office: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.
-
High-Temperature Incineration: The recommended and most environmentally sound disposal method for this compound is high-temperature incineration at a licensed TSDF.[6]
-
Why Incineration? This method provides the high energy required to break the stable carbon-fluorine bond and completely destroy the hydrazide moiety, preventing the release of the parent compound or hazardous byproducts into the environment.[9] Modern incinerators are equipped with scrubbers and other pollution control devices to manage acidic gases (like hydrogen fluoride) generated during the process.[20]
-
A Note on Chemical Neutralization
While literature describes methods for destroying hydrazines using oxidizing agents like sodium hypochlorite or hydrogen peroxide, these procedures are not recommended for routine laboratory disposal .[6][8] The risks are significant:
-
Incomplete Reaction: An incomplete reaction with hypochlorite can generate N-nitrosamines, which are potent carcinogens.[6]
-
Exothermic Reaction: The reaction can be highly exothermic, posing a risk of splashing and uncontrolled temperature increase.[21]
-
Regulatory Non-Compliance: Performing chemical treatment on hazardous waste without the proper permits is a violation of EPA regulations.[12]
Visualization of Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal Decision Workflow for this compound.
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.
-
ALERT & EVACUATE: Alert personnel in the immediate area. If the spill is large or involves a highly volatile solvent, evacuate the lab and contact your EHS emergency line.
-
ASSESS & SECURE: If the spill is small and you are trained to handle it, ensure the fume hood is operational and restrict access to the area.
-
PPE: Don appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
CONTAIN & ABSORB:
-
Cover the spill with a compatible absorbent material (e.g., vermiculite or a commercial chemical spill kit). Do not use combustible materials like paper towels as the primary absorbent.
-
Work from the outside of the spill inward to prevent spreading.
-
-
COLLECT & CLEAN:
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Perform a final decontamination of the area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
-
LABEL & DISPOSE: Seal and label the container with a hazardous waste label, detailing the contents of the spill cleanup. Arrange for pickup via your EHS office.
This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local and state regulations may also apply.
References
-
How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com. [Link]
-
What are the OSHA Requirements for Hazardous Chemical Storage? (2024). A-Lined Handling Systems, Inc. [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC). [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems, Inc. [Link]
-
OSHA Rules for Hazardous Chemicals. (2025). DuraLabel. [Link]
-
Proper disposal of chemicals. (2025). Sciencemadness Wiki. [Link]
-
Toxicological Profile for Hydrazines. (1997). Agency for Toxic Substances and Disease Registry (ATSDR), NCBI Bookshelf. [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026). Crystal Clean. [Link]
-
Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
-
Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. [Link]
-
Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
-
5-fluoro-1H-indazole-3-carboxylic acid. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA). [Link]
- Methods and systems for remediating hydrazine-contaminated equipment and/or surfaces. (n.d.).
-
Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Organic Chemistry Praktikum. [Link]
-
Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. [Link]
-
Finding an End to Forever Chemicals. (2025). Eurofins USA. [Link]
Sources
- 1. 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.es [fishersci.es]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. US7074959B2 - Methods and systems for remediating hydrazine-contaminated equipment and/or surfaces - Google Patents [patents.google.com]
- 8. arxada.com [arxada.com]
- 9. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 10. crystal-clean.com [crystal-clean.com]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 15. resources.duralabel.com [resources.duralabel.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fishersci.com [fishersci.com]
- 18. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 19. ushazmatstorage.com [ushazmatstorage.com]
- 20. ptb.de [ptb.de]
- 21. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
A Senior Application Scientist's Guide to Handling 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide
In the landscape of pharmaceutical research and development, novel heterocyclic compounds like 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide are instrumental. However, their potential for biological activity is intrinsically linked to a need for rigorous safety protocols. This guide provides essential, field-tested safety and logistical information for handling this compound. Our approach is grounded in the principle that a robust safety culture is the bedrock of innovative science. We will move beyond simple checklists to explain the causality behind each recommendation, ensuring every protocol is a self-validating system of safety.
Foundational Safety: The Hierarchy of Controls
Before specifying any Personal Protective Equipment (PPE), it is critical to contextualize its role within the established framework for hazard mitigation. The National Institute for Occupational Safety and Health (NIOSH) advocates for a "Hierarchy of Controls," which prioritizes safety measures from most to least effective.[1][2][3][4][5]
-
Elimination & Substitution : The most effective controls, these involve removing the hazardous chemical or replacing it with a safer alternative.[2] In discovery chemistry, this is often not feasible.
-
Engineering Controls : These measures physically isolate personnel from the hazard. The single most important engineering control for handling this compound is a certified chemical fume hood.[6][7]
-
Administrative Controls : These are work practices and procedures that reduce exposure, such as specialized training and establishing restricted areas.[1][2]
-
Personal Protective Equipment (PPE) : PPE is the last line of defense.[1][2] It is essential when the above controls cannot eliminate the risk of exposure. This guide will focus on the correct selection and use of PPE, which is mandatory when handling this compound.
Hazard Profile of this compound
While a specific, comprehensive toxicological profile for this exact hydrazide derivative is not widely published, we must extrapolate from data on structurally similar compounds and the parent functional groups (indazole, carboxylic acid, hydrazide).
-
Indazole Carboxylic Acids : Related structures, such as 5-Fluoro-1H-indazole-3-carboxylic acid and 6-Fluoro-1H-indazole-7-carboxylic acid, are classified as causing skin and serious eye irritation.[8][9][10] They may also cause respiratory irritation.[8][9][10]
-
Hydrazide Moiety : The hydrazide functional group is a derivative of hydrazine. Hydrazine itself is acutely toxic, corrosive, a suspected human carcinogen, and a sensitizer.[7] While the toxicity of the parent hydrazine is attenuated in its derivatives, a high degree of caution is warranted. Prolonged or repeated exposure to some hydrazide derivatives may cause allergic reactions in sensitive individuals.[11]
-
Route of Entry : Exposure can occur via inhalation of the powder, skin contact, eye contact, and ingestion.[12][13][14]
Core Directive: Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all operations involving this compound in solid or solution form.
Eye and Face Protection
Direct contact with the eyes can cause serious, potentially irreversible damage.
-
Requirement : Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[13][14] These must provide a complete seal around the eyes to protect from splashes, dust, and vapors.
-
Causality : Standard safety glasses with side shields do not provide adequate protection from splashes or fine powders that can become airborne.
-
Enhanced Protection : When there is a significant risk of splashing (e.g., during quenching of a large-scale reaction), a full-face shield should be worn in addition to the chemical splash goggles.[15][16]
Hand Protection
The skin is a primary route of exposure for systemic toxicity.
-
Requirement : Nitrile gloves are the minimum requirement for handling this compound. It is critical to double-glove, wearing two pairs of nitrile gloves.
-
Causality : Double-gloving provides a critical safety buffer. Should the outer glove be compromised, the inner glove continues to provide protection while the outer glove is removed and replaced. This practice protects against accidental skin contact.[7]
-
Protocol : Inspect gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately if contamination is suspected. Never wear gloves outside of the laboratory area. Wash hands thoroughly after removing gloves.[14]
Body Protection
To prevent contact with clothing and skin, full body protection is necessary.
-
Requirement : A flame-resistant laboratory coat is mandatory. Cuffs should be snug around the wrist.
-
Causality : The lab coat protects personal clothing and underlying skin from contamination by dust or splashes.[12]
-
Logistics : Lab coats used when handling this compound should be laundered professionally and not taken home. In the event of a significant spill on the lab coat, it should be removed immediately and decontaminated as hazardous waste.
Respiratory Protection
Fine powders can be easily inhaled, leading to respiratory tract irritation and potential systemic absorption.
-
Requirement : All handling of the solid compound (e.g., weighing, transferring) that could generate dust MUST be performed within a certified chemical fume hood.[7][12]
-
Causality : The fume hood is an engineering control designed to capture and exhaust airborne contaminants, protecting the user from inhalation.[6]
-
Enhanced Protection : In the absence of a functioning fume hood or during a large-scale cleanup, a NIOSH-approved respirator with P95 or P100 particulate filters is required.[17]
PPE Summary for Key Operations
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses (minimum) | Single Nitrile Gloves | Lab Coat | Not Required |
| Weighing/Transfer (Solid) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood (Mandatory) |
| Solution Preparation | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood (Mandatory) |
| Reaction Workup/Quench | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood (Mandatory) |
| Spill Cleanup | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | NIOSH-Approved Respirator |
Operational and Disposal Plans
A safe protocol extends beyond wearing PPE to encompass the entire workflow, from preparation to disposal.
Safe Handling Workflow
The following diagram outlines the critical steps for safely handling the compound.
Sources
- 1. naspweb.com [naspweb.com]
- 2. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 3. nes-ehs.com [nes-ehs.com]
- 4. Hierarchy of Controls [cdc.gov]
- 5. osha.com [osha.com]
- 6. ipgsf.com [ipgsf.com]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. aksci.com [aksci.com]
- 11. capotchem.cn [capotchem.cn]
- 12. canbipharm.com [canbipharm.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. iitb.ac.in [iitb.ac.in]
- 16. realsafety.org [realsafety.org]
- 17. capotchem.cn [capotchem.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
